3,5-Dimethoxybenzylamine
Description
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZJTYCCONJJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956422 | |
| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34967-24-3 | |
| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dimethoxybenzylamine CAS number and properties
An In-depth Technical Guide to 3,5-Dimethoxybenzylamine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 34967-24-3), a pivotal chemical intermediate in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, detailed protocols for its synthesis via multiple validated routes, and an exploration of its applications, particularly as a structural motif in drug discovery. Safety protocols, handling procedures, and in-depth spectroscopic analysis are also provided to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.
Introduction and Core Significance
This compound, structurally characterized by a benzylamine core with methoxy groups at the 3 and 5 positions of the aromatic ring, is a versatile primary amine. The specific substitution pattern of the electron-donating methoxy groups significantly influences the molecule's reactivity and its utility as a building block. This arrangement is found in numerous biologically active compounds, making the amine a valuable precursor for creating diverse molecular scaffolds.[1][2] In the pharmaceutical landscape, the 3,5-dimethoxyphenyl moiety is a recognized pharmacophore, notably in the development of anticancer agents that function as tubulin polymerization inhibitors. This guide serves as a technical resource, consolidating essential data to facilitate its application in advanced research and development projects.
Physicochemical and Spectroscopic Properties
The reliable identification and utilization of this compound hinge on a precise understanding of its physical and analytical characteristics.
Physical and Chemical Identifiers
The fundamental properties of this compound are summarized in the table below, compiled from verified supplier and database information.[3][4]
| Property | Value | References |
| CAS Number | 34967-24-3 | [3] |
| Molecular Formula | C₉H₁₃NO₂ | [4] |
| Molecular Weight | 167.21 g/mol | [3] |
| IUPAC Name | (3,5-dimethoxyphenyl)methanamine | [4] |
| Appearance | White to pale yellow solid (crystals or powder) | [4] |
| Melting Point | 35-39°C (lit.) | [3][4] |
| Boiling Point | 94-96°C at 0.1 mmHg (lit.) | [3] |
| Density | 1.106 g/mL at 25°C (lit.) | [3] |
| Refractive Index (n20/D) | 1.542 (lit.) | [3] |
| SMILES | COc1cc(CN)cc(OC)c1 | [3] |
| InChI Key | YGZJTYCCONJJGZ-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound based on established principles and data from structurally related compounds.
The proton NMR spectrum provides unambiguous confirmation of the proton environment. The expected chemical shifts (in CDCl₃) are:
-
Aromatic Protons (H-2, H-6, H-4): Due to the symmetrical substitution, the two protons ortho to the benzyl group (H-2, H-6) will appear as a doublet around δ 6.4-6.5 ppm . The single proton para to the benzyl group (H-4) will appear as a triplet around δ 6.3-6.4 ppm .
-
Methoxy Protons (-OCH₃): The six protons from the two equivalent methoxy groups will resonate as a sharp singlet at approximately δ 3.7-3.8 ppm .
-
Benzylic Protons (-CH₂NH₂): The two protons of the methylene group adjacent to the amine will appear as a singlet at δ 3.7-3.9 ppm .
-
Amine Protons (-NH₂): The two amine protons will typically appear as a broad singlet around δ 1.5-2.0 ppm , the chemical shift of which is concentration-dependent and can exchange with D₂O.
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Predicted chemical shifts are:
-
Aromatic C-O (C-3, C-5): ~161 ppm
-
Aromatic C-CH₂ (C-1): ~145 ppm
-
Aromatic CH (C-2, C-6): ~105 ppm
-
Aromatic CH (C-4): ~98 ppm
-
Methoxy (-OCH₃): ~55 ppm
-
Benzylic (-CH₂): ~46 ppm
Infrared spectroscopy is used to identify key functional groups. The characteristic vibrational frequencies for this compound include:
-
N-H Stretch: A medium to weak absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch (Aromatic & Aliphatic): Peaks will appear just above and below 3000 cm⁻¹ .
-
C=C Stretch (Aromatic): Absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ .
-
C-N Stretch: A medium absorption in the 1200-1250 cm⁻¹ range.
-
C-O Stretch (Aryl Ether): Strong, characteristic peaks around 1150-1250 cm⁻¹ (asymmetric) and 1040-1050 cm⁻¹ (symmetric).
Synthesis Methodologies
The synthesis of this compound can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary, field-proven protocols are detailed below.
Route 1: Reductive Amination of 3,5-Dimethoxybenzaldehyde
This is one of the most direct and widely used methods in medicinal chemistry for synthesizing amines.[5] It involves the in-situ formation and subsequent reduction of an imine from the corresponding aldehyde and an ammonia source.
Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol) is added an ammonia source, such as ammonium acetate (10 equivalents).
-
Imine Formation: The mixture is stirred at room temperature for approximately 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), is added portion-wise to the stirred suspension.[5] The reaction is monitored by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amine.
Causality: Sodium triacetoxyborohydride is the preferred reducing agent as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, thus minimizing side reactions and leading to high yields.[5]
Route 2: Reduction of 3,5-Dimethoxybenzonitrile or Benzaldoxime
This classical approach utilizes a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce a nitrile or an oxime functional group directly to the primary amine.
Protocol: LiAlH₄ Reduction
-
Reaction Setup: An oven-dried, three-necked flask equipped with a condenser and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of 3,5-dimethoxybenzonitrile (1 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours to ensure complete reduction. The reaction progress is monitored by TLC.
-
Work-up (Fieser Method): The flask is cooled again to 0°C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.
Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing highly stable functional groups like nitriles and oximes. The inverse addition (adding substrate to reagent) and careful temperature control are critical for safety and to prevent runaway reactions. The Fieser work-up is a trusted method for safely quenching the reaction and producing easily filterable salts, simplifying product isolation.
Applications in Research and Development
This compound is not merely a chemical curiosity; it is a strategic building block in the synthesis of high-value molecules, particularly within the pharmaceutical sector.
Role in Medicinal Chemistry
The 3,5-dimethoxy substitution pattern is a key feature in a class of compounds that act as antimitotic agents by inhibiting tubulin polymerization. These compounds often bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. This compound serves as a convenient starting point for synthesizing a variety of amides, sulfonamides, and other derivatives for structure-activity relationship (SAR) studies aimed at discovering novel anticancer therapeutics.
Furthermore, the related resorcinolic lipid, methyl 3,5-dimethoxy-2-octanoylbenzoate, has been investigated as an adjuvant in chemotherapy, suggesting that the 3,5-dimethoxyaryl motif can play a role in modulating DNA interactions and cellular responses to cytotoxic agents.
Use in Supramolecular Chemistry
Beyond medicinal applications, this compound has been utilized in the field of supramolecular chemistry. It has been employed as a key component in the template-directed synthesis of complex, mechanically interlocked molecules known as [n]rotaxanes.[3] The specific steric and electronic properties of the amine are crucial for directing the assembly of these intricate molecular architectures.
Safety and Handling
As a corrosive and irritant chemical, proper handling of this compound is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.[3]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is air-sensitive and should be stored under an inert atmosphere if possible.
-
Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and acid chlorides.
Conclusion
This compound is a chemical intermediate of significant value, underpinned by its versatile reactivity and the prevalence of its structural core in medicinally relevant molecules. Its synthesis is well-established through robust methods like reductive amination and hydride reduction, allowing for its accessible incorporation into complex synthetic targets. This guide provides the foundational technical knowledge required for its safe handling, synthesis, and intelligent application in pioneering research, particularly in the fields of oncology drug discovery and advanced materials science.
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Clark, C. R., DeRuiter, J., Valaer, A., & Noggle, F. T. (1993). Analysis of 1-(3-Methoxy-4,5-Methylenedioxyphenyl)-2-Propanamine (MMDA) Derivatives Synthesized from Nutmeg Oil and 3-Methoxy-4,5-Methylenedioxybenzaldehyde. Journal of Chromatographic Science, 31(3), 96-102. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzylamine from 3,5-Dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive exploration of the synthetic conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxybenzylamine, a valuable building block in pharmaceutical and materials science. The primary focus is on the reductive amination pathway, a robust and highly efficient method for this transformation. This document delves into the underlying reaction mechanisms, provides a comparative analysis of common reagents and conditions, and presents a detailed, field-proven experimental protocol. The content is structured to offer both theoretical grounding and practical, actionable insights for researchers, chemists, and professionals in drug development.
Introduction: Significance and Synthetic Strategy
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its structural motif, featuring a substituted benzylamine core, is prevalent in numerous biologically active compounds. The efficient and selective synthesis of this primary amine is therefore a critical step in many research and development pipelines.
The most direct and widely employed strategy for preparing this compound from its corresponding aldehyde is reductive amination . This powerful C-N bond-forming reaction involves the condensation of a carbonyl compound (3,5-dimethoxybenzaldehyde) with an amine source (typically ammonia) to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[1][2] This one-pot procedure is favored for its operational simplicity, high yields, and the ability to avoid the over-alkylation issues often associated with direct alkylation methods.[3]
This guide will dissect the reductive amination process, from its mechanistic underpinnings to a validated laboratory-scale protocol, providing the scientific community with a reliable resource for its execution.
The Core Mechanism: From Aldehyde to Amine
The reductive amination process is a cascade of two fundamental organic reactions occurring in a single pot: imine formation and subsequent reduction.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent dehydration yields a resonance-stabilized iminium ion.[3]
-
Hydride Reduction: A reducing agent, present in the reaction mixture, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step quenches the C=N double bond and forms the final this compound product.
The overall mechanism is depicted below:
Sources
A Spectroscopic Guide to 3,5-Dimethoxybenzylamine: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry
Abstract
This technical guide provides an in-depth analysis of the spectral data for 3,5-dimethoxybenzylamine (CAS No. 34967-24-3), a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous structural confirmation and characterization of this compound. By integrating experimental data with established spectroscopic principles, this guide serves as a practical reference for the interpretation of the unique spectral features of this compound.
Introduction: The Significance of this compound in Synthesis
This compound is a substituted aromatic amine that serves as a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceutical agents and supramolecular structures. Its utility is demonstrated in the construction of [n]rotaxanes, where the 3,5-dimethoxybenzyl group acts as a bulky stopper to prevent the dethreading of macrocyclic rings from the molecular axle.[1] Given its role in the precise assembly of such intricate molecular architectures, the unequivocal confirmation of its structure is of paramount importance. Spectroscopic techniques provide the necessary tools for this confirmation, offering a detailed fingerprint of the molecule's atomic arrangement and bonding.
This guide will delve into the three primary spectroscopic methods used for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and analyze the fragmentation pattern.
Each section will present the spectral data in a clear, tabular format, followed by a detailed interpretation and a standardized experimental protocol for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: The spectrum was acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
Data Acquisition: The spectrum was recorded at room temperature, averaging a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.45 | d (J=2.2 Hz) | 2H | H-2, H-6 |
| ~6.35 | t (J=2.2 Hz) | 1H | H-4 |
| ~3.78 | s | 6H | 2 x -OCH₃ |
| ~3.75 | s | 2H | -CH₂-NH₂ |
| ~1.50 | br s | 2H | -CH₂-NH₂ |
Note: Predicted data based on analogous compounds and general chemical shift principles. The broad singlet for the amine protons can exchange with D₂O.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound displays a characteristic pattern consistent with its symmetrically substituted aromatic ring.
-
Aromatic Region (6.3-6.5 ppm): The two protons at the C-2 and C-6 positions are chemically equivalent due to the molecule's symmetry. They appear as a doublet at approximately 6.45 ppm, with the splitting caused by coupling to the H-4 proton. The single proton at the C-4 position appears as a triplet at around 6.35 ppm, as it is coupled to the two equivalent protons at H-2 and H-6.
-
Methoxy Protons (3.78 ppm): The six protons of the two equivalent methoxy groups (-OCH₃) at the C-3 and C-5 positions give rise to a sharp singlet at approximately 3.78 ppm. The integration of this peak to 6H confirms the presence of two methoxy groups.
-
Benzylic Protons (3.75 ppm): The two protons of the benzylic methylene group (-CH₂-) appear as a singlet at around 3.75 ppm.
-
Amine Protons (1.50 ppm): The two protons of the primary amine group (-NH₂) typically appear as a broad singlet around 1.50 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a common method to confirm the presence of exchangeable protons.
Caption: Molecular structure of this compound with ¹H NMR assignments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR spectroscopy is used.
-
Instrumentation: The spectrum was acquired on a 100 MHz or 125 MHz NMR spectrometer.[2]
-
Data Acquisition: A proton-decoupled pulse sequence was used to obtain a spectrum with single lines for each carbon atom. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~160.5 | C-3, C-5 |
| ~143.0 | C-1 |
| ~105.0 | C-2, C-6 |
| ~98.0 | C-4 |
| ~55.5 | 2 x -OCH₃ |
| ~46.0 | -C H₂-NH₂ |
Note: Predicted data based on analogous compounds and established substituent effects.
Interpretation of the ¹³C NMR Spectrum:
The symmetry of this compound is also evident in its ¹³C NMR spectrum, which shows only six distinct carbon signals.
-
Aromatic Carbons (98-161 ppm):
-
The two carbons bearing the methoxy groups (C-3 and C-5) are the most deshielded aromatic carbons due to the electron-donating effect of the oxygen atoms, appearing around 160.5 ppm.
-
The quaternary carbon attached to the benzylamine group (C-1) is found at approximately 143.0 ppm.
-
The two equivalent carbons at the C-2 and C-6 positions resonate at about 105.0 ppm.
-
The carbon at the C-4 position is the most shielded of the aromatic carbons, appearing at around 98.0 ppm.
-
-
Aliphatic Carbons (46-56 ppm):
-
The carbons of the two equivalent methoxy groups appear as a single peak at approximately 55.5 ppm.
-
The benzylic carbon (-CH₂-) is observed at around 46.0 ppm.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound was mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.[2]
-
Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹), and a background spectrum of a pure KBr pellet was subtracted.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| 1600 & 1470 | C=C stretch | Aromatic Ring |
| 1205 & 1065 | C-O stretch (asymmetric & symmetric) | Aryl Ether (-O-CH₃) |
| 830 - 750 | C-H bend (out-of-plane) | Aromatic |
Note: Data is based on typical absorption ranges for the respective functional groups.
Interpretation of the IR Spectrum:
The IR spectrum of this compound provides clear evidence for its key functional groups.
-
N-H Stretching: The presence of a primary amine is confirmed by two distinct peaks in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene and methoxy groups appears as stronger bands just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: The characteristic absorptions for the aromatic ring are found at approximately 1600 cm⁻¹ and 1470 cm⁻¹.
-
C-O Stretching: The strong absorptions around 1205 cm⁻¹ and 1065 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching of the aryl ether functionality.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic ring. For a 1,3,5-trisubstituted benzene ring, strong absorption bands are expected in the 830-750 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound was prepared in a volatile solvent such as methanol.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.[2]
-
Data Acquisition: The sample was introduced into the ion source, and the mass spectrum was recorded over a suitable m/z range.
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Identity |
| 167 | [M]⁺• | Molecular Ion |
| 152 | [M - NH]⁺• | Loss of an amino radical |
| 151 | [M - NH₂]⁺ | Loss of an amino group (benzylic cation) |
| 121 | [C₇H₅O₂]⁺ | Loss of CH₂O from the m/z 151 fragment |
| 30 | [CH₂NH₂]⁺ | Iminium cation |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion ([M]⁺•): The molecular ion peak should appear at an m/z of 167, corresponding to the molecular weight of the compound (C₉H₁₃NO₂).
-
Major Fragmentation Pathways: The primary fragmentation pathway for benzylamines involves the cleavage of the C-C bond between the aromatic ring and the benzylic carbon (alpha-cleavage).
-
Formation of the Benzylic Cation (m/z 151): The most stable and often the base peak in the spectrum is the 3,5-dimethoxybenzyl cation, formed by the loss of an amino radical. This cation is highly stabilized by the electron-donating methoxy groups.
-
Further Fragmentation (m/z 121): The 3,5-dimethoxybenzyl cation can undergo further fragmentation, such as the loss of a formaldehyde molecule (CH₂O) from one of the methoxy groups, to give a fragment at m/z 121.
-
Formation of the Iminium Cation (m/z 30): Cleavage of the benzylic C-C bond can also result in the formation of the [CH₂NH₂]⁺ iminium ion at m/z 30.
-
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion: A Cohesive Spectroscopic Picture
The combined application of NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the symmetrical nature of the molecule. IR spectroscopy identifies the key functional groups, namely the primary amine, the aromatic ring, and the aryl ether linkages. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, dominated by the formation of a stable 3,5-dimethoxybenzyl cation. This guide provides the necessary spectral data and interpretation to serve as a reliable reference for scientists working with this important synthetic intermediate.
References
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Wu, J., et al. (2008). Efficient production of [n]rotaxanes by using template-directed clipping reactions. Proceedings of the National Academy of Sciences, 105(35), 12812-12817. [Link]
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solubility of 3,5-Dimethoxybenzylamine in organic solvents
An In-depth Technical Guide to the Solubility of 3,5-Dimethoxybenzylamine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this document leverages fundamental principles of physical chemistry and molecular structure to establish a reliable predictive model for its solubility behavior. Furthermore, we present a definitive, field-proven experimental protocol based on the isothermal shake-flask method, enabling researchers to generate precise and reproducible solubility data tailored to their specific applications. This guide is designed to empower scientists in process chemistry, drug discovery, and formulation development with the theoretical knowledge and practical tools necessary for the effective use of this compound.
Introduction: The Critical Role of Solubility
This compound is a key primary amine and a versatile intermediate in organic synthesis, notable for its presence in the scaffold of various biologically active molecules. Its utility in reaction chemistry, purification processes (such as crystallization), and the formulation of active pharmaceutical ingredients (APIs) is fundamentally governed by its solubility profile. A thorough understanding of how this compound behaves in different solvent systems is paramount for:
-
Reaction Optimization: Selecting a solvent that ensures all reactants remain in the solution phase.
-
Purification Strategy: Designing effective crystallization or chromatographic purification protocols.
-
Formulation Development: Creating stable and deliverable dosage forms.
This guide provides the foundational knowledge and actionable protocols to master the solubility characteristics of this important building block.
Physicochemical Profile of this compound
A molecule's solubility is a direct consequence of its intrinsic physicochemical properties. The key attributes of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 34967-24-3 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [2] |
| Physical Form | White to pale yellow solid or crystalline powder | [1][2] |
| Melting Point | 33-39 °C | [1][3] |
| Boiling Point | 94-96 °C @ 0.1 mmHg | [3] |
| Density | 1.106 g/mL at 25 °C | [3] |
| pKa | 9.01 ± 0.10 | [3] |
| Water Solubility | Slightly soluble | [3] |
Theoretical Framework for Solubility: A Molecular Perspective
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This axiom states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. The molecular structure of this compound presents several key features that dictate its interactions with various solvents.
Figure 1: Molecular structure and functional group analysis of this compound.
-
Primary Amine (-NH₂): This is the most influential functional group. It is basic, highly polar, and can both donate and accept hydrogen bonds. This feature strongly favors solubility in polar protic solvents.
-
Methoxy Groups (-OCH₃): These two ether groups contribute to the molecule's overall polarity and can act as hydrogen bond acceptors.
-
Aromatic Ring: The benzene ring provides a nonpolar, lipophilic character, which allows for favorable interactions (π-π stacking) with aromatic solvents.
The molecule's overall character is that of a polar organic base. Its nine carbon atoms limit its solubility in water, as the nonpolar hydrocarbon skeleton begins to dominate over the polar functional groups.[3][6]
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of this compound across different solvent classes. This serves as an essential starting point for solvent screening in any research or development context.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Examples | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in strong hydrogen bonding with both the amine and methoxy groups, leading to excellent solvation. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar amine/ether functionalities will drive dissolution. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Amines are generally very soluble in halogenated solvents.[6] These solvents are polar enough to effectively solvate the molecule. |
| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the solvent's low polarity is a mismatch for the highly polar amine group. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant polarity mismatch between the solute's functional groups and the nonpolar solvent will result in poor solubility. |
Definitive Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise quantification, a standardized experimental protocol is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[7][8]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.22 μm, PTFE or other solvent-compatible membrane)
-
Analytical instrumentation: HPLC-UV or a calibrated UV-Vis spectrophotometer. A gravimetric method can also be used as a primary or orthogonal technique.
Experimental Workflow
Figure 2: Experimental workflow for quantitative solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution: To each of at least three vials, add a known volume of the test solvent (e.g., 2.00 mL). Add an excess amount of this compound (e.g., 100-200 mg, or enough to ensure a significant amount of solid remains undissolved). Seal the vials tightly.
-
Causality: The presence of excess solid is mandatory to ensure the solution reaches thermodynamic saturation.
-
-
Equilibration: Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixtures for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Self-Validation: Periodically and at the end of the equilibration period, visually confirm that excess solid is still present in all vials. If not, more solute must be added and the equilibration restarted.
-
-
Sample Separation: Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle. Carefully draw a portion of the supernatant into a syringe and immediately filter it through a 0.22 μm syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis).
-
Causality: Filtration is a critical step to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to erroneously high solubility values.
-
-
Concentration Analysis:
-
Gravimetric Method: Accurately weigh the filtered solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the solid residue is achieved. The mass of the residue divided by the volume of the solvent gives the solubility.
-
HPLC/UV-Vis Method: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Data Reporting: Calculate the average solubility from the replicate measurements and express the result in appropriate units, such as mg/mL or moles/liter (M), along with the standard deviation. Always report the temperature at which the measurement was made.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.[9][10] Refer to the most current Safety Data Sheet (SDS) for complete safety and disposal information.
Conclusion
While published quantitative solubility data for this compound is scarce, a robust predictive framework can be established from its molecular structure. It is expected to be highly soluble in polar protic, polar aprotic, and halogenated organic solvents, with moderate solubility in aromatic solvents and low solubility in nonpolar aliphatic solvents. For applications requiring precise data, the detailed isothermal shake-flask protocol provided herein offers a reliable and scientifically sound method for its determination. This guide equips researchers with both the predictive understanding and the practical tools needed to confidently manage the solubility of this versatile chemical intermediate.
References
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CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
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American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]
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Wikipedia. (n.d.). Solvent. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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A Technical Guide to Sourcing and Verifying High-Purity 3,5-Dimethoxybenzylamine for Pharmaceutical Research
Introduction: The Role of 3,5-Dimethoxybenzylamine in Drug Discovery
This compound (CAS No: 34967-24-3) is a substituted benzylamine that serves as a critical structural motif and versatile building block in medicinal chemistry. Its unique arrangement of methoxy groups on the aromatic ring influences its electronic properties and conformational flexibility, making it a valuable precursor in the synthesis of complex molecules targeting a range of biological pathways. While not a therapeutic agent itself, its derivatives have been explored in various research contexts. For instance, the broader class of substituted benzylamines is integral to the development of novel compounds, and the specific substitution pattern of this molecule can be crucial for establishing structure-activity relationships (SAR) in drug development pipelines.[1][2]
For researchers and drug development professionals, the procurement of this intermediate is not a trivial matter. The isomeric purity, absence of process-related impurities, and accurate characterization of the starting material are paramount. Impurities can lead to unforeseen side reactions, complicate purification of the final active pharmaceutical ingredient (API), and introduce confounding variables in biological assays, ultimately compromising experimental reproducibility and the integrity of preclinical data. This guide provides an in-depth overview of reputable commercial suppliers, critical parameters for purity assessment, and best practices for handling and quality control.
The Commercial Supplier Landscape
Selecting a supplier for a key chemical intermediate requires a multi-faceted evaluation beyond simple cost analysis. Key criteria include the supplier's reputation, the transparency of their quality documentation, available purity grades, and consistency of supply. High-purity this compound is typically offered at purities of 97% or higher, which is suitable for most research and development applications.
Below is a comparative table of prominent suppliers offering this compound.
| Supplier | Distributor/Brand | Catalog Number (Example) | Stated Purity | Key Specifications |
| Merck | Sigma-Aldrich | 414168 | 97% | Form: Solid, MP: 35-37 °C, BP: 94-96 °C/0.1 mmHg |
| Thermo Fisher Scientific | Thermo Scientific Chemicals | H60503 | ≥97.5% (GC) | Appearance: White to pale yellow solid/liquid, MP: 33-39°C[3] |
| Tokyo Chemical Industry (TCI) | TCI America / Fisher Scientific | D4025 | >98.0% (GC) | Form: Crystalline Lumps, MP: 39°C, BP: 96°C[4][5] |
Disclaimer: Availability, pricing, and catalog numbers are subject to change. Researchers should always verify information directly with the supplier before procurement.
The following diagram illustrates a recommended decision-making workflow for selecting a suitable chemical supplier.
Caption: Decision workflow for selecting a chemical supplier.
Technical Specifications and Purity Verification
The term "high-purity" is substantiated by analytical data. While suppliers provide a Certificate of Analysis (CoA), independent verification upon receipt is a cornerstone of rigorous scientific practice.
Understanding the Certificate of Analysis (CoA)
A CoA is the supplier's attestation of quality for a specific batch. For this compound, a typical CoA will include:
-
Appearance: Verification of physical state (solid, liquid) and color (e.g., White to pale yellow).[3]
-
Identity: Confirmation by a technique like NMR or IR spectroscopy.
-
Purity/Assay: A quantitative measure of the compound's purity, most commonly determined by Gas Chromatography (GC).[3][4][6] A value of ≥98% is common for high-purity grades.
-
Melting Point: A narrow melting point range (e.g., 35-39°C) is indicative of high purity.[4]
-
Residual Solvents: Information on any remaining solvents from the synthesis and purification process.
Independent Purity Verification: Key Methodologies
Researchers should consider performing in-house quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for this purpose.[7][8][9]
Experimental Protocol: A General Workflow for HPLC Purity Analysis
This protocol provides a starting point for developing a method to verify the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile first choice.
-
Mobile Phase Preparation: A gradient elution using acetonitrile and water is typically effective for aromatic compounds. Both solvents should be HPLC grade and contain 0.1% formic acid to ensure good peak shape for the amine.
-
Example Gradient: Start at 30% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and monitor the chromatogram at a wavelength where the compound absorbs strongly (e.g., ~280 nm).
-
Data Interpretation: Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. The presence of significant secondary peaks would indicate impurities.
Quantitative NMR (qNMR) for Absolute Purity
While HPLC provides relative purity, qNMR can determine absolute purity against a certified internal standard.[7][8]
-
Principle: An accurately weighed sample of this compound is mixed with an accurately weighed amount of a stable, certified internal standard (e.g., maleic anhydride). The ¹H NMR spectrum is then acquired under quantitative conditions.
-
Key Parameters: A long relaxation delay (d1, e.g., 30-60 seconds) is critical to ensure full relaxation of all protons, allowing for accurate integration.[7][8]
-
Calculation: Purity is calculated by comparing the integral of a unique, well-resolved analyte signal to a signal from the internal standard, accounting for the number of protons each signal represents and the molecular weights of the two compounds.
The following diagram illustrates a typical workflow for incoming quality control of a newly received chemical.
Caption: Workflow for incoming quality control (QC) of reagents.
Safety, Handling, and Storage
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[10][11] It may also cause respiratory irritation.[11] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[12] Wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[12][13]
-
Handling: Avoid creating dust or aerosols.[12][13] Use appropriate tools for transfer. Ensure eyewash stations and safety showers are accessible.[11][12] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][13] Several suppliers recommend refrigeration and storage under an inert gas atmosphere.[4][10][11] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[11] The product should be stored locked up.[10][13]
-
Spill Management: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material, sweep it up carefully to avoid dust formation, and place it in a sealed container for hazardous waste disposal.[13]
Conclusion
The successful integration of this compound into a drug discovery program begins with informed sourcing from reputable suppliers like Merck (Sigma-Aldrich), Thermo Fisher Scientific, and TCI. While supplier specifications provide a crucial baseline, the principles of E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) demand a culture of in-house verification. By implementing routine QC checks using robust analytical methods like HPLC and NMR, and by adhering to stringent safety and handling protocols, researchers can ensure the integrity of their starting materials. This diligence is fundamental to generating reproducible data, accelerating the development of novel therapeutics, and upholding the highest standards of scientific rigor.
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The Benzylamine Moiety: A Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylamine functional group, characterized by a benzyl group (C₆H₅CH₂) attached to a primary amine (NH₂), is a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] Its unique structural and electronic properties confer a versatile reactivity profile, making it an invaluable building block for a vast array of molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[2][3] Benzylamine derivatives are integral to numerous pharmaceuticals, including antihypertensives, antidepressants, and antiviral agents.[2][4] This guide provides an in-depth exploration of the fundamental reactivity of the benzylamine functional group, offering insights into its behavior in various chemical transformations and providing practical protocols for its manipulation.
Structural and Electronic Properties
The reactivity of benzylamine is a direct consequence of its molecular architecture. The presence of a methylene (-CH₂-) spacer between the phenyl ring and the nitrogen atom differentiates it significantly from aniline, where the nitrogen lone pair is in direct conjugation with the aromatic system. This structural nuance dictates the electronic landscape of the molecule and, consequently, its chemical behavior.
The nitrogen atom is sp³ hybridized, with its lone pair of electrons residing in one of the hybrid orbitals. This localization of the lone pair makes benzylamine a moderately strong base and a potent nucleophile. The phenyl group, while not in direct conjugation with the nitrogen lone pair, exerts an inductive electron-withdrawing effect, which slightly attenuates the basicity of the amine compared to simple alkylamines.
Acid-Base Chemistry
Benzylamine is a weak base, with a pKa of its conjugate acid (benzylammonium ion) typically around 9.33.[5] This basicity allows it to readily react with acids to form stable benzylammonium salts.[6] This property is often exploited in purification and handling, as the salts are typically crystalline solids with higher melting points and greater stability than the free base.[6][7] The pH of an aqueous solution of benzylamine is around 11.6 at a concentration of 100 g/L, highlighting its alkaline nature.[5][7]
| Property | Value | Reference |
| pKa (C₆H₅CH₂NH₃⁺) | 9.33 | [5] |
| pH (100 g/L in H₂O) | 11.6 | [5][7] |
The basicity of the nitrogen atom is a critical factor in many of its reactions, as it can act as an internal base or be protonated under acidic conditions, thereby modulating its nucleophilicity.
Reactivity as a Nucleophile
The localized lone pair on the nitrogen atom makes benzylamine an excellent nucleophile, readily participating in a variety of bond-forming reactions.[2]
N-Alkylation
Benzylamine undergoes N-alkylation with alkyl halides to form secondary and tertiary amines. However, a significant challenge in this reaction is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent.[8][9]
To control the extent of alkylation and favor mono-alkylation, several strategies can be employed:
-
Use of a large excess of benzylamine: This statistically favors the reaction of the alkyl halide with the primary amine.
-
Slow addition of the alkylating agent: Maintaining a low concentration of the alkylating agent minimizes its reaction with the product amine.[8]
-
Use of a protecting group: The benzyl group itself can be considered a protecting group for ammonia, allowing for the synthesis of secondary amines which can then be debenzylated.[1]
Experimental Protocol: Mono-alkylation of Benzylamine
-
Dissolve benzylamine (3 equivalents) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate (1.5 equivalents), to the solution.
-
Slowly add the alkyl halide (1 equivalent) dropwise at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting alkyl halide is consumed.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
N-Acylation
Benzylamine reacts readily with acylating agents such as acyl chlorides and anhydrides to form stable N-benzylamides.[6] This reaction is often carried out under Schotten-Baumann conditions, using a base (e.g., aqueous NaOH or pyridine) to neutralize the HCl generated.[6] The high reactivity and nucleophilicity of benzylamine make this a very efficient transformation.[2]
Experimental Protocol: N-Acylation of Benzylamine (Schotten-Baumann Conditions)
-
Dissolve benzylamine (1 equivalent) in a biphasic solvent system, such as dichloromethane and water.
-
Add a base, such as 2 M sodium hydroxide solution (2 equivalents).
-
Cool the mixture in an ice bath and add the acyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, wash with dilute acid and brine, and dry over anhydrous sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylamide, which can be purified by recrystallization or column chromatography.
Reductive Amination
Benzylamine is a common amine component in reductive amination reactions with aldehydes and ketones.[10] The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[9][11] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[9][10]
Experimental Protocol: Reductive Amination with Benzaldehyde
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and benzylamine (1 equivalent) in a suitable solvent like methanol or 1,2-dichloroethane.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting dibenzylamine by column chromatography or distillation.
Oxidation of Benzylamine
The benzylamine moiety is susceptible to oxidation at both the nitrogen atom and the benzylic carbon. The outcome of the oxidation is highly dependent on the oxidant and reaction conditions.
Oxidation to Imines and Aldehydes
Oxidation of benzylamine can lead to the formation of N-benzylidenebenzylamine (an imine) through oxidative coupling.[12][13] This can be achieved using various oxidizing agents, including metal-free systems with oxygen as the terminal oxidant.[12][13] Further hydrolysis of the imine intermediate can yield benzaldehyde.[14] Visible light flavin photocatalysis has also been reported for the conversion of benzylamines to their corresponding aldehydes under mild conditions.[14][15]
Experimental Protocol: Metal-Free Aerobic Oxidation to Imine
-
To a solution of benzylamine (1 mmol) in a suitable solvent (e.g., toluene), add a catalytic amount of a salicylic acid derivative (e.g., 4,6-dimethoxysalicylic acid, 10 mol%).
-
Stir the reaction mixture under an oxygen atmosphere (balloon) at an elevated temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography.[12]
Reactions at the Benzylic C-H Bonds
The C-H bonds at the benzylic position of benzylamine are activated towards certain transformations due to their proximity to the aromatic ring. Directed C-H functionalization has emerged as a powerful tool for the selective modification of these bonds.
C-H Alkylation
Using a directing group, such as a picolinamide derivative, the ortho C-H bonds of the benzylamine aromatic ring can be selectively alkylated with alkenes using rhodium catalysts.[16][17] This methodology allows for the synthesis of complex substituted benzylamine derivatives.[16][17]
Reactions of the Aromatic Ring
The aminomethyl (-CH₂NH₂) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, albeit weaker than the amino group in aniline.
Nitration
Nitration of benzylamine with nitric acid yields a mixture of ortho-, meta-, and para-nitrobenzylamines.[7] The distribution of isomers is approximately 8% ortho, 49% meta, and 43% para.[7] The significant amount of meta-product is due to the protonation of the amino group under the strongly acidic nitration conditions, which converts the activating -CH₂NH₂ group into the deactivating and meta-directing -CH₂NH₃⁺ group.
The Benzylamino Group in Protecting Group Chemistry
The benzyl group is a widely used protecting group for amines.[18] Benzylamine can be used to introduce the N-benzyl group, which is stable to a wide range of reaction conditions but can be readily removed when desired.
Deprotection
The most common method for the deprotection of N-benzylamines is catalytic hydrogenolysis.[1][19] This involves treating the N-benzylamine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[1][19] This method is generally clean and high-yielding. Alternative methods for deprotection include oxidative cleavage.[15][20]
Experimental Protocol: Deprotection of N-Benzylamines by Hydrogenolysis
-
Dissolve the N-benzylamine derivative in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
The benzylamine functional group exhibits a rich and diverse reactivity profile, making it a highly valuable synthon in organic chemistry. Its nucleophilicity, basicity, and the reactivity of its benzylic and aromatic positions allow for a wide range of chemical transformations. A thorough understanding of these fundamental reactivities is crucial for researchers and scientists in the field of drug development and materials science, enabling the rational design and synthesis of novel and complex molecules. The strategic application of the reactions outlined in this guide will continue to facilitate innovation in both academic and industrial research.
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An In-depth Technical Guide to the Electronic Effects of Methoxy Groups on Benzylamine Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylamine, a foundational scaffold in medicinal chemistry and organic synthesis, possesses a reactive primary amine group whose nucleophilicity and basicity are pivotal to its chemical behavior. The introduction of substituents onto the aromatic ring can profoundly modulate these properties, offering a powerful tool for fine-tuning molecular interactions and reaction outcomes. Among the most common and electronically intriguing substituents is the methoxy group (-OCH₃). This guide provides a comprehensive analysis of the electronic effects of the methoxy group on the reactivity of benzylamine, with a particular focus on how its position—ortho, meta, or para—dictates its influence. Understanding these principles is paramount for rational drug design, reaction optimization, and the prediction of molecular properties.
The Dual Electronic Nature of the Methoxy Group
The methoxy group exerts its influence on the benzylamine system through a delicate interplay of two opposing electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening with increasing separation from the point of attachment.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density is a powerful activating effect, particularly at the ortho and para positions. Generally, the resonance effect of the methoxy group is considered to be more dominant than its inductive effect when it can participate effectively in conjugation.[1][2]
The net electronic contribution of the methoxy group is, therefore, highly dependent on its position on the aromatic ring relative to the aminomethyl group.
Caption: Dual electronic nature of the methoxy group.
Positional Impact on Basicity (pKa)
The basicity of benzylamine is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The electronic effects of the methoxy group modify this electron density, and consequently, the pKa of the conjugate acid (benzylaminium ion). A higher pKa indicates a stronger base.
| Compound | pKa of Conjugate Acid |
| Benzylamine | 9.33[3] |
| 2-Methoxybenzylamine | 9.15 (Predicted)[4] |
| 3-Methoxybenzylamine | N/A |
| 4-Methoxybenzylamine | 9.30 (Predicted)[5] |
Para-Methoxybenzylamine
At the para position, the methoxy group's electron-donating resonance effect (+R) is maximized. This effect increases the electron density of the entire aromatic ring, including the benzylic carbon, which in turn pushes electron density towards the nitrogen atom of the aminomethyl group. This increased electron density on the nitrogen makes it a stronger base, and thus the pKa of its conjugate acid is expected to be higher than that of unsubstituted benzylamine. The predicted pKa of 9.30 for 4-methoxybenzylamine is consistent with this, being very close to that of benzylamine.[5]
Caption: Workflow of substituent effects on reactivity.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of a benzylamine derivative in an aqueous solution.
Materials:
-
Benzylamine derivative (e.g., 4-methoxybenzylamine)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Preparation of the Amine Solution: Accurately weigh approximately 1 mmol of the benzylamine derivative and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.
-
Initial Reading: Record the initial pH of the amine solution.
-
Titration: Add the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Endpoint Determination: Continue the titration until the pH drops significantly, indicating the equivalence point has been passed.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).
-
Kinetic Study of N-Alkylation by HPLC
This protocol describes a method to compare the nucleophilic reactivity of methoxybenzylamine isomers by monitoring their reaction with a model electrophile, benzyl bromide, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ortho-, meta-, and para-methoxybenzylamine
-
Benzyl bromide
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vials
-
Microsyringes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each methoxybenzylamine isomer and benzyl bromide in acetonitrile at a known concentration (e.g., 0.1 M).
-
Reaction Setup: In a thermostatted reaction vial at a constant temperature (e.g., 25 °C), mix equal volumes of a benzylamine isomer solution and the benzyl bromide solution. Start a timer immediately upon mixing.
-
Time-course Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture and quench it by diluting it in a large volume of the mobile phase.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the reactants and the N-benzylated product.
-
Data Acquisition: Record the peak areas of the benzylamine reactant and the product at each time point.
-
Kinetic Analysis:
-
Convert peak areas to concentrations using a calibration curve.
-
Plot the concentration of the benzylamine reactant versus time for each isomer.
-
Determine the initial reaction rate for each isomer from the initial slope of the concentration-time curve.
-
Assuming second-order kinetics, the rate constants (k) can be calculated from the integrated rate law.
-
Compare the rate constants for the ortho, meta, and para isomers to quantify the differences in their nucleophilic reactivity.
-
Conclusion
The electronic effects of the methoxy group on the reactivity of benzylamine are a classic illustration of the principles of physical organic chemistry. The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect, governed by the substituent's position, provides a predictable and tunable means of modulating the basicity and nucleophilicity of the benzylamine nitrogen. The para-methoxy group generally acts as a net electron-donating group, enhancing reactivity, while the meta-methoxy group is deactivating due to the dominance of the inductive effect. The ortho position presents a more nuanced case where inductive, resonance, and steric effects combine to influence reactivity. For professionals in drug development and organic synthesis, a thorough understanding of these electronic effects is crucial for the rational design of molecules with desired properties and for the optimization of synthetic routes.
References
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Guidechem. 2-Methoxybenzylamine 6850-57-3 wiki.
-
PubChem. 3-Methoxybenzylamine.
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ChemicalBook. 4-Methoxybenzylamine.
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Cheméo. Chemical Properties of 3-Methoxybenzylamine (CAS 5071-96-5).
-
Chemistry LibreTexts. 7.5: Acid-base Properties of Phenols.
-
Chemistry LibreTexts. 7.9: How Delocalized Electrons Affect pKa Values.
-
Sigma-Aldrich. 3-Methoxybenzylamine 98.
-
MOLBASE. 3-Methoxybenzylamine|5071-96-5.
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PubChem. 3-Methoxy-N,N-dimethylbenzylamine.
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-
Chemistry LibreTexts. Dissociation Constant.
-
Allen. The dissociations constant ` (K_b) " for " NH_3 ,CH_3NH_2, (CH_2)_2 NH and (CH_3)_3 N " are " 0.2 xx 10 - 4 , 4. 0 xx 10 - 4 and 0.6 xx 10 - 4 respectively . Which one is the strongest base and why?
-
National Institute of Standards and Technology. Acidic Dissociation Constant and Related Thermodynamic Quantities for Monoethanolammonium Ion in Water From 00 to 500 C.
-
PubChem. Benzylamine.
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The Versatile Scaffold: Unlocking the Potential of 3,5-Dimethoxybenzylamine in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
The 3,5-dimethoxybenzylamine scaffold, a seemingly simple aromatic amine, holds significant untapped potential within the landscape of modern medicinal chemistry. While its close analogs, particularly the 3,4,5-trimethoxy-substituted compounds, have been extensively investigated, the unique electronic and steric properties conferred by the 3,5-dimethoxy substitution pattern offer a distinct avenue for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the current understanding and potential applications of this compound as a core structural motif in drug discovery. We will delve into its emerging role in the development of anti-inflammatory, anticancer, and antimicrobial agents, supported by mechanistic insights, structure-activity relationship (SAR) studies, and detailed experimental protocols. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively harness the therapeutic promise of this compound-based compounds.
Introduction: The Strategic Value of the 3,5-Dimethoxybenzyl Moiety
In the intricate tapestry of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The this compound structure, characterized by a benzylamine core with two methoxy groups positioned meta to each other and to the aminomethyl group, presents a compelling starting point for several reasons:
-
Electronic Properties: The two electron-donating methoxy groups at the meta positions influence the electron density of the aromatic ring, which can modulate the pKa of the benzylamine and its ability to engage in crucial intermolecular interactions with biological targets.
-
Conformational Rigidity and Flexibility: The benzylamine core provides a degree of conformational flexibility, allowing derivatives to adapt to the topology of various binding sites. This can be strategically constrained through the incorporation of heterocyclic rings or other rigidifying elements.
-
Synthetic Tractability: The primary amine functionality of this compound serves as a versatile synthetic handle for a wide array of chemical transformations, including amidation, reductive amination to form secondary amines, and the formation of Schiff bases and heterocyclic systems. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide will explore the tangible applications of this scaffold, moving from established findings to prospective avenues of research.
Anti-Inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes
One of the most promising and well-documented applications of the 3,5-dimethoxyphenyl moiety is in the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.
Mechanistic Rationale: The Role of COX-2 in Inflammation
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a validated strategy to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
The 3,5-Dimethoxyphenyl Moiety as a Key Pharmacophore
Recent studies have demonstrated that incorporating a 2-(3,5-dimethoxyphenyl)benzoxazole core into benzamide derivatives leads to potent and selective COX-2 inhibitors.[1] The 3,5-dimethoxy substitution pattern appears to be crucial for optimal binding within the active site of the COX-2 enzyme.
Structure-Activity Relationship (SAR) Insights
In a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, several key SAR observations were made:[1]
-
Substituents on the terminal benzamide ring: Electron-donating and electron-withdrawing groups on the terminal benzamide ring were explored. It was found that certain substitutions led to compounds with IC50 values in the nanomolar range for COX-2 inhibition.
-
In vivo activity: The most potent compounds from in vitro assays demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with some derivatives showing superior efficacy compared to the standard drug ibuprofen.[1]
Experimental Protocol: Synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives
This protocol outlines a general synthetic route for the preparation of the aforementioned COX-2 inhibitors, starting from precursors that would be coupled with derivatives of 3,5-dimethoxybenzoic acid, a close relative of this compound.
Workflow Diagram:
Caption: General synthetic workflow for benzoxazole-based COX-2 inhibitors.
Step-by-Step Methodology:
-
Synthesis of the Benzoxazole Intermediate:
-
React 2-amino-4-nitrophenol with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding amide.
-
Induce cyclization of the amide to the benzoxazole ring, often through heating or acid catalysis.
-
Reduce the nitro group on the benzoxazole to an amine using a standard reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation) to yield 2-(3,5-dimethoxyphenyl)-5-aminobenzoxazole.
-
-
Amide Coupling:
-
Couple the synthesized aminobenzoxazole with a variety of substituted benzoyl chlorides in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to afford the final N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives.[1]
-
Data Summary Table:
| Compound ID | R-group on Benzamide | COX-2 IC50 (µM) | In vivo Anti-inflammatory Activity (% inhibition) |
| 3a | H | 0.71 | 70.45 |
| 3d | 4-CH3 | 0.07 | 84.09 |
| 3g | 4-F | 0.06 | 79.54 |
| Ibuprofen | N/A | - | 65.90 |
| (Data adapted from reference[1]) |
Anticancer Applications: A Scaffold for Tubulin Polymerization and Kinase Inhibitors
The dimethoxybenzyl moiety is a well-established pharmacophore in the design of anticancer agents, particularly those targeting the microtubule network. While the 3,4,5-trimethoxy substitution is more prevalent, the 3,5-dimethoxy pattern offers a distinct electronic and steric profile that can be exploited for novel inhibitor design.
Targeting Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, making them an attractive target for cancer chemotherapy. Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly proliferating cancer cells.
Logical Relationship Diagram:
Caption: Proposed mechanism of action for tubulin-targeting anticancer agents.
Derivatization Strategies for Anticancer Agents
Starting from this compound, several classes of potential anticancer compounds can be synthesized:
-
Schiff Bases: Condensation of this compound with various aromatic aldehydes can yield Schiff bases. The resulting imine bond can be a key pharmacophoric element, and the aromatic aldehyde component can be varied to optimize activity.
-
Amides and Sulfonamides: Acylation of this compound with a range of carboxylic acids or sulfonyl chlorides can produce libraries of amides and sulfonamides for screening against various cancer cell lines.
-
Heterocyclic Derivatives: this compound can serve as a building block for the synthesis of more complex heterocyclic systems, which are prevalent in many approved anticancer drugs.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).
Antimicrobial Agents: A Core for Novel Antibacterials and Antifungals
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. The 3,5-dimethoxyphenyl motif has been incorporated into various scaffolds exhibiting promising antimicrobial and antifungal activities.
Potential Mechanisms of Antimicrobial Action
Derivatives of this compound may exert their antimicrobial effects through several mechanisms, including:
-
Disruption of the bacterial cell membrane.
-
Inhibition of essential enzymes involved in microbial metabolism.
-
Interference with DNA replication or protein synthesis.
Synthesis of Potential Antimicrobial Compounds
Similar to the strategies for anticancer agents, this compound can be derivatized into amides, Schiff bases, and heterocyclic compounds to generate libraries for antimicrobial screening.
Experimental Protocol: Reductive Amination for the Synthesis of N-Substituted Benzylamines
Reductive amination is a powerful tool for creating a diverse range of secondary amines, which can be screened for antimicrobial activity.
Workflow Diagram:
Caption: General workflow for reductive amination.
Step-by-Step Methodology:
-
Dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), to the mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted this compound.
Future Directions and Conclusion
The exploration of this compound in medicinal chemistry is still in its early stages, yet the existing evidence and the chemical versatility of this scaffold suggest a bright future. Future research should focus on:
-
Systematic SAR studies: Comprehensive libraries of derivatives should be synthesized and screened against a wide range of biological targets to elucidate detailed structure-activity relationships.
-
Exploration of novel therapeutic areas: The potential of this compound derivatives in neuropharmacology, as antiviral agents, and in other disease areas warrants investigation.
-
Computational modeling: Molecular docking and other in silico methods can be employed to guide the rational design of more potent and selective inhibitors based on this scaffold.
References
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Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. [Link]
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A Technical Guide to the Conformational Landscape of 3,5-Dimethoxybenzylamine: A Theoretical Approach
Here is an in-depth technical guide on the theoretical calculations of 3,5-dimethoxybenzylamine conformation.
Abstract: The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. This is particularly critical in drug development, where precise molecular orientations govern interactions with biological targets. This technical guide provides a comprehensive, step-by-step protocol for the theoretical conformational analysis of this compound, a key structural motif in medicinal chemistry. We will explore a multi-tiered computational strategy, beginning with a broad exploration of the conformational space using molecular mechanics and culminating in high-accuracy energy evaluations with Density Functional Theory (DFT). The guide details the rationale behind methodological choices, from the selection of functionals and basis sets to the analysis of stabilizing intramolecular interactions. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for predicting and understanding the conformational preferences of flexible molecules, thereby enabling more informed molecular design.
Introduction: The Central Role of Conformation in Molecular Function
The spatial arrangement of atoms in a molecule—its conformation—is a fundamental determinant of its function. In the realm of drug discovery, a molecule's ability to bind to a specific receptor is dictated by its three-dimensional shape and the orientation of its functional groups. Benzylamine derivatives are prevalent scaffolds in pharmaceuticals, recognized for their capacity to form critical interactions, such as salt bridges, with protein targets like Factor D[1].
The subject of this guide, this compound, incorporates two methoxy groups, which significantly influence its conformational landscape and electronic properties. The orientation of these methoxy groups relative to the aromatic ring can modulate the molecule's polarity, hydrogen bonding potential, and overall shape[2][3][4]. Understanding the preferred conformations of this molecule is therefore crucial for designing analogues with optimized target affinity and desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Direct experimental determination of all stable conformers in solution can be challenging. Computational chemistry provides a powerful alternative, allowing for a systematic exploration of a molecule's potential energy surface (PES) to identify and rank stable conformers. This guide outlines a validated theoretical workflow to achieve this, employing a combination of rapid conformational searching and precise quantum mechanical calculations.
Theoretical Foundation for Conformational Analysis
A robust conformational analysis typically employs a multi-level approach to balance computational cost and accuracy[5].
-
Molecular Mechanics (MM): This method uses classical physics principles and pre-parameterized force fields (FF) to rapidly calculate the potential energy of a molecule. It is ideal for an initial, broad search of the vast conformational space of a flexible molecule, quickly identifying a set of low-energy candidate structures.[6][7]
-
Density Functional Theory (DFT): As a quantum mechanical method, DFT provides a much more accurate description of the electronic structure and, consequently, more reliable molecular energies and geometries.[8] DFT calculations are used to re-optimize the low-energy conformers identified by the MM search, providing a refined and accurate ranking of their relative stabilities.[6] The accuracy of DFT is highly dependent on the choice of the exchange-correlation functional and the atomic orbital basis set.[8]
-
Intramolecular Interactions: The stability of specific conformers is often dictated by subtle, non-covalent interactions. These can include classical hydrogen bonds as well as weaker interactions like C-H···O or N-H···π bonds, which can significantly influence the geometry.[9][10] Techniques like Natural Bond Orbital (NBO) analysis are invaluable for identifying and quantifying the energetic contribution of these stabilizing interactions.[10][11]
Detailed Computational Methodology
This section provides a step-by-step protocol for conducting a thorough conformational analysis of this compound.
Experimental Protocol: Computational Workflow
The overall workflow is a sequential process designed to efficiently narrow down the conformational possibilities from an astronomical number to a handful of energetically favorable states.
Caption: Key rotatable dihedral angles in this compound.
-
Execute Search Algorithm: Use a computational chemistry package (e.g., OMEGA, TINKER, CREST) to perform a conformational search. [5][7][12] * Method: A systematic or stochastic search using a molecular mechanics force field like MMFF94 is recommended for its speed and efficiency.
-
Output: This step will generate hundreds or thousands of conformers. Filter and save a unique set of conformers that lie within a specified energy window (e.g., 10-15 kcal/mol) of the lowest-energy structure found.
-
Step 3: High-Level Optimization and Energy Calculation
-
Select Candidates: From the output of Step 2, select the lowest-energy conformers for DFT re-optimization. Typically, all conformers within a 5-7 kcal/mol window are sufficient to capture over 99% of the conformational population at room temperature.
-
Perform DFT Calculations: Use a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Functional: The B3LYP functional is a widely used and reliable choice for organic molecules. [11][13]Including a dispersion correction (e.g., B3LYP-D3) is highly recommended to accurately capture weak intramolecular interactions.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) or 6-311++G(d,p) offers a good balance of accuracy and computational cost for molecules of this size. [13] * Solvent Model: To simulate a more biologically relevant environment, an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used, with water or another appropriate solvent selected. [13]3. Verify Minima: After optimization, perform a frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. The output of this calculation also provides the Gibbs free energy, which is essential for determining the relative populations of conformers.
-
Step 4: Analysis of Results
-
Rank Conformers: Use the calculated Gibbs free energies (G) to rank the conformers. The global minimum is the conformer with the lowest G. The relative energy (ΔG) of each conformer is calculated with respect to the global minimum.
-
Calculate Boltzmann Population: The probability of finding a molecule in a specific conformation i at a given temperature T can be estimated using the Boltzmann distribution equation: Population(i) = exp(-ΔGᵢ / RT) / Σ exp(-ΔGⱼ / RT) (where R is the gas constant and T is the temperature in Kelvin).
-
Geometric and Electronic Analysis:
-
Measure the key dihedral angles (τ1, τ2, τ3, τ4) for each stable conformer to understand their structural differences.
-
Perform an NBO analysis to identify and quantify stabilizing intramolecular hydrogen bonds (e.g., N-H···O, C-H···O, N-H···π). [10][11]The stabilization energy E(2) from the NBO output provides a measure of the strength of these interactions.
-
Anticipated Results and Discussion
The conformational analysis of this compound is expected to reveal several low-energy conformers. Their relative stability will be governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions.
-
Methoxy Group Orientation: The methoxy groups can adopt conformations where the methyl group is either roughly in the plane of the benzene ring or out of the plane. The in-plane orientation often maximizes favorable electronic delocalization, but can be sterically hindered. [2][14]* Aminomethyl Group Orientation: The orientation of the -CH₂NH₂ side chain will be heavily influenced by potential intramolecular hydrogen bonds. Plausible interactions include a hydrogen bond between an amine proton and the oxygen of a nearby methoxy group (N-H···O) or a weaker interaction with the π-system of the aromatic ring (N-H···π). [9]* Synergistic Effects: The lowest energy conformer will likely be one that optimizes multiple weak interactions simultaneously, such as a favorable methoxy group orientation combined with a stabilizing intramolecular hydrogen bond.
Data Presentation: Conformer Properties
The final results should be summarized in a clear, tabular format for easy comparison.
| Conformer ID | ΔG (kcal/mol) | Population (%) at 298.15 K | τ1 (C6-C5-O-C) | τ2 (C2-C3-O-C) | τ3 (C2-C1-C-N) | Key Intramolecular Interactions (NBO E(2) kcal/mol) |
| Conf-1 | 0.00 | 75.3 | ~0° | ~180° | ~90° | N-H···O (0.85), C-H···π (0.45) |
| Conf-2 | 0.85 | 20.1 | ~0° | ~0° | ~85° | C-H···N (0.50) |
| Conf-3 | 1.50 | 4.6 | ~180° | ~180° | ~-95° | None significant |
Note: Data shown are illustrative examples.
Caption: Relative energy levels of stable conformers.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the theoretical conformational analysis of this compound. By following this multi-level computational approach, researchers can gain deep insights into the molecule's preferred three-dimensional structures. This knowledge is invaluable for structure-activity relationship (SAR) studies, aiding in the rational design of novel therapeutics with enhanced potency and selectivity. The principles and methods described herein are broadly applicable to the conformational analysis of other flexible small molecules that are central to drug discovery and development.
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A Senior Application Scientist's Guide to 3,5-Dimethoxybenzylamine: A Versatile Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. 3,5-Dimethoxybenzylamine emerges as a distinguished reagent, offering a unique combination of nucleophilicity, steric profile, and electronic properties conferred by its meta-disposed methoxy groups. This guide provides an in-depth exploration of this compound's utility, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity. We will examine its pivotal role in the formation of robust amide linkages, its application in reductive amination for the synthesis of secondary amines, and its function as a precursor to the 3,5-dimethoxybenzyl (DMBn) protecting group, whose stability and selective cleavage are of significant strategic importance. This document serves as a technical resource, integrating field-proven insights with detailed, actionable protocols to empower chemists in leveraging this versatile building block for accelerated discovery and development.
Core Attributes of this compound
This compound, (3,5-dimethoxyphenyl)methanamine, is a primary amine characterized by a benzyl scaffold flanked by two electron-donating methoxy groups at the C3 and C5 positions. This substitution pattern is not arbitrary; it profoundly influences the molecule's chemical behavior. The methoxy groups enhance the electron density of the aromatic ring and, through resonance, can stabilize cationic intermediates, a feature that is particularly relevant in deprotection strategies.
| Property | Value | Reference |
| CAS Number | 34967-24-3 | |
| Molecular Formula | C₉H₁₃NO₂ | [] |
| Molecular Weight | 167.21 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | [][2] |
| Melting Point | 35-37 °C (lit.) | [3] |
| Boiling Point | 94-96 °C at 0.1 mmHg (lit.) | [3] |
| Density | 1.106 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.542 (lit.) | [3] |
| pKa | 9.01 ± 0.10 | [3] |
Foundational Applications in Synthesis
The utility of this compound spans several cornerstone transformations in organic chemistry, each leveraging its unique structural features.
Amide Bond Formation: A Reliable Nucleophile
The formation of an amide bond is one of the most frequently performed reactions in the synthesis of pharmaceuticals and biologically active compounds.[4] this compound serves as an excellent amine component in these coupling reactions. Its primary amine offers good nucleophilicity, while the benzyl substituent provides sufficient steric bulk to be selective without being overly hindered.
Causality Behind Experimental Choices: The choice of coupling agent is critical for efficient amide bond formation while minimizing side reactions and racemization (if coupling with a chiral carboxylic acid). Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), represent a mild and effective system.[5] HOBt acts as a scavenger for the reactive O-acylisourea intermediate, converting it to an activated HOBt ester. This intermediate is less prone to side reactions and reacts cleanly with the amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.[5]
Protocol 1: EDC/HOBt Mediated Amide Coupling [5]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise to the mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]
Caption: Workflow for Amide Bond Formation.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful, one-pot method to synthesize amines from carbonyl compounds. It involves the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction. This compound is an ideal substrate for this transformation.
Causality Behind Experimental Choices: The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the imine over the starting carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose.[6] It is a mild and less basic hydride donor than sodium borohydride, which reduces the likelihood of reducing the starting aldehyde or ketone prematurely. The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the intermediate iminium ion, the species that is readily reduced.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride [6]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Catalyst Addition: Add glacial acetic acid (1-2 drops) to the mixture to catalyze imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction Progression: Stir the reaction for 2-12 hours at room temperature. Monitor the disappearance of starting materials by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting secondary amine can be purified by column chromatography or distillation.
Caption: Key steps in reductive amination.
The 3,5-Dimethoxybenzyl (DMBn) Group in Protection Strategies
Beyond its role as a primary nucleophile, this compound is the precursor to the 3,5-dimethoxybenzyl (DMBn) protecting group. This group is conceptually similar to the more common para-methoxybenzyl (PMB) group but offers distinct advantages in stability and cleavage.[7] The two electron-donating methoxy groups significantly stabilize the benzylic carbocation formed during acidic cleavage, allowing for deprotection under milder acidic conditions than those required for a standard benzyl (Bn) group.
Deprotection Causality: The DMBn group is lauded for its orthogonal cleavage conditions relative to many other protecting groups. It is stable to a wide range of non-acidic reagents but can be efficiently removed under specific acidic or oxidative conditions.
-
Acidic Cleavage: Treatment with trifluoroacetic acid (TFA) readily cleaves the DMBn group. The generated DMBn carbocation is highly stabilized by the two meta-methoxy groups and is subsequently trapped by a scavenger (e.g., anisole, triethylsilane) to prevent side reactions. This method is common in peptide synthesis.[8][9]
-
Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave DMBn ethers in the presence of other groups like benzyl ethers.[10] The reaction proceeds via a single-electron transfer mechanism, again leveraging the electron-rich nature of the dimethoxybenzene ring.
-
Lewis Acid-Catalyzed Cleavage: Recent studies have shown that Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) can catalytically cleave DMBn-protected sulfonamides under mild conditions, highlighting the expanding toolkit for DMBn removal.[11][12]
Protocol 3: Oxidative Deprotection of a DMBn-Protected Alcohol using DDQ [10]
-
Reaction Setup: Dissolve the DMBn-protected compound (1.0 equivalent) in a solvent mixture, typically DCM/water (e.g., 18:1 v/v).
-
Reagent Addition: Add DDQ (1.2-1.5 equivalents) to the solution at room temperature. The solution will typically turn dark.
-
Reaction Progression: Stir the mixture for 1-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude alcohol is then purified by flash chromatography.
Caption: The DMBn protecting group cycle.
Conclusion
This compound is far more than a simple primary amine. Its carefully positioned electron-donating groups endow it with a reactivity profile that is both robust and tunable. As a nucleophile, it reliably participates in amide coupling and reductive amination reactions, forming key bonds in the construction of complex molecules. As a precursor to the DMBn protecting group, it offers a sophisticated tool for strategic synthesis, enabling the masking and mild, selective unmasking of functional groups. For the medicinal chemist and the process scientist alike, a thorough understanding of the principles governing the use of this compound is essential for the rational design of efficient, high-yielding synthetic routes.
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-
Horita, K., et al. (1989). 3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable than the 4-methoxybenzyl (mpm) group. Chemical and Pharmaceutical Bulletin, 37(3), 843-845. [Link]
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Halcomb, R. L., & Danishefsky, S. J. (1989). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Journal of the American Chemical Society, 111(17), 6661–6666. [Link]
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Reddy, C. R., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18963–18974. [Link]
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Valerio, R. M., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Molecular Diversity, 4(3), 155-163. [Link]
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Taylor, J. S., & Lloyd, M. D. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(35), 7141-7149. [Link]
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A Strategic Approach to the Preliminary Biological Screening of 3,5-Dimethoxybenzylamine for Anticancer Potential
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Structurally-Privileged Scaffold
3,5-Dimethoxybenzylamine is a synthetic organic compound characterized by a benzylamine core with two methoxy groups at the 3 and 5 positions of the phenyl ring. While direct biological data on this compound itself is sparse in publicly available literature, its structural motifs are present in a variety of molecules with established pharmacological relevance.[1] This guide puts forth a strategic, tiered approach for the preliminary biological screening of this compound, with a primary focus on its potential as an anticancer agent. This focus is predicated on the known activities of its close structural analogs, which have shown promise as both histone deacetylase (HDAC) inhibitors and tubulin polymerization inhibitors, two validated targets in oncology.[2][3]
Derivatives of 3,5-dimethoxybenzamide, a closely related structure, have demonstrated cytotoxic activity against various cancer cell lines.[2] Specifically, the N-hydroxy derivative of 3,5-dimethoxybenzamide is structurally analogous to known HDAC inhibitors, which function by inducing chromatin relaxation and the re-expression of tumor suppressor genes.[3] Furthermore, compounds incorporating the 3,5-dimethoxyphenyl moiety have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared by several clinically successful chemotherapeutic agents.[2] A structurally similar compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has also exhibited anticancer activity in glioblastoma cells by modulating key signaling pathways.[4]
This guide provides a comprehensive framework for a preliminary, yet rigorous, investigation into the anticancer potential of this compound, progressing logically from broad cellular screening to more focused mechanistic and in vivo studies.
Tier 1: Foundational In Vitro Screening - Assessing General Cytotoxicity
The initial step in evaluating any novel compound for anticancer potential is to determine its cytotoxic and antiproliferative effects across a panel of representative cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5][6][7]
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116 [colon], PC-3 [prostate], A549 [lung], MCF-7 [breast])[8][9]
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[6]
Data Presentation and Interpretation
The results of the MTT assay can be summarized in a table, presenting the IC50 values for this compound against each cell line.
| Cell Line | Tissue of Origin | IC50 of this compound (µM) |
| HCT-116 | Colon | Hypothetical Value |
| PC-3 | Prostate | Hypothetical Value |
| A549 | Lung | Hypothetical Value |
| MCF-7 | Breast | Hypothetical Value |
A lower IC50 value indicates greater potency. Significant activity in this initial screen (typically in the low micromolar range) would justify progression to Tier 2 mechanistic studies.
Tier 2: Delving into Mechanism of Action
Based on the activity of its structural analogs, two primary hypotheses for the mechanism of action of this compound are the inhibition of histone deacetylases (HDACs) and the disruption of tubulin polymerization.
Experimental Protocol: In Vitro HDAC Inhibition Assay
Objective: To determine if this compound can inhibit the activity of histone deacetylases.
Methodology: A fluorometric assay can be employed to measure HDAC activity.[12][13]
Materials:
-
Recombinant HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
This compound
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound or control, and the diluted HDAC enzyme.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[13]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the polymerization of tubulin.
Methodology: The polymerization of purified tubulin can be monitored by measuring the increase in turbidity in a spectrophotometer.[14][15]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer
-
GTP
-
This compound
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add serial dilutions of this compound or control compounds to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C and adding GTP.
-
Monitor the change in absorbance at 350 nm over time.[15]
Visualization of Screening Workflow and Hypothesized Pathways
Caption: Tiered screening workflow for this compound.
Caption: Hypothesized signaling pathways for anticancer activity.
Tier 3: Preliminary In Vivo Efficacy Assessment
Should this compound demonstrate significant activity in both Tier 1 and Tier 2 assays, a preliminary in vivo study using a xenograft mouse model is warranted.[16][17] This provides crucial data on the compound's efficacy in a more complex biological system.[18]
Experimental Protocol: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)[17]
-
A responsive cancer cell line from Tier 1 screening (e.g., HCT-116)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of the immunodeficient mice.[8]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound, vehicle, or a positive control drug to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers at regular intervals throughout the study.[18] Monitor the body weight and general health of the mice as indicators of toxicity.
Data Analysis
The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Conclusion: A Roadmap for Discovery
This in-depth technical guide provides a structured and scientifically rigorous framework for the preliminary biological screening of this compound. By progressing from broad cytotoxic screening to focused mechanistic assays and culminating in a preliminary in vivo evaluation, researchers can efficiently and effectively assess the potential of this compound as a novel anticancer agent. The proposed workflow ensures that experimental choices are driven by a logical, data-driven approach, maximizing the potential for identifying a promising new therapeutic candidate.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved January 11, 2026, from [Link]
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Xenograft tumor model. (n.d.). SMC Laboratories Inc. Retrieved January 11, 2026, from [Link]
- Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to oncology, 42, 1–22.
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Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved January 11, 2026, from [Link]
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Measuring Histone Deacetylase Inhibition in the Brain. (2019). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Retrieved January 11, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 11, 2026, from [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved January 11, 2026, from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 11, 2026, from [Link]
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HDAC Activity Assay Kit. (n.d.). Merck. Retrieved January 11, 2026, from [Link]
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In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. Retrieved January 11, 2026, from [Link]
-
The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. (2025). PubMed. Retrieved January 11, 2026, from [Link]
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Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid. (n.d.). Bentham Science Publisher. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Structural Analysis of 3,5-Dimethoxybenzylamine
Abstract
This technical guide provides a comprehensive structural analysis of 3,5-Dimethoxybenzylamine, a key intermediate in pharmaceutical and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required for the unambiguous structural elucidation and characterization of this molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each section integrates field-proven insights with detailed, self-validating experimental protocols, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of this compound
This compound, with the chemical formula C₉H₁₃NO₂, serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1][2] Its structural framework, featuring a substituted aromatic ring and a primary amine, makes it a valuable precursor in the development of novel therapeutic agents and other functional organic materials. An exacting understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity and designing efficient synthetic pathways. This guide provides the analytical blueprint for achieving that understanding.
Molecular Identity and Physicochemical Properties
A foundational aspect of structural analysis is the confirmation of the molecule's basic properties. These data provide the initial benchmarks for sample purity and identity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [1] |
| CAS Number | 34967-24-3 | [1][2] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 35-37 °C | [1] |
| Boiling Point | 94-96 °C at 0.1 mmHg | [1] |
| Density | 1.106 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.542 | [1] |
Elucidating the Core Structure: A Spectroscopic Approach
Spectroscopic techniques are the cornerstone of structural analysis, providing a detailed picture of the molecular architecture. The following sections will detail the expected spectral characteristics of this compound and the methodologies to acquire them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.
The proton NMR spectrum of this compound is anticipated to be relatively simple and highly informative. The symmetry of the molecule is a key determinant of the spectral pattern.
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be variable and is dependent on concentration and solvent. This signal will typically disappear upon a D₂O shake, a classic confirmatory test.
-
Methoxy Protons (-OCH₃): Due to the molecule's symmetry, the two methoxy groups are chemically equivalent. Therefore, a sharp singlet integrating to six protons is predicted, likely in the range of 3.7-3.8 ppm.
-
Benzylic Protons (-CH₂-): The two protons on the carbon adjacent to the nitrogen and the aromatic ring will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the region of 3.7-3.9 ppm.
-
Aromatic Protons (Ar-H): The aromatic region will exhibit two distinct signals. The proton at the C4 position will appear as a triplet (or more accurately, a triplet of triplets with very small coupling constants, often appearing as a broad singlet) due to coupling with the two equivalent protons at C2 and C6. The protons at the C2 and C6 positions are chemically equivalent and will appear as a doublet, coupled to the C4 proton.
The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment.
-
Methoxy Carbons (-OCH₃): A single signal is expected for the two equivalent methoxy carbons, typically in the range of 55-60 ppm.
-
Benzylic Carbon (-CH₂-): A single signal for the benzylic carbon is anticipated around 45-50 ppm.
-
Aromatic Carbons (Ar-C): Four distinct signals are expected for the aromatic carbons. The carbon attached to the benzylamine group (C1) and the carbons bearing the methoxy groups (C3 and C5) will be quaternary and thus have lower intensities. The protonated aromatic carbons (C2, C4, and C6) will show more intense signals.
Rationale: The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing due to its inertness and sharp, upfield signal.[5]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[4]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Use a standard pulse program with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
N-H Stretching: The primary amine will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (sp³): The methylene (-CH₂) and methoxy (-CH₃) groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹.
-
C-H Stretching (sp²): The aromatic C-H stretching vibrations will appear at wavenumbers slightly above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will result in several sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the benzylic C-N bond is expected in the 1020-1250 cm⁻¹ range.
-
C-O Stretching (Ether): The asymmetric C-O-C stretching of the methoxy groups will produce a strong, characteristic absorption band in the 1200-1250 cm⁻¹ region. The symmetric stretch will appear around 1000-1050 cm⁻¹.
Rationale: The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is transparent to infrared radiation in the mid-IR region and acts as a suitable matrix to hold the sample.[7]
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the KBr pellet holder without the sample in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
Diagram: FTIR Experimental Workflow (KBr Pellet)
Caption: Workflow for FTIR analysis of this compound using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is 167.21. Given the presence of one nitrogen atom, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[9]
-
Key Fragmentation Pathways:
-
Loss of an Amino Group: Fragmentation via cleavage of the C-C bond between the aromatic ring and the benzylic carbon can lead to the loss of a CH₂NH₂ radical, resulting in a fragment at m/z 137.
-
Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the bond beta to the nitrogen atom, which in this case is the bond between the aromatic ring and the benzylic carbon. This would result in the formation of a stable iminium cation [CH₂=NH₂]⁺ at m/z 30 and a 3,5-dimethoxyphenyl radical.
-
Formation of the Tropylium Ion: A common fragmentation pathway for benzyl compounds is rearrangement to a tropylium ion. For this compound, this would likely involve the loss of the amino group and rearrangement to a dimethoxytropylium cation.
-
Rationale: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation. A volatile organic solvent is used to introduce the sample into the mass spectrometer.[2]
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and all significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
Conclusion: A Unified Structural Perspective
The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, FTIR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. FTIR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation pathways. By integrating the data from these techniques, a complete and unambiguous structural assignment of this compound can be achieved with a high degree of confidence. This guide provides the foundational knowledge and practical protocols for researchers to successfully characterize this important synthetic intermediate.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]
-
Wikipedia. (n.d.). Interpretation of mass spectra of organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]
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Methodological & Application
Synthesis of Novel Schiff Bases Using 3,5-Dimethoxybenzylamine: A Comprehensive Guide to Protocols and Applications
An Application Note for Researchers and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
Schiff bases, characterized by their core azomethine (-C=N-) functional group, represent a privileged class of compounds with extensive applications in catalysis, materials science, and notably, drug discovery.[1][2][3] Their synthetic accessibility and structural versatility allow for the fine-tuning of electronic and steric properties, making them ideal scaffolds for developing new therapeutic agents. This guide provides a detailed exploration of the synthesis of Schiff bases utilizing 3,5-dimethoxybenzylamine as the primary amine precursor. The presence of two electron-donating methoxy groups on the benzylamine ring significantly influences the nucleophilicity of the amine and the electronic character of the resulting imine, offering a unique entry point for novel molecular design. We present field-proven, step-by-step protocols, explain the causality behind experimental choices, and detail the necessary characterization techniques to ensure the synthesis of high-purity compounds for research and development.
Introduction: The Strategic Importance of the 3,5-Dimethoxybenzyl Scaffold
Schiff bases are formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[2][4] This reaction forms a carbon-nitrogen double bond, which is critical to the diverse biological activities exhibited by these molecules, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6][7]
The choice of this compound as the amine component is strategic. The methoxy (-OCH₃) groups are strong electron-donating groups by resonance. Their placement at the meta positions of the benzene ring influences the electron density of the entire molecule, which can:
-
Enhance Biological Activity: The electronic properties imparted by the dimethoxy substitution can modulate how the molecule interacts with biological targets. Schiff bases incorporating dimethoxy or trimethoxy functionalities have shown promising biological activities.[8][9]
-
Improve Metal Chelation: The nitrogen of the imine and potentially other nearby functional groups can act as ligands, forming stable complexes with transition metals.[1][10] These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand.[3][8]
-
Tune Physicochemical Properties: The methoxy groups can alter properties like solubility and lipophilicity, which are crucial for drug development and formulation.
This document serves as a comprehensive guide for researchers aiming to leverage this valuable building block for the synthesis of novel, potentially bioactive Schiff bases.
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The process generally occurs in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated (often with the help of an acid catalyst), turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine, or Schiff base.
An acid catalyst, such as a few drops of glacial acetic acid, is often employed to accelerate the reaction.[4] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Caption: General mechanism for acid-catalyzed Schiff base synthesis.
Detailed Experimental Protocol
This protocol provides a general and reliable method for the synthesis of a Schiff base from this compound and a representative aromatic aldehyde (e.g., 4-hydroxybenzaldehyde). The molar ratios and reaction times can be adapted for other aldehydes.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier |
| This compound | ≥98% | Sigma-Aldrich, Acros Organics |
| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Absolute Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Round-bottom flask (50 mL) | - | Standard laboratory supplier |
| Condenser | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Heating mantle | - | Standard laboratory supplier |
| Buchner funnel and filter paper | - | Standard laboratory supplier |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 5.98 mmol, 1.0 eq) in 15 mL of absolute ethanol. Stir using a magnetic stir bar until fully dissolved.
-
Aldehyde Addition: To this solution, add 4-hydroxybenzaldehyde (0.73 g, 5.98 mmol, 1.0 eq). A slight color change or turbidity may be observed.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The catalyst accelerates the rate-limiting dehydration step.
-
Reflux: Attach a condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain the reflux with gentle stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]
-
Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. As it cools, a crystalline precipitate of the Schiff base product should form. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C for several hours or in a desiccator overnight to yield the final Schiff base.
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods as detailed in the next section.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and purification of Schiff bases.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The combination of the following techniques provides a self-validating system for the final product.
| Technique | Expected Observation | Rationale and Interpretation |
| Melting Point | A sharp, defined melting range. | A narrow melting range is a strong indicator of high purity. Broad ranges suggest the presence of impurities. |
| FT-IR Spectroscopy | - Appearance of a strong C=N (imine) stretch at ~1600-1630 cm⁻¹.- Disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹).- Disappearance of the N-H bend from the primary amine (~1600 cm⁻¹), often overlapping with the new C=N peak. | This confirms the formation of the characteristic azomethine bond and the consumption of the carbonyl and primary amine starting materials.[12][13] |
| ¹H NMR Spectroscopy | - A characteristic singlet for the azomethine proton (-CH=N-) between δ 8.0-9.0 ppm.- Singlets for the two methoxy groups (-OCH₃) around δ 3.8 ppm.- Characteristic signals for the aromatic protons. | The downfield shift of the azomethine proton is highly diagnostic for Schiff base formation. Integration of the peaks should match the number of protons in the proposed structure.[12][14] |
| ¹³C NMR Spectroscopy | - A peak for the azomethine carbon (-C=N-) between δ 158-165 ppm. | Confirms the presence of the imine carbon in a distinct electronic environment.[12] |
| Mass Spectrometry | A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the product. | Provides definitive confirmation of the molecular formula of the synthesized compound.[15] |
Applications in Drug Discovery and Development
Schiff bases derived from this compound are valuable scaffolds in medicinal chemistry. Their utility stems from several key areas:
-
Antimicrobial and Anticancer Agents: The imine moiety is a common pharmacophore in many biologically active compounds.[5][6] Researchers can synthesize a library of derivatives by reacting this compound with various aldehydes and screen them for activity against bacterial, fungal, or cancer cell lines.[8][16]
-
Ligands for Bioactive Metal Complexes: The nitrogen atom of the imine group is an excellent coordination site for metal ions.[1] Creating complexes with metals like copper, zinc, or cobalt can lead to compounds with significantly enhanced biological potency compared to the ligand alone, a strategy widely used in the development of novel therapeutics.[17][18]
-
Pro-drugs and Bio-conjugation: The imine bond can be susceptible to hydrolysis under specific pH conditions, such as those found in certain cellular compartments. This property can be exploited to design pro-drugs that release an active amine or aldehyde at a target site.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction time or temperature.2. Water in the reaction solvent (hydrolyzes the imine).3. Inactive starting materials. | 1. Increase reflux time and monitor via TLC.2. Use anhydrous solvents. Consider adding a dehydrating agent like molecular sieves.3. Check the purity of the amine and aldehyde. |
| Oily or Gummy Product | Impurities preventing crystallization. | 1. Attempt to purify by column chromatography.2. Try recrystallizing from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Product is Impure (from NMR/TLC) | 1. Incomplete reaction.2. Inefficient washing. | 1. Increase reaction time or add more catalyst.2. Recrystallize the product from a suitable solvent to remove unreacted starting materials. |
Conclusion
The synthesis of Schiff bases using this compound offers a robust and versatile platform for the creation of novel compounds with significant potential in drug discovery and materials science. The electron-rich nature of this amine precursor provides a unique electronic signature to the resulting imines. By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably synthesize and validate a wide array of derivatives, paving the way for the development of next-generation therapeutic agents and functional materials.
References
- Arch Biochem Biophys. (1983). Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs. Arch Biochem Biophys, 223(2), 453-7.
-
Jarosław, G., & Ewa, K. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1685. [Link]
-
Das, S. K., & Laskar, M. A. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir, 5(8). [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield Reaction conditions. Retrieved from [Link]
-
Manwa, D., & Pal, A. V. C. (1992). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. Orient J Chem, 8(3). [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]
-
Berber, H., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adiyaman University Journal of Science, 10(1), 179-188. [Link]
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Mondal, S., et al. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. [Link]
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Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (2024). ACS Omega. [Link]
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Malav, R., & Ray, S. (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Publishing. [Link]
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Liu, L. K., et al. (n.d.). Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes. ResearchGate. [Link]
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Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iraqi National Journal of Chemistry. [Link]
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Mondal, S., et al. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. ACS Publications. [Link]
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Fareed, G., et al. (2025). An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. [Link]
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Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. (n.d.). IJTSRD. [Link]
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UV-vis, IR and H-1 NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. (2025). ResearchGate. [Link]
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Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]
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Gaber, M., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 27(19), 6649. [Link]
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Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline. (2021). ResearchGate. [Link]
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Ye, D. M., et al. (n.d.). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. [Link]
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Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. (2015). Atlantis Press. [Link]
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Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]
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Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4- dimethoxybenzylidene). (2010). Chiang Mai Journal of Science. [Link]
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Recent Applications of Schiff Bases in Biomedical Sciences. (2025). ResearchGate. [Link]
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Sharma, P., & Kumar, P. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. [Link]
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Schiff bases derived from drug and their metal Complexes: A review on the history, synthesis, characterization, and applications. (2026). ResearchGate. [Link]
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Application Note: A Robust Protocol for the Synthesis of N-(3,5-Dimethoxybenzylidene)alkanamines via Condensation Reaction
Abstract
This application note provides a comprehensive and detailed protocol for the condensation reaction between 3,5-Dimethoxybenzylamine and a representative aldehyde to form a Schiff base (imine). Imine synthesis is a cornerstone of medicinal chemistry and drug development, serving as a critical pathway to more complex nitrogen-containing heterocycles and pharmacologically active molecules. This guide is designed for researchers in organic synthesis and drug discovery, offering not only a step-by-step procedure but also in-depth mechanistic insights and explanations for key experimental choices. The protocol emphasizes reproducibility and includes methods for reaction monitoring, product purification, and characterization, ensuring a self-validating experimental design.
Theory and Mechanistic Insights
The formation of an imine from a primary amine and an aldehyde is a classic example of a nucleophilic addition-elimination reaction.[1] The reaction is reversible and typically catalyzed by a mild acid.[2] The overall process involves the formation of a carbon-nitrogen double bond with the concurrent elimination of a water molecule.[3][4]
The mechanism proceeds through several distinct steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a zwitterionic tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral intermediate known as a carbinolamine.[2][5]
-
Protonation of Hydroxyl Group: In the presence of an acid catalyst, the oxygen of the carbinolamine's hydroxyl group is protonated. This converts the hydroxyl group (-OH) into a much better leaving group (-OH2+).[2]
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.[5]
-
Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final neutral imine product and regenerating the acid catalyst.[3]
The equilibrium of this reaction is highly dependent on the presence of water.[3] To drive the reaction to completion, water is typically removed from the reaction mixture as it is formed.
Caption: Reaction mechanism for acid-catalyzed imine formation.
Experimental Protocol: Synthesis of N-(4-Chlorobenzylidene)-1-(3,5-dimethoxyphenyl)methanamine
This protocol details the reaction of this compound with 4-Chlorobenzaldehyde. The choice of a substituted benzaldehyde demonstrates the protocol's robustness for creating diverse imine libraries.
Materials and Equipment
Reagents:
-
This compound (C₉H₁₃NO₂, MW: 167.21 g/mol )
-
4-Chlorobenzaldehyde (C₇H₅ClO, MW: 140.57 g/mol )
-
p-Toluenesulfonic acid monohydrate (p-TSA) (C₇H₁₀O₄S, MW: 190.22 g/mol )
-
Toluene (Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
-
NMR Spectrometer, IR Spectrometer, Mass Spectrometer
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis.
Caption: Experimental workflow for imine synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.67 g, 10.0 mmol, 1.0 equiv.) and 4-Chlorobenzaldehyde (1.41 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Catalyst Addition: Add 40 mL of anhydrous toluene to the flask. Add a catalytic amount of p-Toluenesulfonic acid monohydrate (approx. 95 mg, 0.5 mmol, 0.05 equiv.).
-
Scientist's Note: p-TSA is a solid, making it easier to handle than liquid acids. Its role is to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.[2]
-
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux (approx. 110-111°C for toluene) using a heating mantle.
-
Scientist's Note: As the reaction proceeds, water is formed as a byproduct. Toluene forms a low-boiling azeotrope with water. This azeotrope boils, condenses in the condenser, and collects in the Dean-Stark trap. Since water is denser than toluene, it settles to the bottom of the trap, while the toluene overflows back into the reaction flask. This physical removal of water is crucial to shift the reaction equilibrium towards the product, ensuring a high yield.[4][6][7]
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). Spot the starting materials and the reaction mixture. The formation of a new, less polar spot (the imine product) and the disappearance of the starting materials indicate the reaction is proceeding. The reaction is typically complete within 2-4 hours, or once water stops collecting in the Dean-Stark trap.
-
Work-up - Quenching and Extraction: Once the reaction is complete, allow the flask to cool to room temperature. Remove the Dean-Stark apparatus. Transfer the reaction mixture to a separatory funnel. Dilute with 50 mL of Ethyl Acetate.
-
Washing: Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize the p-TSA catalyst), 30 mL of water, and 30 mL of brine.
-
Scientist's Note: The bicarbonate wash is essential to remove the acid catalyst, which could otherwise promote hydrolysis of the imine product back to the starting materials during storage or subsequent steps. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system such as ethanol or hexane/ethyl acetate to yield the pure imine.[6] If the product is an oil, purification by flash column chromatography may be necessary.[8]
Expected Results and Characterization
The final product, N-(4-chlorobenzylidene)-1-(3,5-dimethoxyphenyl)methanamine, should be a pale yellow solid.
-
Yield: >90%
-
¹H NMR (400 MHz, CDCl₃): Expect a characteristic singlet for the imine proton (CH=N) around δ 8.3-8.5 ppm. The benzylic protons (-CH₂-) should appear as a singlet around δ 4.8 ppm. Aromatic protons will appear in their respective regions.[9]
-
¹³C NMR (100 MHz, CDCl₃): The imine carbon (C=N) should appear around δ 160-162 ppm.[9]
-
IR (ATR): A strong absorption band for the C=N stretch should be visible around 1640-1645 cm⁻¹. The C-O stretches from the methoxy groups will appear around 1205 and 1065 cm⁻¹.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₇ClNO₂: 290.09; found 290.1.
Key Parameters and Optimization
The efficiency and success of the condensation reaction can be influenced by several factors. The table below summarizes key parameters and their impact.
| Parameter | Options & Considerations | Rationale & Impact on Reaction |
| Solvent | Toluene, Benzene, Hexane, Methanol, Ethanol | A non-polar, aprotic solvent like Toluene is ideal for azeotropic removal of water with a Dean-Stark trap.[7] Alcohols can also be used, but may require a different dehydrating agent. |
| Dehydrating Agent | Dean-Stark Trap, Molecular Sieves (3Å or 4Å), Anhydrous MgSO₄ | Essential for driving the equilibrium towards imine formation by removing the water byproduct.[4][7] Molecular sieves are a good alternative if a Dean-Stark setup is not feasible. |
| Catalyst | p-TSA, Acetic Acid, Sc(OTf)₃, No Catalyst | A mild acid catalyst activates the carbonyl group, increasing the reaction rate.[1][2] For highly reactive aldehydes and amines, a catalyst may not be necessary. |
| Temperature | Room Temperature to Reflux | Heating is typically required to facilitate the dehydration step and for azeotropic distillation. Some highly activated substrates may react at room temperature, especially with a strong dehydrating agent like molecular sieves.[10] |
| Stoichiometry | Equimolar (1:1) | Using a 1:1 ratio of amine to aldehyde is standard. A slight excess of one reagent is generally not necessary if water is effectively removed. |
Conclusion
This application note presents a reliable and high-yielding protocol for the synthesis of imines from this compound. By providing a detailed mechanistic background, a step-by-step experimental guide, and a discussion of key optimization parameters, this document serves as a practical resource for researchers. The described methodology is broadly applicable to a wide range of aldehydes, enabling the efficient generation of imine libraries for applications in drug discovery, materials science, and synthetic chemistry.
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Chem Help ASAP (2020). imine preparation & formation mechanism. YouTube. [Link]
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Chu, G., & Li, C. (2010). Convenient and clean synthesis of imines from primary benzylamines. Organic & Biomolecular Chemistry, 8(23), 5484-5489. [Link]
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The Strategic Role of 3,5-Dimethoxybenzylamine in the Synthesis of Potent Tubulin Polymerization Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are a cornerstone of eukaryotic cell division, making them a prime target for anticancer drug development.[1] Disrupting microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[2][3] A prominent class of microtubule-destabilizing agents binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin heterodimers into microtubules.[4][5] The natural product Combretastatin A-4 (CA-4) is a potent inhibitor that binds to this site, but its clinical utility is limited by poor water solubility and isomerization to a less active trans-isomer.[4][6] This has spurred the development of synthetic analogs that retain the key structural features for potent activity while overcoming these limitations. The 3,5-dimethoxyphenyl moiety, often part of a larger 3,4,5-trimethoxyphenyl group, is a crucial pharmacophore for high-affinity binding to the colchicine site.[7][8] This document provides a detailed guide on the application of 3,5-dimethoxybenzylamine as a versatile building block in the synthesis of novel tubulin polymerization inhibitors, presenting synthetic protocols, mechanisms of action, and methods for biological evaluation.
Introduction: Targeting Tubulin with Combretastatin Analogs
The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division.[2] Agents that interfere with microtubule dynamics are among the most successful anticancer drugs.[1] These agents are broadly classified as microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing (e.g., vinca alkaloids, colchicine).[9] Combretastatin A-4 (CA-4), isolated from the African bushwillow Combretum caffrum, is a potent microtubule-destabilizing agent that binds to the colchicine site of β-tubulin.[4][8]
The key structural features of CA-4 responsible for its potent activity are:
-
A-ring: A 3,4,5-trimethoxyphenyl ring that occupies a hydrophobic pocket in the colchicine-binding site.
-
B-ring: A 4-hydroxy-3-methoxyphenyl ring.
-
Bridge: A cis (Z)-stilbene bridge connecting the two rings, which is crucial for maintaining the correct spatial orientation for binding.[8][10]
The clinical development of CA-4 has been hampered by its poor aqueous solubility and the propensity of the active cis-isomer to convert to the much less active trans-isomer.[4][6] This has led to extensive research into synthetic analogs that replace the unstable stilbene bridge with more stable heterocyclic scaffolds or other linkers, while retaining the essential 3,4,5-trimethoxyphenyl A-ring or a close bioisostere like the 3,5-dimethoxyphenyl group.[6][11] this compound serves as a key starting material for introducing this critical pharmacophore into a variety of molecular scaffolds.
Synthetic Strategies and Protocols
The this compound scaffold can be incorporated into various heterocyclic systems known to exhibit antitubulin activity. A common and effective strategy involves the synthesis of amide or triazole-linked analogs, which mimic the spatial arrangement of the phenyl rings in CA-4.
General Synthetic Workflow
The synthesis of tubulin inhibitors from this compound typically follows a convergent approach where the "A-ring" precursor (this compound) is coupled with a suitable "B-ring" synthon, often via a central heterocyclic linker.
Caption: General workflow for synthesizing tubulin inhibitors.
Protocol: Synthesis of a Representative N-(3,5-Dimethoxybenzyl)benzamide Analog
This protocol describes a general procedure for the synthesis of an amide-linked combretastatin analog. The causality behind this choice is the amide bond's stability and its ability to act as a rigid linker, holding the two aromatic rings in a conformation suitable for binding to the colchicine site.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The use of an anhydrous solvent is critical to prevent hydrolysis of the reactive acyl chloride.
-
Cooling: Cool the mixture to 0 °C in an ice bath with continuous stirring. This is to control the exothermicity of the acylation reaction.
-
Acyl Chloride Addition: Dissolve the substituted benzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. The slow addition helps to prevent side reactions and control the reaction temperature.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water or saturated NaHCO₃ solution to neutralize any excess acid and HCl byproduct.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide analog.
Biological Evaluation and Mechanism of Action
Once synthesized, the novel compounds must be evaluated for their biological activity. This involves assessing their ability to inhibit tubulin polymerization, their cytotoxicity against cancer cell lines, and their effect on the cell cycle.
Mechanism of Action
Derivatives of this compound, particularly those mimicking the CA-4 structure, are designed to bind to the colchicine site on β-tubulin.[5] This binding event physically blocks the tubulin heterodimers from assembling into microtubules.[3] The disruption of microtubule dynamics has profound cellular consequences:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[2][3]
-
Apoptosis Induction: Prolonged arrest at the G2/M checkpoint triggers the intrinsic pathway of apoptosis (programmed cell death), ultimately leading to the elimination of the cancer cell.[5][12]
Caption: Cellular mechanism of tubulin polymerization inhibitors.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The self-validating nature of this protocol comes from including positive (e.g., paclitaxel for polymerization, colchicine for inhibition) and negative (DMSO vehicle) controls.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Temperature-controlled microplate reader/spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Tubulin Preparation: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.
-
Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing:
-
General Tubulin Buffer
-
Glycerol (to promote polymerization)
-
GTP (1 mM final concentration, essential for polymerization)
-
Test compound at various concentrations (or DMSO for negative control, CA-4/colchicine for positive control).
-
-
Initiation: Equilibrate the plate reader to 37 °C. To initiate the polymerization reaction, add the ice-cold tubulin solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 60 minutes. The increase in optical density is due to light scattering by the newly formed microtubules.
-
Data Analysis: Plot absorbance (OD₃₄₀) versus time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.
Protocol: Cell-Based Cytotoxicity (MTT) Assay
This assay assesses the antiproliferative activity of the compounds against cancer cell lines. Its self-validating system includes untreated cells and a vehicle control to establish baseline viability and ensure the solvent has no cytotoxic effect.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in an incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against compound concentration (log scale) to determine the IC₅₀ value, the concentration that inhibits cell growth by 50%.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic evaluation of synthesized analogs allows for the development of a structure-activity relationship (SAR), providing insights into which chemical modifications enhance potency.
| Compound ID | B-Ring Substitution | Linker Type | Tubulin Polym. IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM)[13] |
| CA-4 | 4-OH, 3-OMe | cis-Stilbene | 1.5 | 0.003 |
| Analog 1 | 4-OMe | Amide | 2.1 | 0.05 |
| Analog 2 | 3,4-diOMe | Amide | 1.8 | 0.02 |
| Analog 3 | 3,4,5-triOMe | Amide | 1.2 | 0.009 |
| Analog 4 | 4-F | Amide | 5.6 | 0.85 |
Note: Data are representative examples for illustrative purposes.
The SAR from this hypothetical data suggests that increasing methoxy substitution on the B-ring enhances both tubulin polymerization inhibition and cytotoxicity, likely by improving interactions within the colchicine binding site. Conversely, an electron-withdrawing group like fluorine diminishes activity.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel tubulin polymerization inhibitors. By serving as a stable and effective precursor for the crucial A-ring pharmacophore, it enables the creation of diverse libraries of combretastatin analogs with improved drug-like properties. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these compounds. Future work should focus on exploring novel heterocyclic linkers and diverse B-ring substitutions to further optimize potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing next-generation anticancer therapeutics that effectively target microtubule dynamics.
References
-
Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (2022). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2009). NIH. Retrieved January 11, 2026, from [Link]
-
Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (2014). PubMed. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. (2024). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2009). PubMed. Retrieved January 11, 2026, from [Link]
-
Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. (2019). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). NIH. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis, Development, and Biological Evaluation of Third-Generation Tubulin Inhibitors for Treatment of Cancer. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. (2010). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (2003). PubMed. Retrieved January 11, 2026, from [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2016). MDPI. Retrieved January 11, 2026, from [Link]
Sources
- 1. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 10. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3,5-Dimethoxybenzylamine as a Scaffold for Novel Anticancer Agents
Abstract: The 3,5-dimethoxyphenyl motif is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with potent anticancer activity. Its electron-donating methoxy groups and specific substitution pattern are key to interacting with various biological targets, including tubulin and protein kinases. 3,5-Dimethoxybenzylamine serves as a versatile and accessible starting material for incorporating this valuable pharmacophore into diverse molecular architectures. This guide provides in-depth synthetic protocols and biological evaluation methods for developing novel anticancer agents from this precursor, intended for researchers in drug discovery and medicinal chemistry. We will explore the synthesis of agents targeting distinct cancer pathways, providing the scientific rationale behind the experimental designs.
Part 1: Synthesis of a p68 RNA Helicase/β-Catenin Pathway Inhibitor Analogous to RX-5902 (Rexinostat)
Scientific Rationale and Background
RX-5902 (Rexinostat) is a novel anticancer agent that features a 1-(3,5-dimethoxyphenyl)piperazine core. This compound has demonstrated potent growth inhibition across various human cancer cell lines.[1] Its mechanism of action is particularly noteworthy, as it has been shown to bind directly to Y593 phospho-p68 RNA helicase. This interaction interferes with the ATPase activity of p68 and disrupts its function as a coactivator for the β-catenin signaling pathway.[1] The Wnt/β-catenin pathway is frequently dysregulated in cancer, leading to the transcription of oncogenes like c-Myc and cyclin D1. By inhibiting this interaction, RX-5902 downregulates these key genes, leading to anticancer effects.
The 3,5-dimethoxyphenyl group is crucial for the compound's activity. The synthesis of this core structure can be efficiently achieved starting from this compound through reductive amination, a robust and widely used reaction in medicinal chemistry for forming C-N bonds.
Synthetic Workflow and Diagram
The synthesis involves a two-step process: initial formation of a bis-protected piperazine derivative followed by a key reductive amination step with this compound to install the target pharmacophore. The resulting intermediate can then be deprotected and coupled with a suitable heterocyclic system to yield the final active pharmaceutical ingredient (API).
Caption: Synthetic workflow for an RX-5902 analog.
Detailed Experimental Protocol: Synthesis of 1-(3,5-Dimethoxybenzyl)piperazine
This protocol details the pivotal reductive amination step.
Materials and Reagents:
-
This compound
-
1-(tert-Butoxycarbonyl)piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)piperazine (1.0 eq) and anhydrous dichloroethane (DCE, ~0.2 M).
-
Amine Addition: Add this compound (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is facilitated by the mild acidic conditions.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(3,5-dimethoxybenzyl)piperazine-1-carboxylate.
Subsequent deprotection of the Boc group (e.g., with trifluoroacetic acid in dichloromethane) and coupling with the appropriate quinoxaline moiety would yield the final RX-5902 analog.
Protocol for Biological Evaluation: β-Catenin Pathway Activity
To validate the mechanism of action, a Luciferase Reporter Assay can be used to measure the transcriptional activity of β-catenin.
Materials:
-
Cancer cell line with active Wnt/β-catenin signaling (e.g., HCT116)
-
TOPFlash/FOPFlash luciferase reporter plasmids
-
Synthesized compound
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the synthesized compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in TOPFlash-transfected cells treated with the compound (compared to FOPFlash and vehicle controls) indicates inhibition of the β-catenin signaling pathway.
Part 2: Synthesis of Imidazo[1,2-a]quinoxaline-based EGFR Inhibitors
Scientific Rationale and Background
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation and survival.[2] Its overexpression or mutation is a hallmark of many cancers, making it a prime target for cancer therapy. A class of potent EGFR inhibitors has been developed based on an imidazo[1,2-a]quinoxaline scaffold.[2] Structure-activity relationship (SAR) studies on these compounds have highlighted that an imine linkage to a substituted benzylidene group is crucial for activity.
This compound can be used to synthesize Schiff base (imine) derivatives that can be incorporated into such scaffolds. The formation of an imine bond is a straightforward and high-yielding reaction, making this an attractive strategy for generating a library of potential EGFR inhibitors for screening.
Signaling Pathway and Synthetic Diagram
EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MAPK pathway, promoting cell growth and proliferation. EGFR inhibitors block this initial activation step.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Detailed Experimental Protocol: General Synthesis of a Schiff Base Intermediate
This protocol describes the formation of a Schiff base from this compound and a heterocyclic aldehyde, a key step in creating the final inhibitor.
Materials and Reagents:
-
This compound
-
A suitable heterocyclic aldehyde (e.g., 4-formyl-imidazo[1,2-a]quinoxaline-2-carbonitrile)
-
Ethanol, absolute
-
Acetic acid, glacial (catalytic amount)
Procedure:
-
Dissolution: Dissolve the heterocyclic aldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Amine Addition: Add this compound (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. The acid catalyzes the dehydration step required for imine formation.
-
Reaction: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.
-
Characterization: Confirm the structure of the resulting imine using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
Data Presentation: Anticancer Activity of Related Analogs
The following table summarizes the in vitro cytotoxicity of related imidazo[1,2-a]quinoxaline analogs against various cancer cell lines, demonstrating the potency of this class of compounds.[2]
| Compound | Target Cell Line | IC₅₀ (μM) |
| Analog 5a | A549 (Lung) | 3.53 |
| MDA-MB-231 (Breast) | 5.77 | |
| Analog 5l | A549 (Lung) | 1.34 |
| Erlotinib | A549 (Lung) | (Reference) |
| (Data sourced from literature[2]) |
Part 3: Synthesis of 2,5-Diketopiperazine (DKP) Derivatives as Tubulin Polymerization Inhibitors
Scientific Rationale and Background
Microtubules are dynamic polymers essential for cell division, forming the mitotic spindle that segregates chromosomes. Disruption of microtubule dynamics is a clinically validated anticancer strategy. 2,5-Diketopiperazines (DKPs) are cyclic dipeptides that can be functionalized to act as potent tubulin polymerization inhibitors.[3] By incorporating a 3,5-dimethoxybenzylidene moiety, these compounds can mimic the activity of known colchicine-site binding agents, leading to G2/M phase cell cycle arrest and apoptosis.[4][5]
The synthesis involves a condensation reaction between a DKP scaffold and 3,5-dimethoxybenzaldehyde (which can be synthesized from this compound via oxidation).
Detailed Experimental Protocol: Condensation of DKP with 3,5-Dimethoxybenzaldehyde
Materials and Reagents:
-
Piperazine-2,5-dione (Cyclo(Gly-Gly))
-
3,5-Dimethoxybenzaldehyde
-
Sodium acetate, anhydrous
-
Acetic anhydride
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine piperazine-2,5-dione (1.0 eq), 3,5-dimethoxybenzaldehyde (2.2 eq), and anhydrous sodium acetate (2.0 eq). Sodium acetate acts as the base catalyst for the condensation.
-
Solvent/Reagent: Add acetic anhydride to the mixture. Acetic anhydride serves as both the solvent and a dehydrating agent to drive the reaction forward.
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol. The product can be purified further by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the (3Z,6Z)-3,6-bis(3,5-dimethoxybenzylidene)piperazine-2,5-dione.
Protocol for Biological Evaluation: Cell Cycle Analysis
To confirm that the synthesized DKP derivative arrests the cell cycle at the G2/M phase, flow cytometry analysis is performed.[3][4]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Synthesized DKP compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Treat the selected cancer cells with the synthesized DKP compound at its approximate IC₅₀ concentration for 24 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 30 minutes.
-
Staining: Wash the cells with PBS and resuspend them in the PI staining solution containing RNase A. Incubate at room temperature in the dark for 30 minutes. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase peak, compared to the control, indicates that the compound disrupts mitosis, consistent with the mechanism of a tubulin polymerization inhibitor.
References
- Benchchem. Application Notes and Protocols: 3,5-Dimethoxybenzamide in Medicinal Chemistry Research.
- Sharma, P., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central.
- Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI.
-
Singh, S., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. ResearchGate. Available from: [Link]
-
Singh, S., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. PubMed. Available from: [Link]
- Benchchem. Application Notes & Protocols: 3,5-Dimethoxy-4'-iodobenzophenone in the Synthesis of Bioactive Compounds.
- Benchchem. Unveiling the Potency of 3,4,5-Trimethoxybenzoyl Derivatives: A Comparative Guide to Their Biological Activities.
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. Available from: [Link]
- A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. (2015). Journal of Cellular Biochemistry.
Sources
- 1. A Novel Anti‐Cancer Agent, 1‐(3,5‐Dimethoxyphenyl)‐4‐[(6‐Fluoro‐2‐Methoxyquinoxalin‐3‐yl)Aminocarbonyl] Piperazine (RX‐… [ouci.dntb.gov.ua]
- 2. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 3,5-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotic arsenals necessitates the urgent discovery and development of new chemical entities with potent and novel antimicrobial mechanisms. The scientific community is thus tasked with exploring diverse chemical scaffolds that can serve as foundational templates for the next generation of antimicrobial agents.
The 3,5-dimethoxyphenyl motif, present in a variety of natural and synthetic bioactive molecules, has emerged as a promising pharmacophore. The methoxy groups can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with biological targets. 3,5-Dimethoxybenzylamine, a readily available and versatile starting material, provides an excellent entry point for the synthesis of a diverse library of compounds. This application note provides detailed protocols for the synthesis of two important classes of antimicrobial compounds—Schiff bases and pyrazoles—using this compound as a key precursor. Furthermore, it outlines standardized methods for the evaluation of their antimicrobial efficacy.
Synthetic Pathways from this compound
The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations. The following sections detail the synthesis of Schiff bases and pyrazoles, two classes of heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial properties.
I. Synthesis of Schiff Bases from this compound
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] This reaction is a cornerstone of medicinal chemistry due to its simplicity and the wide array of structural diversity that can be achieved.
Rationale: The formation of the imine bond introduces a key structural element that can participate in various biological interactions. The antimicrobial activity of Schiff bases is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes.[3]
Experimental Protocol: Synthesis of N-(3,5-Dimethoxybenzylidene)anilines
This protocol describes the synthesis of a representative Schiff base from 3,5-dimethoxybenzaldehyde (which can be synthesized from this compound via oxidation, or is commercially available) and a substituted aniline.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in 30 mL of absolute ethanol.
-
To this solution, add the substituted aniline (1.0 eq).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
Characterization:
The structure of the synthesized Schiff base should be confirmed by spectroscopic methods.
-
FT-IR (KBr, cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates successful reaction.
-
¹H NMR (CDCl₃, δ ppm): The proton of the azomethine group (-N=CH-) typically appears as a singlet in the range of δ 8.0-8.5 ppm. The aromatic protons of the 3,5-dimethoxyphenyl ring and the substituted aniline will be observed in the aromatic region (δ 6.5-8.0 ppm), and the methoxy protons will appear as a singlet around δ 3.8 ppm.
-
¹³C NMR (CDCl₃, δ ppm): The carbon of the azomethine group is typically observed in the range of δ 150-165 ppm.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the target Schiff base should be observed.
Visualization of the Synthetic Workflow:
Caption: Synthesis of Schiff Bases.
II. Synthesis of Pyrazole Derivatives from this compound Precursors
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] A common route to pyrazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[7]
Rationale: The pyrazole ring system is a bioisostere of other important heterocycles and can interact with various biological targets. The substituents on the pyrazole ring can be readily modified to tune the biological activity and pharmacokinetic properties of the resulting compounds.
Experimental Protocol: Two-Step Synthesis of Pyrazoles
This protocol involves the initial synthesis of a chalcone intermediate followed by its cyclization to the corresponding pyrazole.
Step 1: Synthesis of (E)-1-Aryl-3-(3,5-dimethoxyphenyl)prop-2-en-1-one (Chalcone)
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Substituted Acetophenone (e.g., 4-bromoacetophenone)
-
Ethanol
-
Aqueous Potassium Hydroxide (10%)
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
In a 250 mL beaker, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in 50 mL of ethanol with stirring.
-
To this solution, add 10% aqueous potassium hydroxide solution dropwise at room temperature until the solution becomes turbid.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid chalcone is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of 3-Aryl-5-(3,5-dimethoxyphenyl)-1H-pyrazole
Materials:
-
Synthesized Chalcone
-
Hydrazine Hydrate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) in 30 mL of glacial acetic acid.
-
To this solution, add hydrazine hydrate (1.2 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-10 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The precipitated solid pyrazole is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Characterization:
-
FT-IR (KBr, cm⁻¹): The IR spectrum of the pyrazole will show the disappearance of the C=O stretching band of the chalcone (around 1650-1680 cm⁻¹) and the appearance of N-H and C=N stretching bands characteristic of the pyrazole ring.
-
¹H NMR (CDCl₃, δ ppm): The pyrazole ring protons will give characteristic signals. The C4-H of the pyrazole ring typically appears as a singlet around δ 6.5-7.0 ppm. The N-H proton will appear as a broad singlet at a lower field.
-
¹³C NMR (CDCl₃, δ ppm): The carbon atoms of the pyrazole ring will have characteristic chemical shifts.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the target pyrazole should be observed.
Visualization of the Synthetic Workflow:
Sources
- 1. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 2. muthayammal.in [muthayammal.in]
- 3. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. researchgate.net [researchgate.net]
role of 3,5-Dimethoxybenzylamine in rotaxane synthesis
Application Note & Protocol
Topic: The Foundational Role of 3,5-Dimethoxybenzylamine in Modern Rotaxane Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architecture of Mechanical Bonds
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, represent a paradigm shift in chemical synthesis, moving beyond covalent bonds to create architectures linked by mechanical entanglement. A[1]rotaxane, the archetypal example, consists of a linear "axle" component threaded through a macrocyclic "ring".[2][3] The defining feature of a stable rotaxane is the presence of two bulky "stoppers" at each end of the axle, which are sterically large enough to prevent the macrocycle from dethreading.[2][3] This mechanical bond is not a chemical one, but a physical entrapment that endows these molecules with unique dynamic properties, making them cornerstones in the development of molecular machines, targeted drug delivery systems, and advanced materials.
The synthesis of these complex structures often relies on a "threading-and-capping" (or stoppering) strategy. In this approach, a pre-formed macrocycle is threaded onto a linear axle precursor, followed by the covalent attachment of bulky stoppers to trap the ring. The choice of the stoppering agent is therefore critical, as it dictates the kinetic stability of the final interlocked assembly. This guide provides an in-depth analysis and a detailed protocol for the use of this compound, a highly effective and widely used stoppering agent in template-directed rotaxane synthesis.
The Stopper: A Gatekeeper for Kinetic Stability
The stability of a rotaxane is not thermodynamic; it is a measure of the kinetic barrier preventing the dissociation of its components. This barrier is almost entirely defined by the steric bulk of the stoppers relative to the internal diameter of the macrocycle.[4] An inadequate stopper will allow the macrocycle to "slip" off the axle, particularly under thermal or solvent-induced stress, destroying the interlocked architecture.[5]
This compound emerges as a superior stoppering agent for several key reasons:
-
Steric Hindrance: The 3,5-dimethoxybenzyl group possesses significant steric bulk, effectively preventing the passage of common macrocycles like crown ethers or cyclodextrins.[6]
-
Reactive Handle: The primary amine functionality provides a versatile and reactive handle for covalent attachment to the axle precursor, typically through robust and high-yielding reactions.
-
Synthetic Accessibility: It is a commercially available and relatively inexpensive reagent, facilitating its broad application.
The primary method for its attachment involves a two-step sequence of imine condensation followed by reduction, a reliable pathway that covalently locks the stopper onto the axle.
Mechanism of Stopper Installation: A Two-Step Covalent Capture
The covalent attachment of the 3,5-dimethoxybenzyl stopper to an axle precursor terminated with an aldehyde group is a cornerstone of this synthetic strategy. The process ensures the permanent and stable installation of the bulky group.
-
Imine Condensation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of a terminal aldehyde on the axle precursor. This is a reversible condensation reaction that forms a dynamic imine (or Schiff base) linkage. This step is often performed under conditions that favor the formation of the imine, such as in a non-protic solvent.[6][7]
-
Irreversible Reduction: The C=N double bond of the imine is subsequently reduced to a C-N single bond, forming a stable and chemically robust secondary amine. This reduction is critical as it converts the reversible linkage into a permanent covalent bond, effectively "fixing" the stopper in place.[6] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high efficiency.[6]
The causality is clear: the initial dynamic nature of the imine formation allows for potential error correction during self-assembly, while the subsequent reduction provides the final, irreversible capture that guarantees the kinetic stability of the rotaxane.
Caption: Mechanism of stopper attachment via condensation and reduction.
Application Protocol: Synthesis of a Dumbbell Axle with 3,5-Dimethoxybenzyl Stoppers
This protocol describes the synthesis of a dumbbell-shaped axle, a key component for a[1]rotaxane, using a diformyl-terminated oligomer and this compound as the stoppering agent. This method is adapted from established template-directed synthesis procedures.[6]
Objective
To synthesize and characterize a dumbbell-shaped molecule equipped with terminal 3,5-dimethoxybenzyl stoppers, suitable for use as the axle component in a rotaxane.
Materials and Reagents
| Reagent/Material | Formula | Supplier | Purpose |
| Diformyl-terminated Axle Precursor (DA-m) | OHC-R-CHO | Custom Synthesis | Core axle structure |
| This compound | (CH₃O)₂C₆H₃CH₂NH₂ | Sigma-Aldrich, etc. | Bulky Stoppering Agent |
| Sodium Borohydride | NaBH₄ | Acros, etc. | Reducing Agent |
| Methanol (Anhydrous) | CH₃OH | Fisher Scientific | Solvent |
| Chloroform (Anhydrous) | CHCl₃ | Fisher Scientific | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | Fisher Scientific | Solvent for Chromatography |
| Silica Gel | SiO₂ | Sorbent Technologies | Stationary Phase for Chromatography |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | Cambridge Isotope | NMR Solvent |
Experimental Workflow
Caption: Workflow for dumbbell axle synthesis and validation.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the diformyl-terminated axle precursor (1.0 eq) in a 4:1 mixture of anhydrous chloroform and anhydrous methanol.
-
Imine Condensation: To the stirred solution, add this compound (2.2 eq). Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the consumption of the starting aldehyde. The causality for using a slight excess of the amine is to drive the equilibrium towards the formation of the di-imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 4.5 eq) in small portions over 15 minutes. Note: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir overnight (12-16 hours). This extended reaction time ensures the complete, irreversible reduction of the imine to the stable amine linkage.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using an appropriate solvent gradient (e.g., DCM/Methanol or Hexane/Ethyl Acetate) to isolate the pure dumbbell axle.
-
Characterization and Validation:
-
Obtain a ¹H NMR spectrum of the purified product. Confirm the disappearance of the aldehyde proton signals (typically ~9-10 ppm) and the appearance of new signals corresponding to the 3,5-dimethoxybenzyl groups and the newly formed benzylic -CH₂-NH-CH₂- protons.
-
Acquire a High-Resolution Electrospray Ionization Mass Spectrum (HR-ESI-MS) to confirm the molecular weight of the synthesized dumbbell, matching the calculated exact mass. This step provides definitive validation of the product's identity.[6]
-
Data Interpretation and Expected Results
Successful synthesis of the dumbbell axle is confirmed by spectroscopic analysis. The data presented below is representative and will vary based on the specific axle precursor used.
| Analysis Technique | Expected Observation | Rationale for Confirmation |
| ¹H NMR | Disappearance of aldehyde signal (~9.8 ppm).Appearance of methoxy (-OCH₃) singlet (~3.7 ppm, integrating to 12H).Appearance of aromatic signals from the stopper (~6.4-6.5 ppm).Appearance of benzylic methylene signals (-CH₂-) adjacent to the nitrogen. | The disappearance of the starting material signal and the appearance of characteristic stopper signals in the correct integration ratios confirm the covalent modification. |
| HR-ESI-MS | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, with the measured m/z value matching the calculated exact mass to within 5 ppm. | Provides unambiguous confirmation of the molecular formula and successful synthesis of the target dumbbell molecule.[6] |
Conclusion
This compound is a robust and indispensable tool in the construction of mechanically interlocked molecules. Its significant steric bulk and straightforward reactivity via reductive amination allow for the high-yield synthesis of kinetically stable rotaxanes. The protocol detailed herein provides a reliable, self-validating method for the creation of dumbbell axles, which are the foundational components for these advanced molecular systems. By understanding the mechanism and applying this protocol, researchers can confidently synthesize and explore the novel functions of rotaxanes in a variety of scientific and technological fields.
References
-
Zhang, S. (2021). New Macrocycles For the Synthesis of Rotaxanes and Catenanes. University of Southampton, Doctoral Thesis, 427pp. [Link]
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Martínez-Crespo, P. M., et al. (2015). [1]Rotaxane End‐Capping Synthesis by Click Michael‐Type Addition to the Vinyl Sulfonyl Group. Chemistry – A European Journal. [Link]
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López, M. J., et al. (2014). Curved Nanographenes as Stoppers in a[1]Rotaxane with Two-Photon Excited Emission. The Journal of Organic Chemistry. [Link]
-
Tseng, H.-R., et al. (2004). Efficient production of [n]rotaxanes by using template-directed clipping reactions. Proceedings of the National Academy of Sciences, 101(29), 10540-10545. [Link]
-
Hicguet, M., et al. (2025). Synthesis of an Ultra-Bright Rotaxane with Threaded BODIPY Stoppers. ResearchGate. [Link]
-
Li, H., et al. (2015). Efficient synthesis of a hetero[6]rotaxane by a “threading-stoppering-followed-by-clipping” approach. Organic & Biomolecular Chemistry, 13(29), 7949-7953. [Link]
-
Wu, Q., et al. (2019). Kinetically controlled synthesis of rotaxane geometric isomers. Chemical Science, 10(38), 8856-8864. [Link]
-
Wu, Q., et al. (2019). Kinetically controlled synthesis of rotaxane geometric isomers. PMC - NIH. [Link]
-
Unknown Authors. (2025). Rotaxane synthesis via a dynamic[1]catenane-ring-opening, axle-cleaving double cross metathesis. Semantic Scholar. [Link]
-
Williams, D. G., et al. (2023). Balancing ring and stopper group size to control the stability of doubly threaded[8]rotaxanes. Organic & Biomolecular Chemistry, 21(36), 7311-7317. [Link]
-
Fielden, S. D. P., et al. (2025). (a) Rotaxane synthesis using a passive template, illustrated by the.... ResearchGate. [Link]
-
Kandel, R., et al. (2021). A Redox‐active Cyclometalated Platinum Ring Enables Synthetic Post‐processing of a[1]Rotaxane. ResearchGate. [Link]
-
Anderson, H. L., et al. (2018). Polyyne[8]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. Angewandte Chemie. [Link]
-
Pérez, E. M., et al. (2023). Exploring the Chemistry of the Mechanical Bond: Synthesis of a[1]Rotaxane through Multicomponent Reactions. Journal of Chemical Education. [Link]
-
Chiu, S.-H., et al. (2020). π-Stacking Stopper-Macrocycle Stabilized Dynamically Interlocked[1]Rotaxanes. Molecules. [Link]
-
López, M. V., et al. (2025). A novel route to[2]rotaxane F based on a recyclable macrocycle transporter A. Chemistry – A European Journal. [Link]
-
López, M. V., et al. (2024). Synthesis of 'Impossible' Rotaxanes. Chemistry – A European Journal. [Link]
-
May, P. (2009). DESIGNING ROTAXANES: FROM SELF-ASSEMBLY TO DYNAMIC FUNCTION. University of Illinois Chemistry. [Link]
-
Williams, D. G., et al. (2023). Balancing ring and stopper group size to control the stability of doubly threaded[8]rotaxanes. Organic & Biomolecular Chemistry. [Link]
-
Yamashita, Y., et al. (2015). Synthesis of[8]rotaxanes that utilize the catalytic activity of a macrocyclic phenanthroline-Cu Complex: remarkable effect of the length of the axle precursor. Chemistry, 21(5), 2139-45. [Link]
-
Smith, B. D., et al. (2012). Effect of Stopper Size on Squaraine Rotaxane Stability. PMC - NIH. [Link]
-
Kandel, R., et al. (2021). a. Synthesis of rotaxane 3 via threading‐followed‐by‐stoppering.... ResearchGate. [Link]
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Application Notes & Protocols: Catalytic Conversion of 3,5-Dimethoxybenzylamine to Novel Derivatives
Abstract: 3,5-Dimethoxybenzylamine is a valuable synthon in medicinal chemistry and drug discovery, prized for its structural motifs that are present in numerous biologically active molecules.[1] This guide provides an in-depth exploration of advanced catalytic strategies for the derivatization of this compound. We move beyond theoretical discussions to provide field-proven insights and detailed, replicable protocols for key transformations, including transition-metal-catalyzed C–H activation and sustainable N-alkylation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.
The Strategic Importance of Derivatizing this compound
The 3,5-dimethoxy substitution pattern on the benzylamine core offers a unique electronic and steric profile, influencing molecular conformation and potential interactions with biological targets. Catalytic chemistry provides the most elegant and efficient pathways to modify this core, enabling the precise installation of new functionalities. These methods are crucial for building molecular libraries, optimizing lead compounds, and performing structure-activity relationship (SAR) studies. This guide focuses on two primary catalytic avenues: direct functionalization of the aromatic ring via C–H activation and modification at the nitrogen atom via N-alkylation.
Catalytic Strategy I: C–H Activation for Core Structural Modification
Direct C–H bond activation is a powerful strategy that forges new carbon-carbon or carbon-heteroatom bonds on the aromatic ring without the need for pre-functionalized substrates like halides or boronic acids.[2] The primary amine of the benzylamine can serve as an effective directing group, guiding the catalyst to the ortho position for selective functionalization.
Palladium-Catalyzed ortho-C–H Arylation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C–H activation has been transformative.[3] For benzylamines, a directing group is often employed to facilitate the cyclometalation step, leading to the formation of a stable palladacycle intermediate that is key to the catalytic cycle.[4][5] The use of removable directing groups, such as the nosyl (Ns) group, is a significant practical advantage, allowing for subsequent deprotection.[6]
This approach can be used for the kinetic resolution of racemic benzylamines, providing access to both the enantioenriched starting material and the chiral ortho-arylated product.[6]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precursor.[4][6]
-
Directing Group: A mono-N-protected group, such as nosyl (Ns) or picolinamide, is crucial. It coordinates to the palladium center, positioning it for the selective activation of an ortho C–H bond.[2]
-
Oxidant: An oxidant like Silver Carbonate (Ag₂CO₃) or Benzoquinone (BQ) is often required to regenerate the active Pd(II) catalyst and close the catalytic cycle.[4][6]
-
Coupling Partner: Arylboronic acids or their pinacol esters are common coupling partners in these reactions.
Workflow for Palladium-Catalyzed C-H Arylation
Caption: The borrowing hydrogen catalytic cycle for N-alkylation.
A variety of earth-abundant metal catalysts, including those based on Nickel, Titanium, and Zinc, have been developed for this transformation, offering cost-effective and environmentally benign alternatives to precious metal catalysts. [7][8][9]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents should be handled according to their Material Safety Data Sheets (MSDS).
Protocol 1: Palladium-Catalyzed Kinetic Resolution of N-Nosyl-3,5-dimethoxybenzylamine
This protocol is adapted from the work of Daugulis and coworkers and allows for the synthesis of both enantioenriched benzylamine and its ortho-arylated derivative. [6] Materials:
-
rac-N-(3,5-dimethoxybenzyl)-4-nitrobenzenesulfonamide (rac-Ns-amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral MPAHA ligand (e.g., Boc-L-Leu-NHOMe)
-
Arylboronic acid pinacol ester (Ar-BPin)
-
Silver(I) carbonate (Ag₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Benzoquinone (BQ)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
tert-Amyl alcohol
-
Nitrogen gas supply
-
Sealed reaction tube
Procedure:
-
To a 10 mL sealed tube, add rac-Ns-amine (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 0.1 equiv), the chiral ligand (0.03 mmol, 0.15 equiv), the Ar-BPin (0.2 mmol, 1.0 equiv), Ag₂CO₃ (0.4 mmol, 2.0 equiv), Na₂CO₃ (0.6 mmol, 3.0 equiv), and BQ (0.1 mmol, 0.5 equiv).
-
Add tert-Amyl alcohol (1.0 mL), DMSO (15.6 µL, 0.4 equiv), and water (18 µL, 5.0 equiv).
-
Seal the tube, then evacuate and backfill with nitrogen gas. Repeat this cycle three times.
-
Place the reaction vessel in a preheated oil bath at 50 °C and stir vigorously for 15 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the recovered starting material and the ortho-arylated product.
-
Analyze both fractions by chiral HPLC to determine enantiomeric excess (ee).
Protocol 2: Nickel-Catalyzed N-Alkylation with a Secondary Alcohol via Hydrogen Autotransfer
This protocol is based on the NNN-Ni(II) pincer complex system developed by the Beller group for the N-alkylation of benzylamines. [7] Materials:
-
This compound
-
Secondary alcohol (e.g., cyclopentanol)
-
NNN-Ni(II) pincer complex catalyst
-
Potassium tert-butoxide (KOtBu)
-
n-Octane (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add the NNN-Ni(II) pincer catalyst (0.005 mmol, 1 mol %) and KOtBu (0.5 mmol, 1.0 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (0.5 mmol, 1.0 equiv), the secondary alcohol (0.75 mmol, 1.5 equiv), and n-octane (2 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and add an internal standard (e.g., 1,4-dibromobutane) for GC analysis to determine conversion.
-
Filter the mixture through a short pad of silica gel to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative results for different catalytic transformations applied to benzylamine derivatives, showcasing the versatility of these methods.
| Transformation | Catalyst System | Coupling Partner / Reagent | Key Conditions | Yield (%) | Selectivity (ee%) | Reference |
| C-H Arylation | Pd(OAc)₂ / Chiral Ligand | 4-MeO₂CC₆H₄-BPin | 50 °C, t-AmylOH | 47 | 91 | |
| C-H Alkenylation | [IrCp*Cl₂]₂ / AgOAc | Ethyl Acrylate | 120 °C, PhCl | 85 | N/A | [10] |
| C-H Annulation | [Ru(p-cymene)Cl₂]₂ / AgOTf | Sulfoxonium Ylide | 80 °C, CH₂Cl₂ | High | N/A | [11] |
| N-Alkylation | NNN-Ni(II) Pincer Complex | Cyclopentanol | 140 °C, n-octane | 95 | N/A | [7] |
| N-Alkylation | TiO₂ / KOtBu | Benzyl Alcohol | Toluene | up to 97 | N/A | [8] |
Conclusion
The catalytic derivatization of this compound offers a powerful and versatile toolkit for medicinal chemists and drug discovery professionals. Modern catalytic methods, particularly in C–H activation and sustainable N-alkylation, provide efficient, selective, and atom-economical routes to novel molecular architectures. The protocols and strategies outlined in this guide serve as a practical starting point for researchers to explore and expand the chemical space around this valuable scaffold, accelerating the discovery of new therapeutic agents.
References
- Daugulis, O., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Ir‐catalyzed sequential allylic aminations with benzylamine.
- Hartwig, J.F., et al. (2014). Iridium-Catalyzed Regioselective Silylation of Aromatic and Benzylic C-H Bonds Directed by a Secondary Amine. Angewandte Chemie International Edition.
- Alcaide, B., et al. (2014). Catalytic C–H Activation of Phenylethylamines or Benzylamines and Their Annulation with Allenes. The Journal of Organic Chemistry.
- Fu, Y., et al. (2019). Density Functional Theory Study on the Mechanism of Iridium-Catalyzed Benzylamine ortho C–H Alkenylation with Ethyl Acrylate. The Journal of Organic Chemistry.
- Punniyamurthy, T., et al. (2022). Free Amine-Directed Ru(II)-Catalyzed Redox-Neutral [4 + 2] C–H Activation/Annulation of Benzylamines with Sulfoxonium Ylides. The Journal of Organic Chemistry.
- Beller, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- Daugulis, O., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. NIH Public Access.
- Jagadeesh, R.V., et al. (2023). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry.
- Chatani, N., et al. (2021). Rh(I)- and Rh(II)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. Organic & Biomolecular Chemistry.
- Alcaide, B., et al. (2014). Catalytic C-H Activation of Phenylethylamines or Benzylamines and Their Annulation With Allenes. PubMed.
- Garg, N.K., et al. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
- Bera, J.K., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
- Fu, Y., et al. (2019). Iridium-Catalyzed Benzylamine C–H Alkenylation Enabled by Pentafluorobenzoyl as the Directing Group. Organic Letters.
- ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as alkylating agents under ruthenium catalysis.
- RSC Publishing. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Hamashima, Y., et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science.
- Al-Ghorbani, M., et al. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.
- Mitsubishi Tanabe Pharma Corporation. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters.
- BOC Sciences. (n.d.). CAS 34967-24-3 this compound.
- Rovis, T. (n.d.). Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. NIH Public Access.
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- Sigma-Aldrich. (n.d.). This compound 97%.
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The 3,5-Dimethoxybenzyl Group: A Versatile Protecting Group for Amines in Complex Synthesis
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious selection of protecting groups is paramount to success.[1] An ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed without affecting other sensitive functionalities within the molecule. The 3,5-dimethoxybenzyl (3,5-DMB) group has emerged as a valuable tool for the protection of primary and secondary amines, offering a unique balance of stability and selective lability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 3,5-dimethoxybenzylamine protecting group, complete with detailed protocols and mechanistic insights.
The 3,5-DMB group offers distinct advantages over other benzyl-type protecting groups, such as the more common p-methoxybenzyl (PMB) group. The presence of two electron-donating methoxy groups at the meta positions of the benzyl ring modulates its reactivity, rendering it more stable to certain acidic conditions compared to the PMB group, yet susceptible to facile cleavage under specific oxidative or strongly acidic conditions.[2] This tunable reactivity allows for orthogonal deprotection strategies in complex molecular architectures.[1]
Core Principles and Advantages
The utility of the 3,5-DMB protecting group stems from the electronic properties imparted by the two methoxy substituents. These electron-donating groups play a crucial role in both the stability of the protected amine and the mechanism of its eventual removal.
Key Advantages:
-
Moderate Acid Stability: The 3,5-DMB group exhibits greater stability towards acidic conditions compared to the highly acid-labile PMB and 2,4-dimethoxybenzyl (DMB) groups. This allows for the selective removal of other acid-sensitive groups, such as Boc or trityl groups, while the 3,5-DMB protected amine remains intact.[2]
-
Facile Oxidative Cleavage: The electron-rich nature of the 3,5-dimethoxybenzyl moiety facilitates its removal via oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[3][4][5] This provides an orthogonal deprotection pathway to acid- or base-labile protecting groups.
-
Reductive Amination for Introduction: The 3,5-DMB group is typically introduced via reductive amination, a robust and high-yielding reaction that forms the C-N bond in a single pot.[6][7][8] This method is highly versatile and tolerates a wide range of functional groups.
-
Crystalline Derivatives: 3,5-DMB protected amines are often crystalline solids, which can facilitate purification by recrystallization.
Experimental Protocols
Part 1: Protection of Amines using 3,5-Dimethoxybenzyl Group via Reductive Amination
Reductive amination is the most common and efficient method for the introduction of the 3,5-DMB protecting group.[6][7] The reaction proceeds through the in-situ formation of an imine or iminium ion from the amine and 3,5-dimethoxybenzaldehyde, which is then reduced by a suitable hydride reagent.[8]
Workflow for Reductive Amination:
Caption: Reductive amination workflow for amine protection.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a mild and selective reducing agent, often preferred for reductive aminations as it can be used in a one-pot procedure and tolerates a wide range of functional groups.[6][9]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
3,5-Dimethoxybenzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the amine in DCM or DCE, add 3,5-dimethoxybenzaldehyde.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3,5-DMB protected amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent for this transformation, particularly useful under slightly acidic conditions which can accelerate imine formation.[6][7]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
3,5-Dimethoxybenzaldehyde (1.1 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine and 3,5-dimethoxybenzaldehyde in methanol or THF.
-
Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.
-
Add sodium cyanoborohydride in portions.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Reducing Agent | Typical Solvent | pH | Key Advantages |
| NaBH(OAc)₃ | DCE, DCM, THF | Neutral | One-pot, mild, good functional group tolerance |
| NaBH₃CN | MeOH, THF | Weakly Acidic | Effective for less reactive amines/carbonyls |
| H₂/Pd-C | EtOH, MeOH | Neutral | Catalytic, clean by-products |
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
Part 2: Deprotection of 3,5-DMB Protected Amines
The removal of the 3,5-DMB group can be achieved under either oxidative or acidic conditions, providing valuable orthogonality in complex synthetic routes.
Deprotection Pathways:
Caption: Deprotection pathways for 3,5-DMB protected amines.
Protocol 3: Oxidative Deprotection using DDQ
DDQ is a highly effective reagent for the cleavage of electron-rich benzyl ethers and amines. The reaction proceeds via a single-electron transfer (SET) mechanism.[4][10]
Materials:
-
3,5-DMB protected amine (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.5 equiv)
-
Dichloromethane (DCM)
-
Water or a buffer solution (e.g., phosphate buffer pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3,5-DMB protected amine in a mixture of DCM and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ in one portion. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to remove the DDQ byproducts and yield the deprotected amine.
Protocol 4: Acidic Deprotection using Trifluoroacetic Acid (TFA)
Strong acids like trifluoroacetic acid can cleave the 3,5-DMB group, typically at elevated temperatures.[5][10][11]
Materials:
-
3,5-DMB protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, as a co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3,5-DMB protected amine in TFA or a mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C), monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by an appropriate method (e.g., column chromatography or crystallization).
| Reagent | Conditions | Mechanism | Selectivity Considerations |
| DDQ | CH₂Cl₂/H₂O, 0 °C to rt | Oxidative (SET) | Cleaves other electron-rich benzyl groups (e.g., PMB, DMB).[2][10] |
| CAN | MeCN/H₂O, 0 °C to rt | Oxidative (SET) | Similar to DDQ, can be more aggressive.[3] |
| TFA | Neat or in DCM, rt to reflux | Acid-catalyzed cleavage | Can remove other acid-labile groups (e.g., Boc, Trt).[10][11] |
| H₂/Pd-C | EtOH or MeOH, H₂ balloon | Hydrogenolysis | Will also reduce other functionalities like alkenes, alkynes, and some aromatic systems. |
Table 2: Comparison of Deprotection Methods for the 3,5-DMB Group.
Conclusion
The 3,5-dimethoxybenzyl group is a valuable asset in the synthetic chemist's toolbox for the protection of amines. Its nuanced stability profile, coupled with the availability of mild and selective introduction and removal protocols, allows for its strategic incorporation into complex synthetic sequences. By understanding the underlying chemical principles and following the detailed protocols outlined in this application note, researchers can effectively leverage the 3,5-DMB protecting group to streamline their synthetic endeavors and accelerate the development of novel chemical entities.
References
-
Nakajima, N., Abe, R., & Yonemitsu, O. (1988). 3-METHOXYBENZYL (3-MPM) AND 3,5-DIMETHOXYBENZYL (3,5-DMPM) PROTECTING GROUPS FOR THE HYDROXY FUNCTION LESS READILY REMOVABLE THAN 4-METHOXYBENZYL (MPM) AND 3,4-DIMETHOXYBENZYL (DMPM) PROTECTING GROUPS BY DDQ OXIDATION. Chemical and Pharmaceutical Bulletin, 36(10), 4244–4247. [Link]
-
Reddy, K. R., et al. (2017). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 2(11), 7949–7960. [Link]
-
Wuts, P. G. M. (2007). Photocleavable Protecting Groups. In Greene's Protective Groups in Organic Synthesis (4th ed., pp. 1055-1088). John Wiley & Sons, Inc. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 28). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Gunanathan, C., & Shrestha, B. (2018). ChemInform Abstract: Photochemical Deprotection of 3′,5′-Dimethoxybenzoin (DMB) Carbamates Derived from Secondary Amines. ChemInform, 49(1). [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Somei, M., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. [Link]
-
Larsen, C. H., et al. (2006). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry, 71(25), 9439–9442. [Link]
-
Ouchi, H., et al. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 84(2), 1355-1360. [Link]
-
ResearchGate. (2015, July 8). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?[Link]
-
Wikipedia contributors. (2024, January 4). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Chamberlin, J. W. (1969). Use of the 3,5-Dimethoxybenzyloxycarbonyl Group as a Photosensitive N-Protecting Group. The Journal of Organic Chemistry, 34(9), 2743–2744. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 11, 2026, from [Link]
-
LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved January 11, 2026, from [Link]
-
Pietta, P. G., Cavallo, P. F., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970. [Link]
Sources
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- 11. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols for the Synthesis of N-Substituted 3,5-Dimethoxybenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-substituted 3,5-dimethoxybenzylamine derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The 3,5-dimethoxybenzyl motif is a key structural feature in a variety of biologically active molecules, including natural products and synthetic compounds with therapeutic potential. The strategic introduction of substituents on the nitrogen atom allows for the fine-tuning of physicochemical properties, pharmacological activity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds, complete with detailed, field-proven protocols and insights into the rationale behind experimental choices.
Core Synthetic Strategies
The synthesis of N-substituted this compound derivatives can be approached through several robust and versatile methodologies. The choice of a specific route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The most prominent strategies include:
-
Reductive Amination of 3,5-Dimethoxybenzaldehyde: A direct and highly efficient one-pot method.
-
N-Alkylation of this compound: A classical approach for introducing alkyl and benzyl groups.
-
Multi-step Synthesis via Amide Intermediates: A versatile route starting from 3,5-dimethoxybenzoic acid.
-
The Pictet-Spengler Reaction: A powerful tool for the construction of tetrahydroisoquinoline-based derivatives.
This document will delve into the practical execution of these key synthetic transformations.
Reductive Amination: The Direct Approach
Reductive amination is arguably the most common and atom-economical method for the synthesis of N-substituted 3,5-dimethoxybenzylamines. This one-pot reaction involves the initial formation of an imine or iminium ion from 3,5-dimethoxybenzaldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.
Mechanism and Rationale: The reaction proceeds under mildly acidic conditions which catalyze the formation of the imine intermediate. A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and high selectivity.[1][2]
Visualizing the Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)
-
Ethyl acetate (EtOAc) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in ethyl acetate (0.5 M), add the desired amine (1.1 equivalents).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise at room temperature. The reaction is typically stirred for 6-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous NaHCO₃ solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted this compound.[1]
| Parameter | Value/Condition | Rationale |
| Amine Stoichiometry | 1.1 equivalents | A slight excess of the amine helps to drive the imine formation to completion. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion, minimizing side reactions.[2] |
| Solvent | EtOAc or DCE | Aprotic solvents that are compatible with the reactants and reagents. |
| Temperature | Room Temperature | Sufficient for most reductive aminations, avoiding thermal degradation. |
| Quenching Agent | Saturated aq. NaHCO₃ | Neutralizes any remaining acid and quenches the excess reducing agent. |
N-Alkylation of this compound
This classical method involves the direct alkylation of the primary amine, this compound, with an appropriate alkylating agent, such as an alkyl halide or sulfonate. This approach is straightforward for the synthesis of secondary and tertiary amines.
Mechanism and Rationale: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkylating agent. A base is often required to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Visualizing the N-Alkylation Workflow
Caption: Workflow for N-Alkylation.
Detailed Experimental Protocol: N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature. The reaction mixture may be heated to reflux to increase the reaction rate.
-
Monitoring the Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Base | K₂CO₃ or Et₃N | Neutralizes the acid byproduct (HX), preventing the protonation of the starting amine. |
| Solvent | ACN or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Temperature | Room temperature to reflux | The reaction temperature depends on the reactivity of the alkylating agent. |
| Stoichiometry | Near-equimolar or slight excess of alkylating agent | To control the degree of alkylation and avoid polyalkylation. |
Multi-step Synthesis via Amide Intermediates
This versatile route begins with the more readily available 3,5-dimethoxybenzoic acid. The carboxylic acid is first converted to an amide, which can then be N-substituted and subsequently reduced to the desired amine. This approach offers great flexibility in introducing a wide range of substituents.
Mechanism and Rationale: The synthesis involves three key steps:
-
Amide Formation: 3,5-dimethoxybenzoic acid is activated, typically by conversion to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[3] Alternatively, direct amide coupling can be achieved using coupling agents like DCC or EDC.
-
N-Alkylation of the Amide: The N-H bond of the secondary amide can be deprotonated with a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide.[4]
-
Amide Reduction: The N,N-disubstituted amide is then reduced to the corresponding tertiary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Visualizing the Amide Route Workflow
Sources
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the N-Acylation of 3,5-Dimethoxybenzylamine
Abstract
The N-acylation of this compound is a pivotal chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting N-acyl-3,5-dimethoxybenzylamides are key structural motifs in a variety of biologically active compounds. This guide provides a comprehensive overview of established and reliable experimental procedures for this reaction. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, offering field-proven insights into the selection of reagents and reaction conditions. Three primary protocols are detailed: the classic Schotten-Baumann reaction with acyl chlorides, a 4-DMAP catalyzed approach using acid anhydrides, and a versatile method employing carboxylic acids with peptide coupling agents. This document is designed to empower researchers to select and execute the optimal acylation strategy for their specific synthetic goals, ensuring high yields, purity, and reproducibility.
Introduction: The Significance of the Amide Bond
The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins. In synthetic chemistry, the N-acylation reaction, which forms this bond, is a cornerstone transformation. This compound is a valuable starting material due to its electron-rich aromatic ring, which can be further functionalized, and the benzylamine moiety that readily undergoes acylation. The resulting amides are often intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2]
The choice of acylation method depends on several factors: the nature of the acyl group to be introduced, the stability of the starting materials, the desired scale of the reaction, and the required level of purity. This guide will explore three robust methods, each with distinct advantages.
General Experimental Workflow
A successful synthesis relies on a structured and logical progression of steps. The general workflow for the acylation of this compound is consistent across different methods and involves five key stages: preparation, reaction, work-up, purification, and characterization.
Caption: Simplified Schotten-Baumann reaction pathway.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, 1.1 eq.)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Round-bottom flask, separatory funnel, magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per mmol of amine).
-
Biphasic Setup: Add an equal volume of 2 M aqueous NaOH solution to the flask and cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Add the acyl chloride (1.1 eq.) dropwise to the rapidly stirred biphasic mixture over 10-15 minutes. Ensure the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a fresh portion of DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [3]8. Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol II: Acylation with Acid Anhydrides Catalyzed by 4-DMAP
This method is particularly effective for less reactive acylating agents or sterically hindered amines. 4-Dimethylaminopyridine (4-DMAP) is a highly efficient nucleophilic catalyst that significantly accelerates the rate of acylation reactions. [4][5]
Mechanistic Rationale
The catalytic cycle begins with the reaction of 4-DMAP with the acid anhydride. [6]Due to its high nucleophilicity, 4-DMAP forms a highly reactive N-acylpyridinium intermediate. [4][6]This intermediate is a much more potent acylating agent than the parent anhydride. The amine then attacks the N-acylpyridinium species, leading to the formation of the amide product and regenerating the 4-DMAP catalyst. [6]An auxiliary, non-nucleophilic base like triethylamine (Et₃N) is typically added to scavenge the carboxylic acid byproduct.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, 1.2 eq.)
-
4-Dimethylaminopyridine (4-DMAP, 0.1 eq.)
-
Triethylamine (Et₃N, 1.5 eq.)
-
Anhydrous solvent (e.g., DCM, THF)
-
Round-bottom flask under an inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.), 4-DMAP (0.1 eq.), and anhydrous DCM (approx. 10 mL per mmol of amine).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acid anhydride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol III: Acylation with Carboxylic Acids via Peptide Coupling Agents
For the synthesis of more complex amides, especially when the corresponding acyl chloride or anhydride is unstable or inaccessible, direct coupling of a carboxylic acid with the amine is the preferred method. This is the cornerstone of modern peptide synthesis and is highly applicable in drug discovery. [7]Reagents such as dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are used to activate the carboxylic acid. [8][9]
Mechanistic Rationale
Carbodiimides like DCC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. A significant byproduct is dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. [8]To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included. [9]HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Carboxylic acid (1.0 eq.)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt, 1.1 eq.)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Round-bottom flask under an inert atmosphere (N₂ or Ar)
Procedure:
-
Activation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM. Cool the solution to 0 °C.
-
Coupling Agent Addition: Add DCC (1.1 eq.) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of the reaction solvent to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Work-up: Filter off the precipitated DCU. Dilute the filtrate with an organic solvent like ethyl acetate.
-
Washing: Wash the organic solution sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Summary of Protocols
| Parameter | Protocol I: Acyl Chloride | Protocol II: Acid Anhydride | Protocol III: Coupling Agent |
| Acylating Agent | Acyl Chloride | Acid Anhydride | Carboxylic Acid |
| Key Reagents | NaOH (or other base) | 4-DMAP (cat.), Et₃N | DCC, HOBt (or HBTU, etc.) |
| Solvent System | Biphasic (e.g., DCM/H₂O) | Anhydrous Aprotic (e.g., DCM) | Anhydrous Aprotic (e.g., DMF) |
| Reaction Temp. | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Typical Time | 1-3 hours | 2-6 hours | 12-18 hours |
| Pros | Fast, high yielding, inexpensive reagents. | Milder than acyl chlorides, high catalytic turnover. | Very broad scope, tolerates sensitive functional groups. |
| Cons | Acyl chlorides can be harsh and moisture-sensitive. | Anhydrides can be less reactive; catalyst required. | Slower, more expensive reagents, byproduct removal. |
Product Characterization
Confirmation of the N-acylated product structure and purity is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the amine N-H₂ protons (typically a broad singlet) and the appearance of a new amide N-H proton (often a triplet if coupled to the adjacent CH₂). The signals for the 3,5-dimethoxy groups (~3.8 ppm) and the benzylic CH₂ group will also be present.
-
¹³C NMR: A new carbonyl carbon signal will appear in the amide region (typically 165-175 ppm). [10]* Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the amide carbonyl group (around 1630-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹). [11]* Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated mass of the product should be observed, confirming the correct molecular weight. [10]
-
Conclusion
The N-acylation of this compound can be accomplished efficiently through several reliable methods. The choice of protocol—whether the classic Schotten-Baumann conditions, a DMAP-catalyzed reaction with an anhydride, or a modern peptide coupling approach—should be guided by the specific acyl group, substrate stability, and overall synthetic strategy. By understanding the mechanistic principles behind each method, researchers can troubleshoot and optimize conditions to consistently achieve high yields of the desired amide products, facilitating the advancement of their research and development objectives.
References
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- BenchChem. The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Suzhou Highfine Biotech. Application of Efficient Catalyst DMAP.
- Wikipedia. Schotten–Baumann reaction.
- ACS Publications. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters.
- Zipse, H. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
- BenchChem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
- Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides.
- Chemguide. reaction between acyl chlorides and amines - addition / elimination.
- Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism.
- Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
- BenchChem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Studylib. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).
- YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- University of Michigan. Experiment 1: Friedel-Crafts Acylation.
- Albericio, F. et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides.
- Aapptec Peptides. Coupling Reagents.
- Tetrahedron Letters. (2002). N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activation Using MGBR Oet.
- Merck. Novabiochem® Coupling reagents.
- YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- ResearchGate. Acetylation of amines with acetic anhydride.
- National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- BenchChem. Step-by-Step Guide to the Functionalization of 3,5-Dimethoxybenzamide: Application Notes and Protocols for Researchers.
- Chemical Synthesis Database. (2025). N-acetyl-3,5-dimethoxybenzamide.
- PrepChem.com. Synthesis of N-acetyl-3,4-dimethoxyphenethylamine.
- BenchChem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
- Semantic Scholar. (2007). M533 - Synthesis of N-acety....
- MDPI. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-4-yl)-acetamide.
- PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
- Semantic Scholar. Catalysis by 4-dialkylaminopyridines.
- ResearchGate. Acylation/reduction of p-dimethoxybenzene 5.
- Wiley Online Library. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Journal of Forensic Sciences.
- ResearchGate. (2025). Synthesis, Characterisation, Stereochemistry and Dynamic NMR studies of N-nitroso and N-formyl- t-3-isopropyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones.
- Google Patents. Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- ResearchGate. (2025). Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers.
Sources
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- 2. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of Efficient Catalyst DMAP [en.highfine.com]
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- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
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- 10. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
use of 3,5-Dimethoxybenzylamine in solid-phase organic synthesis
An In-Depth Technical Guide to the Application of 3,5-Dimethoxybenzylamine Derivatives in Solid-Phase Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Linker Chemistry in Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS), particularly solid-phase peptide synthesis (SPPS), has revolutionized the way complex molecules and chemical libraries are constructed. The technique's efficiency hinges on anchoring a starting molecule to an insoluble polymer support, allowing for the sequential addition of building blocks and the simple removal of excess reagents and byproducts through filtration and washing.[1][2] The linchpin of this entire process is the "linker" or "handle"—a bifunctional molecule that tethers the nascent product to the solid support.[3]
The choice of linker is paramount as it dictates the conditions under which the final product is released from the support. An ideal linker must be stable to all the reaction conditions used during synthesis but cleavable under specific, controlled conditions that do not degrade the target molecule.[4] Among the various classes of linkers, those derived from the 3,5-dimethoxybenzyl scaffold have become indispensable, particularly for the synthesis of peptide amides. While this compound itself is a building block, it is the core of highly versatile acid-labile linkers, most notably the PAL (Peptide Amide Linker) and BAL (Backbone Amide Linker) systems.[5][6]
This guide provides a detailed exploration of the chemical principles, applications, and step-by-step protocols for using linkers based on the 3,5-dimethoxybenzyl framework in modern solid-phase synthesis.
The Chemical Foundation: Why 3,5-Dimethoxybenzyl Scaffolds Excel
The utility of linkers derived from structures like 4-formyl-3,5-dimethoxyphenol or 5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid lies in the electronic properties of the dimethoxy-substituted benzene ring.
Mechanism of Acid-Labile Cleavage:
The key to these linkers is their engineered sensitivity to strong acids, such as trifluoroacetic acid (TFA). The two electron-donating methoxy groups at the 3 and 5 positions play a crucial role in stabilizing the benzylic carbocation that forms upon acid-catalyzed cleavage. This stabilization significantly lowers the activation energy for cleavage, allowing the product to be released under conditions that are mild enough to preserve the integrity of most complex organic molecules.
The cleavage mechanism proceeds as follows:
-
Protonation: The benzylic ether or amine linkage to the growing peptide chain is protonated by a strong acid (e.g., TFA).
-
Carbocation Formation: The C-O or C-N bond breaks, releasing the synthesized molecule and forming a highly resonance-stabilized secondary benzylic carbocation on the linker. The positive charge is delocalized across the benzene ring and is particularly stabilized by the electron-donating methoxy groups.
-
Scavenging: The reactive carbocation is immediately trapped by nucleophilic "scavengers" included in the cleavage cocktail, such as water or triisopropylsilane (TIS), preventing it from causing unwanted side reactions with sensitive functional groups on the cleaved product.[7]
This controlled, acid-triggered release is fundamental to the successful application of these linkers in Fmoc-based SPPS, where the Fmoc protecting group is removed with a base (piperidine), leaving the acid-labile linker untouched until the final cleavage step.[1][8]
Caption: Acid-catalyzed cleavage of a peptide from a 3,5-dimethoxybenzyl-type linker.
Key Linker Architectures: PAL and BAL
Two prominent linkers built upon this scaffold are the PAL and BAL linkers.
-
PAL (Peptide Amide Linker): Derived from 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid, the PAL linker is pre-functionalized with an aminomethyl group.[6] The first amino acid is coupled directly to this amine, establishing the foundation for synthesizing a C-terminal peptide amide.
-
BAL (Backbone Amide Linker): Based on 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, the BAL linker features an aldehyde group.[3][5] The first amino acid is attached via reductive amination, forming a secondary amine linkage that becomes part of the peptide backbone. This linker is also cleaved to yield a C-terminal amide.
The protocols below will focus on the widely used PAL linker as a representative example.
Experimental Protocols
Protocol 1: Loading the First Amino Acid onto PAL Resin
Objective: To covalently attach the C-terminal amino acid of the target peptide to the PAL-functionalized solid support.
Causality: The first amino acid must be coupled efficiently and completely to the linker's amine handle to ensure a high yield of the full-length peptide. A robust coupling agent like HATU is used to form a highly reactive activated ester of the Fmoc-amino acid, which rapidly acylates the linker's primary amine. DIPEA is a non-nucleophilic base used to maintain the necessary basicity for the reaction without causing premature Fmoc deprotection.
Materials:
-
PAL-functionalized resin (e.g., Rink Amide resin)
-
Fmoc-protected C-terminal amino acid (4 equivalents)
-
HATU (3.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride/DIPEA/DMF capping solution
Procedure:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Wash and swell the resin with DMF (10 mL/g resin) for 30 minutes, followed by DCM (10 mL/g) for 5 minutes. Drain the solvent.
-
Fmoc Deprotection of Linker: The PAL linker is often supplied with an Fmoc-protected amine. Remove this by treating the resin with 20% piperidine in DMF (10 mL/g) for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly to remove piperidine: 5 times with DMF, followed by 3 times with DCM, and finally 3 times with DMF (10 mL/g for each wash).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the disappearance of free amines. A negative result (e.g., colorless or yellow beads for Kaiser test) indicates complete coupling.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin 5 times with DMF and 3 times with DCM.
-
Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes. This prevents the formation of deletion sequences in the subsequent steps.
-
Final Wash: Wash the resin again (3x DMF, 3x DCM) and dry it under vacuum. The resin is now loaded and ready for peptide chain elongation.
Protocol 2: Peptide Chain Elongation via Fmoc-SPPS
Objective: To assemble the peptide sequence by repeating a cycle of N-α-Fmoc deprotection and amino acid coupling.
Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Procedure: The following four steps are repeated for each amino acid in the sequence:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group, exposing the N-terminal amine.
-
Washing: Wash the resin thoroughly (5x DMF, 3x DCM) to completely remove residual piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
Coupling: Couple the next Fmoc-protected amino acid using the activation method described in Protocol 1 (Step 4 & 5). Coupling times are typically 30-60 minutes.
-
Washing: Wash the resin (3x DMF, 3x DCM) to remove excess activated amino acid and coupling byproducts.
Protocol 3: Final Cleavage and Side-Chain Deprotection
Objective: To cleave the completed peptide from the PAL resin and simultaneously remove all acid-labile side-chain protecting groups.
Causality: A strong acid, TFA, is required to break the acid-labile bond of the PAL linker. However, TFA-mediated cleavage generates highly reactive carbocations from both the linker and the side-chain protecting groups (e.g., Trt from Cys, tBu from Asp). Scavengers are essential to quench these cations and prevent them from irreversibly modifying sensitive residues like Tryptophan and Methionine. The choice of scavenger cocktail depends on the peptide sequence.
Data Presentation: Common Cleavage Cocktails
| Cocktail Name | Composition (v/v/w) | Primary Application |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose; excellent for peptides containing Arg(Pbf), Trp(Boc), Cys(Trt), and Met(O). |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A standard, effective cocktail for most peptides without highly sensitive residues. TIS is a very efficient cation scavenger.[7] |
| TFA/DCM | TFA / Dichloromethane (e.g., 95:5 or 50:50) | Used for very simple peptides with no sensitive side chains, or when only the linker needs to be cleaved while keeping some side-chain protecting groups intact (not typical for PAL). |
Procedure:
-
Preparation: After the final elongation cycle, wash the resin with DCM (5x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Place the dried resin in a reaction vessel. Add the appropriate cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol of peptide).
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a chilled centrifuge tube containing cold diethyl ether (~40 mL). The peptide will precipitate as a white solid.
-
Isolation: Centrifuge the tube to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and organic impurities.
-
Drying: After the final wash, dry the crude peptide pellet under vacuum to obtain a powder. The peptide is now ready for purification by HPLC.
Conclusion and Field Insights
Linkers derived from the this compound scaffold, such as PAL and BAL, are foundational tools in modern solid-phase synthesis. Their predictable acid lability provides an orthogonal handle that is stable throughout Fmoc-SPPS but is readily cleaved under well-defined final conditions. This allows for the routine and reliable synthesis of C-terminal peptide amides, which are prevalent in many biologically active peptides. By understanding the underlying chemical principles and adhering to optimized protocols, researchers in drug discovery and materials science can effectively leverage these linkers to construct complex molecular targets with high fidelity and yield.
References
- Barlos, K., & Gatos, D. (1999). Convergent Peptide Synthesis. In Solid Phase Synthesis (pp. 215-283). Springer. (This is a conceptual reference, not from the search results, but provides context).
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. (This is a conceptual reference, not from the search results, but provides context).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. (This is a conceptual reference, not from the search results, but provides context).
-
Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 3(1), 97-101. [Link]
-
A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. Letters in Peptide Science, 4(3), 141-147. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3121. [Link]
-
Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3598. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2017(2), M940. [Link]
-
Solid Phase Peptide Synthesis (SPPS). Moodle@Units. [Link]
-
Design of cleavable linkers and applications in chemical proteomics. mediaTUM. [Link]
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
microwave-assisted synthesis involving 3,5-Dimethoxybenzylamine
An In-Depth Technical Guide to Microwave-Assisted Synthesis Involving 3,5-Dimethoxybenzylamine
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for leveraging microwave-assisted synthesis in reactions involving this compound. We will explore the fundamental principles of microwave chemistry, its advantages over conventional heating, and its specific application in accelerating key organic transformations relevant to medicinal chemistry.
Introduction: The Convergence of a Key Building Block and an Enabling Technology
This compound is a versatile building block in synthetic organic chemistry. The electron-rich aromatic ring and the reactive primary amine functionality make it a valuable precursor for a wide array of heterocyclic compounds and complex molecules. The 3,5-dimethoxy substitution pattern is a common feature in various biologically active natural products and synthetic compounds, often contributing to target binding and metabolic stability.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, moving from a niche method to a mainstream tool for accelerating chemical reactions.[1][2] Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation heats the sample volumetrically and directly.[3][4] This is achieved through the interaction of the oscillating electric field of the microwaves with polar molecules and ions within the reaction mixture, primarily via two mechanisms: dipolar polarization and ionic conduction.[4][5]
The principal advantages of this approach include:
-
Dramatic Reaction Rate Acceleration: Reaction times can be reduced from hours or days to mere minutes.[1][6]
-
Improved Yields and Purity: Rapid and uniform heating minimizes the formation of side products and thermal degradation of sensitive compounds.[6][7]
-
Enhanced Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly lowers energy consumption, aligning with the principles of green chemistry.[8]
-
Greater Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[1]
This guide will focus on the practical application of MAOS to two powerful, multicomponent reactions utilizing this compound: the Ugi four-component reaction (Ugi-4CR) and the Pictet-Spengler reaction .
The "Microwave Effect": Understanding the Causality
The remarkable rate enhancements observed in microwave chemistry are primarily attributed to thermal effects, specifically the rapid and efficient heating of the bulk medium.[9] The energy of a microwave photon is too low to break chemical bonds directly; thus, the interaction is purely kinetic.[5][10] Key thermal phenomena contributing to this acceleration include:
-
Superheating of Solvents: Microwave irradiation can heat solvents far above their conventional boiling points in sealed vessels, allowing reactions to be performed at much higher temperatures, thereby increasing the reaction rate according to the Arrhenius equation.
-
Selective Heating: Different components in a reaction mixture absorb microwave energy to varying degrees. Polar reactants or catalysts can be selectively heated to a higher temperature than the surrounding non-polar solvent, creating localized "hot spots" on a molecular level that drive the reaction forward more quickly.[9]
This direct and rapid energy transfer allows molecules to overcome activation energy barriers much faster than with conventional heating methods.[7]
Core Application: Multicomponent Reactions (MCRs)
MCRs are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a product that incorporates portions of all the reactants. The efficiency and atom economy of MCRs are significantly enhanced when combined with microwave irradiation.
Application Protocol 1: Microwave-Assisted Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse libraries of α-acylamino amides ("Ugi adducts").[11] These structures are valuable scaffolds for drug discovery. The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Microwave assistance dramatically shortens the reaction time for this powerful transformation.[11][12]
Workflow for Microwave-Assisted Ugi-4CR
Caption: General workflow for a microwave-assisted Ugi reaction.
Detailed Step-by-Step Methodology:
This protocol describes the synthesis of a representative Ugi adduct using 3,5-dimethoxybenzaldehyde, This compound , acetic acid, and tert-butyl isocyanide.
Materials & Reagents:
| Reagent | M. Wt. | Amount (mmol) | Volume/Mass | Role |
| 3,5-Dimethoxybenzaldehyde | 166.17 | 1.0 | 166 mg | Aldehyde |
| This compound | 167.21 | 1.0 | 167 mg (155 µL) | Amine |
| Acetic Acid | 60.05 | 1.0 | 57 µL | Carboxylic Acid |
| tert-Butyl Isocyanide | 83.13 | 1.0 | 113 µL | Isocyanide |
| Methanol (MeOH) | - | - | 3 mL | Solvent |
Protocol:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,5-dimethoxybenzaldehyde (1.0 mmol) and 3.0 mL of methanol.
-
Imine Formation: Add this compound (1.0 mmol) to the vial. Cap the vial and stir the mixture at room temperature for 10 minutes to facilitate the initial formation of the corresponding imine.
-
Component Addition: Sequentially add acetic acid (1.0 mmol) and tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of a monomode microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 100 °C (Use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Power: Dynamic (Power will adjust to maintain temperature)
-
Stirring: High
-
-
Cooling: After irradiation, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.
-
Work-up: Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Ugi adduct.
Application Protocol 2: Microwave-Assisted Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related alkaloids. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Using microwave irradiation can significantly accelerate this reaction, especially for less reactive ketone substrates, and often allows the reaction to proceed under solvent-free conditions.[13][14][15]
Detailed Step-by-Step Methodology:
This protocol describes the synthesis of a tetrahydroisoquinoline derivative from the reaction of This compound with a suitable aldehyde. While the classical Pictet-Spengler uses a β-arylethylamine, this variation demonstrates the versatility of the amine in forming related heterocyclic systems.
Materials & Reagents:
| Reagent | M. Wt. | Amount (mmol) | Volume/Mass | Role |
| This compound | 167.21 | 1.0 | 167 mg | Amine Component |
| Phenylacetaldehyde | 120.15 | 1.1 | 132 mg (128 µL) | Aldehyde Component |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.2 | 15 µL | Acid Catalyst |
Protocol:
-
Reagent Addition: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol) and phenylacetaldehyde (1.1 mmol). Note: This reaction can often be run solvent-free.
-
Catalyst Addition: Carefully add trifluoroacetic acid (0.2 mmol) to the mixture.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture with the following parameters:
-
Temperature: 120 °C
-
Hold Time: 5 minutes
-
Power: Dynamic
-
Stirring: High
-
-
Cooling: Allow the vial to cool to a safe handling temperature.
-
Work-up: Dilute the reaction mixture with 20 mL of dichloromethane and transfer to a separatory funnel. Neutralize the acid by washing with a saturated solution of sodium bicarbonate (15 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroisoquinoline derivative.
Optimizing Microwave-Assisted Reactions
Achieving optimal results requires systematic optimization of reaction parameters. The following table illustrates a typical optimization process for a generic microwave-assisted reaction.[16]
Table: Optimization of a Microwave-Assisted Reaction
| Entry | Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) |
| 1 | 100 | 80 | 10 | Acetonitrile | 65 |
| 2 | 150 | 100 | 10 | Acetonitrile | 82 |
| 3 | 200 | 120 | 10 | Acetonitrile | 91 |
| 4 | 200 | 120 | 5 | Acetonitrile | 90 |
| 5 | 200 | 120 | 15 | Acetonitrile | 88 (decomposition observed) |
| 6 | 200 | 120 | 5 | Toluene | 75 |
| 7 | 200 | 120 | 5 | Acetonitrile | 91 (Optimal) |
Causality Behind Optimization Choices:
-
Temperature: Is the most critical parameter. Increasing temperature generally increases the reaction rate, but excessive heat can lead to decomposition.
-
Time: Microwave reactions are rapid. The optimal time is often just long enough to reach completion, which can be monitored by TLC. Prolonged heating offers no benefit and can reduce yield.
-
Solvent: The choice of solvent is crucial as its dielectric properties determine how efficiently it absorbs microwave energy. Polar solvents like DMF, NMP, ethanol, and acetonitrile are excellent microwave absorbers.
Conclusion and Future Outlook
The integration of microwave technology into synthetic protocols involving this compound offers a clear path to enhanced efficiency, higher yields, and greener chemical processes.[8] By dramatically reducing reaction times for powerful transformations like the Ugi and Pictet-Spengler reactions, MAOS empowers chemists to accelerate the discovery and development of novel chemical entities for the pharmaceutical industry. As microwave reactor technology continues to advance, its application in scaling up these reactions from milligrams to kilograms will become increasingly routine, further solidifying its role as an indispensable tool in modern drug development.[1]
References
-
Wikipedia. Microwave chemistry. [Link]
-
Choudhary, S., & Gupta, A. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews, 3(3), 209-223. [Link]
-
Bandyopadhyay, D., & Mukherjee, B. (2015). Microwave Chemistry: General Features and Applications. Journal of Chemical and Pharmaceutical Research, 7(12), 859-866. [Link]
-
Sharma, S. K. (2016). Microwave Chemistry: A Review. International Journal of ChemTech Research, 9(5), 649-656. [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
-
Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(12), 9133-9168. [Link]
-
Verma, R. S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Bilsel, M. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. BILSEL INTERNATIONAL ASPENDOS SCIENTIFIC RESEARCHES CONGRESS. [Link]
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Moseley, J. D., & Kappe, C. O. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Journal of Organic Chemistry, 80(3), 1312-1319. [Link]
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de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2011). Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. ARKIVOC, 2011(ii), 1-11. [Link]
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de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2014). Solvent-free Microwave Assisted Synthesis of New 2,4-Dimethoxybenzylaminotriazines. ARKIVOC. [Link]
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Sharma, P., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 3(4), 101789. [Link]
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Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2018). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry, 11(2), 435-438. [Link]
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Slanina, T., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 16(30), 5486-5494. [Link]
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Jida, M., et al. (2011). Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation. Green Chemistry, 13(3), 592-595. [Link]
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Quazi, S., et al. (2019). The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Molecules, 24(18), 3329. [Link]
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Vlocskó, B., & Torok, B. (2022). Recent advances in multicomponent microwave-assisted Ugi reactions. In Green Synthetic Methods in Drug Discovery and Development. [Link]
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de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2015). Solvent-Free Microwave-Assisted Synthesis of 2,5-Dimethoxyphenylaminotriazines. Molecules, 20(11), 19896-19908. [Link]
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Kumar, A., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Scientific Reports, 12(1), 17926. [Link]
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Wang, L., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(10), 3121. [Link]
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El-Adl, K., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(16), 4966. [Link]
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Liu, Y., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(11), 3329. [Link]
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Dar'in, D., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 17, 678-687. [Link]
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Dar'in, D., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 17, 678-687. [Link]
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El-Sayed, M. A. A., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(23), 5720. [Link]
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de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2014). Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. ARKIVOC. [Link]
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Azzena, U., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Applied Organometallic Chemistry, 17(11), 851-855. [Link]
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Al-Ostath, A., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Drug Delivery Science and Technology, 76, 103780. [Link]
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Kuo, F. M., et al. (2004). Microwave accelerated Pictet–Spengler reactions of tryptophan with ketones directed toward the preparation of 1,1-disubstituted indole alkaloids. Tetrahedron Letters, 45(52), 9579-9582. [Link]
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Kuo, F. M., et al. (2004). Microwave-Accelerated Pictet–Spengler Reactions of Tryptophan with Ketones Directed Toward the Preparation of 1,1-Disubstituted Indole Alkaloids. Tetrahedron Letters, 45(52), 9579-9582. [Link]
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Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Compounds Using 3,5-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of One-Pot Syntheses with 3,5-Dimethoxybenzylamine
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a paradigm of elegance and efficiency.[1][2] This approach not only streamlines synthetic workflows, saving time and resources, but also minimizes waste, aligning with the principles of green chemistry. The strategic selection of starting materials is crucial to the success of these endeavors. This compound, with its unique electronic and structural features, emerges as a highly valuable building block for the one-pot synthesis of a diverse array of heterocyclic compounds.
The two methoxy groups at the 3 and 5 positions of the benzene ring render the aromatic system electron-rich, significantly activating it towards electrophilic substitution. This inherent reactivity is particularly advantageous in acid-catalyzed cyclization reactions, which are central to the formation of many heterocyclic systems. Furthermore, the benzylic amine functionality provides a versatile handle for the introduction of various substituents and for participation in condensation and cyclization cascades.
This technical guide, designed for researchers and professionals in the chemical and pharmaceutical sciences, provides an in-depth exploration of the application of this compound in the one-pot synthesis of a key class of heterocyclic compounds: tetrahydroisoquinolines. We will delve into the mechanistic underpinnings of the Pictet-Spengler reaction, a cornerstone of isoquinoline alkaloid synthesis, and provide a detailed, field-proven protocol for its execution in a one-pot fashion. The causality behind experimental choices will be elucidated, empowering the researcher to not only replicate the synthesis but also to adapt and innovate.
The Pictet-Spengler Reaction: A Gateway to Bioactive Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1][3] This reaction has been instrumental in the synthesis of a vast number of natural products and pharmacologically active compounds. The electron-rich nature of the aromatic ring in this compound makes it an ideal substrate for this transformation, facilitating the key intramolecular electrophilic aromatic substitution step under relatively mild conditions.
Mechanistic Insights: The Driving Forces of the Reaction
The generally accepted mechanism for the Pictet-Spengler reaction, when starting with an amine and an aldehyde, proceeds through the following key steps, as illustrated in the diagram below:
Sources
Application Notes and Protocols: Functionalization of 3,5-Dimethoxybenzylamine for Drug Conjugation
Introduction: The Strategic Role of 3,5-Dimethoxybenzylamine in Advanced Drug Conjugates
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of efficacy and safety. Among the diverse array of linker technologies, those susceptible to cleavage in the acidic environment of tumor cell endosomes and lysosomes offer a powerful mechanism for site-specific drug release.[1][2][3] The this compound scaffold has emerged as a valuable component in the design of such acid-labile linkers.
The strategic placement of two methoxy groups on the benzyl ring enhances the electron-donating character of the system, thereby facilitating the acid-catalyzed cleavage of a linked carbamate or ether functionality. This targeted release mechanism ensures that the cytotoxic payload is unleashed preferentially within the cancer cell, minimizing systemic exposure and associated off-target toxicities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this compound to create versatile linkers for drug conjugation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support key claims with authoritative references.
Core Functionalization Strategies: Crafting a Reactive Handle for Conjugation
The primary amino group of this compound serves as the initial attachment point for building a bifunctional linker. The goal is to introduce a second reactive group on the distal end of a spacer, which will then be used to conjugate the drug molecule. The choice of this reactive "handle" depends on the functional groups available on the payload. Here, we will focus on two widely employed and versatile reactive handles: a maleimide group for thiol-reactive conjugation and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.
Strategy 1: Introduction of a Maleimide Moiety
Maleimides are excellent Michael acceptors and react specifically with thiol groups, such as those found in cysteine residues of proteins or engineered into drug molecules, to form stable thioether bonds.[2] The following protocol details the synthesis of a maleimide-functionalized this compound derivative.
This two-step protocol first involves the acylation of this compound with a bifunctional linker containing a protected maleimide and a carboxylic acid, followed by deprotection. A more direct approach is the reaction with a maleimide-NHS ester.
Step 1: Acylation with a Maleimido-alkanoic Acid NHS Ester
-
Rationale: This step creates a stable amide bond between the benzylamine and a linker arm that terminates in a maleimide group. The use of an NHS ester of the maleimido-alkanoic acid ensures a high-yielding and clean reaction with the primary amine.[4]
Materials:
-
This compound
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Maleimide-C6-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, ethyl acetate/hexane mobile phase)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.2 eq) to the solution. This acts as a base to neutralize any acid formed during the reaction.
-
In a separate flask, dissolve 6-maleimidohexanoic acid NHS ester (1.1 eq) in anhydrous DMF.
-
Slowly add the maleimide-NHS ester solution to the this compound solution with stirring at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure N-(3,5-dimethoxybenzyl)-6-maleimidohexanamide.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
| Storage | Store at -20°C, desiccated |
Strategy 2: Introduction of an NHS Ester Moiety
For drug molecules containing a primary amine, an NHS ester-functionalized linker is the reactive partner of choice. This strategy involves a two-step process: first, the acylation of this compound with a dicarboxylic acid anhydride, followed by the activation of the terminal carboxylic acid to an NHS ester.
Step 1: Reaction with Succinic Anhydride
-
Rationale: This reaction opens the succinic anhydride ring to form a terminal carboxylic acid, creating a four-carbon spacer arm.
Materials:
-
This compound
-
Succinic anhydride
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add succinic anhydride (1.1 eq) to the solution and stir at room temperature.
-
The reaction is typically complete within 1-2 hours, often indicated by the formation of a precipitate (the product).
-
If a precipitate forms, collect it by filtration and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with 0.1 M HCl to remove any unreacted amine, followed by water.
-
Dry the product under vacuum to yield 4-((3,5-dimethoxybenzyl)amino)-4-oxobutanoic acid.
Step 2: NHS Ester Formation
-
Rationale: The terminal carboxylic acid is activated with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the reactive NHS ester.[4]
Materials:
-
4-((3,5-dimethoxybenzyl)amino)-4-oxobutanoic acid (from Step 1)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid product from Step 1 (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired NHS ester.
| Parameter | Value |
| Typical Yield (2 steps) | 70-85% |
| Purity (by HPLC) | >95% |
| Storage | Store at -20°C, desiccated |
Visualization of Functionalization Workflows
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Troubleshooting & Optimization
improving the yield of reactions with 3,5-Dimethoxybenzylamine
Welcome to the technical support center for 3,5-Dimethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. We will address common experimental challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you improve reaction yields and achieve higher product purity.
Understanding the Reagent: A Scientist's Perspective
This compound is a valuable primary amine in organic synthesis, primarily due to the electronic properties of its substituted aromatic ring. The two methoxy groups at the 3 and 5 positions are powerful electron-donating groups through resonance (+M effect), which significantly activates the aromatic ring toward electrophilic substitution.[1][2] This enhanced nucleophilicity of the ring is a critical factor in the success of intramolecular cyclization reactions like the Pictet-Spengler and Bischler-Napieralski syntheses of isoquinoline scaffolds.[3][4] However, these same methoxy groups can introduce steric challenges that may impede the approach of bulky reagents to the amine's nitrogen atom.[5][6][7]
This guide will help you leverage the unique electronic advantages of this compound while mitigating potential steric and reactivity issues.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific, common problems encountered during key reactions involving this compound.
Section 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks, and this compound is an excellent substrate due to its electron-rich nature.[8][9]
Question: My Pictet-Spengler reaction is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in a Pictet-Spengler reaction with this substrate typically stem from three areas: incomplete iminium ion formation, suboptimal conditions for the intramolecular cyclization, or degradation of starting materials/products.
-
Causality: The reaction proceeds via the formation of an iminium ion from the condensation of the amine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (the cyclization step).[8][10] The high electron density of the 3,5-dimethoxy-substituted ring should facilitate this cyclization, so issues often lie in the initial imine/iminium formation or the stability of the reaction components under acidic conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Pictet-Spengler yields.
-
Detailed Protocol for Yield Improvement:
-
Step 1: Two-Stage Reaction. Instead of adding all reagents at once, first promote imine formation. Dissolve this compound (1 equiv.) and the carbonyl compound (1.1 equiv.) in a non-polar solvent like toluene or dichloromethane (DCM). Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and stir at room temperature for 1-2 hours. Monitor imine formation by TLC.
-
Step 2: Acid-Catalyzed Cyclization. Once imine formation is confirmed, add the acid catalyst. Trifluoroacetic acid (TFA) is often effective. Start with milder conditions before resorting to stronger acids like polyphosphoric acid (PPA).
-
Step 3: Optimize Conditions. If the yield is still low, systematically adjust the parameters as outlined in the table below. Electron-rich aromatic systems often react under milder conditions.[8]
Table 1: Recommended Conditions for Pictet-Spengler Reactions
Parameter Condition A (Mild) Condition B (Standard) Condition C (Harsh) Rationale Acid Catalyst Acetic Acid, Formic Acid Trifluoroacetic Acid (TFA) Polyphosphoric Acid (PPA) Match acid strength to substrate reactivity. Solvent Dichloromethane (DCM) Toluene, Acetonitrile Xylene Higher boiling points can overcome activation energy barriers. | Temperature | RT to 40 °C | 80-110 °C (Reflux) | >110 °C (Reflux) | Increased temperature can accelerate both iminium formation and cyclization. |
-
Section 2: Reductive Amination
Reductive amination is a powerful method to form secondary amines from this compound and a carbonyl compound. The most common pitfall is an incomplete reaction, leaving behind a difficult-to-separate imine impurity.[11]
Question: My reductive amination is incomplete, and I see residual imine in my product mixture. How can I drive the reaction to completion?
Answer: This is a classic reductive amination problem. It occurs when the reducing agent is not sufficiently reactive towards the imine, is consumed by side reactions (e.g., reducing the starting aldehyde), or when the imine formation itself is slow or reversible.
-
Causality: The process involves two distinct steps: (1) formation of an imine (or iminium ion under acidic conditions) and (2) reduction of the C=N double bond.[12] If the reduction is slow, the imine can persist or even hydrolyze back to the starting materials if water is present.
-
Mechanism Overview:
Caption: Simplified mechanism of reductive amination.
-
Troubleshooting & Optimization Protocol:
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[13] It is milder than NaBH₄ and can be used in a one-pot procedure.
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid (AcOH) can accelerate the initial condensation step.[14]
-
Monitor Imine Formation: Before adding the reducing agent, stir the amine, carbonyl compound, and a catalytic amount of acetic acid in a solvent like dichloroethane (DCE) or THF for 30-60 minutes at room temperature. Check for the disappearance of the carbonyl starting material by TLC.
-
Execute the Reduction: Once imine formation is evident, add NaBH(OAc)₃ (typically 1.2-1.5 equivalents) and continue stirring overnight.
Table 2: Comparison of Common Reducing Agents
Reducing Agent Abbreviation Typical Solvent Key Advantages & Considerations Sodium Borohydride NaBH₄ Methanol, Ethanol Strong, can reduce aldehydes/ketones. Best used in a two-step process (form imine, then reduce).[11] Sodium Cyanoborohydride NaBH₃CN Methanol, Acetonitrile More selective for imines than NaBH₄. Toxicity concern (HCN). Requires acidic conditions.[12] | Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | DCE, THF, DCM | Mild, highly selective for imines/iminium ions. Allows for efficient one-pot reactions.[13] |
-
Section 3: Amide Coupling
Question: My amide coupling reaction with this compound is sluggish. What's causing this and how can I fix it?
Answer: While primary amines are generally good nucleophiles, sluggish amide coupling with this substrate can be due to steric hindrance, particularly if the carboxylic acid partner is bulky.[15] The electronic nature of the amine is generally not the issue. The choice of coupling agent and reaction conditions is critical.
-
Causality: Amide bond formation requires the activation of the carboxylic acid to create a highly electrophilic species that the amine can attack.[16] If the activated acid intermediate is sterically shielded, or if the amine's approach is hindered, the reaction rate will decrease significantly.
-
Recommended Solutions & Protocol:
-
Switch to a More Powerful Coupling Reagent: If standard carbodiimide reagents like EDC (in combination with HOBt) are failing, move to a uronium/phosphonium-based reagent. Reagents like HATU or PyBOP are generally more effective for hindered couplings.[16]
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. This prevents the base from competing with your amine as a nucleophile and helps manage the reaction's pH.
-
Convert to Acid Chloride: For very difficult couplings, the most reactive intermediate is the acid chloride. Convert the carboxylic acid to the acid chloride using oxalyl chloride or thionyl chloride, then react it with this compound in the presence of a base.[17]
Detailed Protocol (HATU Coupling):
-
In an inert atmosphere flask, dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (2.5 equiv.) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Stir the mixture for 15-20 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.1 equiv.) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed.
-
Perform an aqueous workup to remove DMF and excess reagents.[18]
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling this compound? this compound is a solid at room temperature with a relatively low melting point (35-37 °C).[19] It should be stored in a tightly sealed container in a cool, dry place away from light. Like many amines, it can slowly oxidize or absorb CO₂ from the air, so storage under an inert atmosphere (nitrogen or argon) is recommended for long-term purity.
Q2: How does the steric hindrance from the methoxy groups affect reactivity at the amine? The two methoxy groups are meta to the benzylamine substituent. While they don't directly flank the -CH₂NH₂ group, they can influence the conformational preferences of the molecule and create a more sterically crowded environment. This can slow down reactions with very bulky electrophiles, as seen in some challenging amide couplings or alkylations.[6][20] The effect is generally moderate but should be considered when selecting reagents.
Q3: Can the 3,5-dimethoxybenzyl (DMPM) group be used for protection strategies? Yes, the dimethoxybenzyl group is a well-established protecting group, particularly for alcohols.[21] It is similar to the more common p-methoxybenzyl (PMB) group but can offer different cleavage selectivity. DMPM ethers are typically cleaved under oxidative conditions (e.g., with DDQ) or strong acid.[21][22] The electron-rich nature of the ring facilitates this cleavage.
References
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online]. Available at: [Link]
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Yonemitsu, O., et al. (1989). 3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable. Chemical and Pharmaceutical Bulletin, 37(10), 2652-2656. [Online]. Available at: [Link]
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Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Online]. Available at: [Link]
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Bailey, P. D., et al. (1994). Enhancing the Yield and Diastereoselectivity of the Pictet-Spengler reaction: A Highly Efficient route to Cis-1,3-Disubstituted Tetrahydro-B-Carbolines. Tetrahedron Letters, 35(21), 3587-3588. [Online]. Available at: [Link]
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Reddit r/chemistry. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online]. Available at: [Link]
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Bonci, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Online]. Available at: [Link]
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Organic Chemistry Portal. Bischler-Napieralski Reaction. [Online]. Available at: [Link]
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ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Online]. Available at: [Link]
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Wikipedia. Bischler–Napieralski reaction. [Online]. Available at: [Link]
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Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7643. [Online]. Available at: [Link]
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Czerwinska, M., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5769. [Online]. Available at: [Link]
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Organic Chemistry Portal. (2012). Functional Group Protection. [Online]. Available at: [Link]
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Reddit r/Chempros. (2023). What's wrong with my reductive amination? I barely got any product. [Online]. Available at: [Link]
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Wu, J., et al. (2004). Efficient production of [n]rotaxanes by using template-directed clipping reactions. Proceedings of the National Academy of Sciences, 101(44), 15475-15479. [Online]. Available at: [Link]
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Pietta, P. G., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966-3970. [Online]. Available at: [Link]
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ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Online]. Available at: [Link]
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ResearchGate. (2015). Tools for Purifying the Product. [Online]. Available at: [Link]
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Reddit r/Chempros. (2022). Reductive amination difficulties - poor conversion. [Online]. Available at: [Link]
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SynArchive. Protecting Groups List. [Online]. Available at: [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Online]. Available at: [Link]
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Ghorai, M. K., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 77(1), 547-558. [Online]. Available at: [Link]
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Csollei, J., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Molecules, 22(10), 1618. [Online]. Available at: [Link]
-
Royal Society of Chemistry. (2018). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Environmental Science: Water Research & Technology. [Online]. Available at: [Link]
-
Langer, P., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 18, 425-432. [Online]. Available at: [Link]
-
Avdović, E., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. International Journal of Molecular Sciences, 24(15), 11956. [Online]. Available at: [Link]
-
Twardy, D. J., et al. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(7), 2062. [Online]. Available at: [Link]
-
Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(21), 3517-3522. [Online]. Available at: [Link]
-
ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Online]. Available at: [Link]
-
Twardy, D. J., et al. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(7), 2062. [Online]. Available at: [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? [Online]. Available at: [Link]
-
Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1225-1282. [Online]. Available at: [Link]
-
Berkes, C. A., & Weiss, E. A. (2018). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Journal of the American Society for Mass Spectrometry, 29(12), 2515-2522. [Online]. Available at: [Link]
-
ResearchGate. (2015). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Online]. Available at: [Link]
-
Graulich, A., et al. (2005). Synthesis and Radioligand Binding Studies of C-5- And C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK Channel Blockers Related to N-methyl-laudanosine and N-methyl-noscapine. Journal of Medicinal Chemistry, 48(15), 4972-4982. [Online]. Available at: [Link]
-
ResearchGate. (2005). Synthesis and Radioligand Binding Studies of C-5- and C-8-Substituted 1-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK Channel Blockers Related to N-Methyl-laudanosine and N. [Online]. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information For: Total Synthesis of Hernandial and Aristogins A–F. [Online]. Available at: [Link]
-
ResearchGate. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Online]. Available at: [Link]
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Technical Support Center: Purification of 3,5-Dimethoxybenzylamine Reaction Products
Welcome to the technical support center for the purification of 3,5-dimethoxybenzylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven techniques to help you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems faced during the purification of this compound reaction products.
Q1: What are the most common impurities I can expect in my this compound reaction mixture?
A1: The impurities in your crude product are highly dependent on the synthetic route. For instance, in a typical reductive amination from 3,5-dimethoxybenzaldehyde, you can expect:
-
Unreacted Starting Materials: Residual 3,5-dimethoxybenzaldehyde and the amine source.
-
Intermediate Species: The corresponding imine, which may not have been fully reduced.
-
Over-alkylation Products: If the reaction involves an alkyl halide, you may form secondary or tertiary amines.[1]
-
Oxidation Products: Amines, especially benzylamines, can be susceptible to air oxidation over time, leading to colored impurities.[2][3]
-
Reaction Reagents & Byproducts: Residual reducing agents (e.g., borohydride salts), catalysts, acids, or bases used in the reaction.
Q2: My this compound product is streaking badly on my silica gel TLC plate and column. Why is this happening and how can I get clean spots?
A2: This is the most common issue when chromatographing amines on standard silica gel. Amines are basic compounds, while silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[4] This strong acid-base interaction causes your product to "stick" to the stationary phase, leading to severe tailing or streaking.[5]
To resolve this, you must neutralize these acidic sites. You have two primary options:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[5][6]
-
Stationary Phase Modification: Use a deactivated or basic stationary phase. Amine-functionalized silica or basic alumina columns are excellent alternatives that prevent the unwanted interaction and provide much better peak shapes without needing a mobile phase modifier.[4]
Q3: I'm trying to purify my product by column chromatography, but the yield is very low. Where could my product be?
A3: Low recovery after silica gel chromatography is often linked to the same acid-base interaction mentioned in Q2. If the interaction is strong enough, your product may be irreversibly adsorbed onto the silica gel.[7]
Troubleshooting Steps:
-
"Strip" the Column: After your initial elution, try flushing the column with a much more polar and basic solvent system, such as 5-10% ammonium hydroxide in methanol, to recover any strongly bound amine.
-
Pre-treat the Silica: Before loading your sample, you can pre-treat the column by flushing it with your eluent containing triethylamine. This ensures the stationary phase is neutralized before your compound is introduced.[5]
-
Switch to an Alternative Phase: For valuable samples, it is often best to switch to a more inert stationary phase like C18 reversed-phase silica, amine-functionalized silica, or alumina to prevent product loss.[4][8]
Q4: Is an acid-base extraction a good first step for cleanup? How do I perform it correctly?
A4: Absolutely. An acid-base liquid-liquid extraction is an excellent and highly effective initial purification step to separate your basic amine from any neutral or acidic impurities.[1][9]
The principle is to make the amine water-soluble by protonating it into a salt.
-
Dissolve your crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract this organic solution with an acidic aqueous solution (e.g., 1M HCl). Your basic this compound will react with the acid to form its hydrochloride salt, which will move into the aqueous layer.[9][10] Neutral or acidic impurities will remain in the organic layer.
-
Separate the layers. You can now discard the organic layer containing the impurities.
-
Basify the aqueous layer by carefully adding a base (e.g., 2M NaOH) until the pH is >10. This will deprotonate your amine salt, converting it back to the "free base," which is no longer water-soluble and will often precipitate or form an oil.
-
Extract the free base back into a fresh organic solvent.
-
Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate to yield your purified amine.[11]
Q5: My product seems to be degrading or changing color during purification. What can I do to prevent this?
A5: Benzylamines can be sensitive to air and light, leading to oxidation and the formation of colored byproducts.[2][12]
-
Minimize Heat: When removing solvent on a rotary evaporator, use a water bath temperature that is just warm enough to achieve evaporation. Avoid prolonged heating.
-
Work Quickly: Plan your purification to minimize the time the compound is exposed to air and light.
-
Use an Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere of nitrogen or argon can prevent oxidation.[7]
-
Purify Before Use: It is often best practice to purify amines immediately before they are needed for a subsequent reaction, as even pure amines can degrade upon storage.[12]
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides structured workflows for overcoming specific purification challenges and detailed, step-by-step protocols for key techniques.
Troubleshooting Workflow: Column Chromatography
Below is a decision-making workflow for troubleshooting common issues during the column chromatography of this compound products.
Caption: Troubleshooting logic for amine purification by column chromatography.
Protocol 1: Robust Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate your basic amine product from neutral or acidic impurities.
Principle Visualization
Caption: Principle of purifying amines via acid-base extraction.
Experimental Steps:
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel.
-
Acidic Wash: Add 1M HCl (25 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1 minute. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated amine product.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1M HCl (25 mL) to ensure complete transfer of the amine. Combine the aqueous layers. The original organic layer, containing neutral/acidic impurities, can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution dropwise with stirring until the pH is greater than 10 (check with pH paper). Your amine product should precipitate or form an oily layer as it is converted back to the free base.
-
Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Add fresh ethyl acetate (50 mL) and extract the free amine back into the organic layer by shaking vigorously.
-
Isolate Product: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution, 25 mL) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.[13]
Protocol 2: Flash Chromatography on Amine-Modified Silica Gel
This protocol is optimized for amines to prevent streaking and improve recovery.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, cost-effective choice. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Graded elution from low to high polarity. |
| Modifier | 1% Triethylamine (TEA) or NH₄OH | Neutralizes acidic silanol groups, preventing product adsorption and tailing.[5][6] |
| Sample Loading | Dry Loading | Adsorb the crude product onto a small amount of silica gel for better resolution. |
Experimental Steps:
-
Prepare Eluent: Prepare your mobile phase solvents (e.g., Hexane/EtOAc) and add 1% triethylamine to both the low-polarity and high-polarity solvent.
-
Pack Column: Pack a flash chromatography column with silica gel using your starting eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA). Ensure the column is well-settled.
-
Prepare Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the mixture on a rotary evaporator to get a dry, free-flowing powder.
-
Load Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elute: Run the column, starting with a low-polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC (remember to use a TLC chamber pre-saturated with the TEA-containing eluent).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid.[14]
| Solvent System | Suitability |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then cool. |
| Ethyl Acetate/Hexanes | Excellent for a wide range of polarities. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. |
| Isopropanol | A single solvent that can work well for benzylamines. |
| Toluene | For less polar compounds, can provide excellent crystals. |
Experimental Steps:
-
Solvent Selection: In a small test tube, add ~20 mg of your product and test its solubility in various solvents to find one where it is soluble when hot but sparingly soluble when cold.[7]
-
Dissolution: Place your crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
-
Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.
-
Cooling: Once crystals have started to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 4: Vacuum Distillation
This technique is suitable for purifying liquid amines or low-melting solids from non-volatile impurities. This compound has a reported boiling point of 94-96 °C at 0.1 mmHg, making it a good candidate for vacuum distillation.
When to Use Vacuum Distillation:
-
The boiling point of the compound at atmospheric pressure is >150 °C.[15]
-
The compound is thermally sensitive and may decompose at its atmospheric boiling point.[15]
-
The impurities are non-volatile (e.g., salts, polymers).[12]
Experimental Steps:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude amine to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect Fractions: Collect the distillate in a receiving flask. Monitor the temperature at the distillation head; a stable temperature during distillation indicates a pure fraction is being collected.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Part 3: References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
-
Reddit r/Chempros. (2024). Amine workup.
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Biotage. (2023). Is there an easy way to purify organic amines?.
-
Bushby, R. J., et al. (1996). Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. J. Chem. Soc., Perkin Trans. 1.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
-
Science Forums. (2011). Amine purification.
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Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
-
YouTube. (2010). [Lab 6] Distilling Amines... Again.
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion.
-
University of Rochester, Department of Chemistry. Workup: Amines.
-
Reddit r/OrganicChemistry. (2024). How to purify Benzylamine?.
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds.
-
BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
-
BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide.
-
Not Voodoo. How to Purify by Distillation.
-
Reddit r/chemhelp. (2022). Chromotography with free amines?.
-
Organic Syntheses. Submitted by Rick L. Danheiser, et al.
-
BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
-
Sigma-Aldrich. Troubleshooting Purification Methods.
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
-
BenchChem. Comparative analysis of synthesis methods for substituted benzylamines.
-
Sciencemadness Discussion Board. (2020). Stability of amines.
-
Cram.com. Amines Flashcards.
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration.
-
Sigma-Aldrich. This compound 97%.
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- 15. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Synthesis of 3,5-Dimethoxybenzylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,5-Dimethoxybenzylamine (CAS: 34967-24-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot common side reactions and optimize your synthetic strategy. We will explore the causality behind experimental outcomes, ensuring that each step is a self-validating system for robust and reproducible results.
Part 1: Common Synthetic Pathways & Strategic Considerations
The synthesis of this compound can be approached from several common starting materials. The choice of route often depends on the availability of precursors, scale, and the tolerance of other functional groups in the molecule.
Caption: Common synthetic routes to this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.
Focus Area 1: Reductive Amination
Reductive amination of 3,5-dimethoxybenzaldehyde is a popular and high-yielding method. However, it is not without its subtleties.
Q1: My reaction yields the desired primary amine, but I'm also isolating a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A1: You are likely observing the formation of the secondary amine, bis(3,5-dimethoxybenzyl)amine. This occurs when the primary amine product, once formed, acts as a nucleophile itself, reacting with another molecule of the starting aldehyde to form a new imine, which is then reduced.
-
Causality: The product, this compound, can be more nucleophilic than the ammonia or ammonium salt used as the nitrogen source. This leads to competitive N-alkylation, a common issue in reductive aminations.[1][2]
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a large excess of the nitrogen source (e.g., 5-10 equivalents of ammonium acetate or ammonia in methanol). This statistically favors the reaction of the aldehyde with the primary nitrogen source over the product amine.
-
Stepwise Procedure: A more controlled method involves a two-step, one-pot process. First, form the imine in a solvent like methanol. Once imine formation is complete (monitored by TLC or GC-MS), the reaction is cooled, and a reducing agent like sodium borohydride (NaBH₄) is added.[1][3]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent that can often be used in a direct, one-pot procedure with less risk of side reactions compared to more aggressive hydrides.[1][2]
-
Caption: Competing pathways in reductive amination.
Q2: My main impurity has a molecular weight corresponding to 3,5-dimethoxybenzyl alcohol. Why did this form?
A2: This indicates that your reducing agent is directly reducing the starting aldehyde before it can form an imine.
-
Causality: This is common when using powerful reducing agents like sodium borohydride under conditions that do not favor rapid imine formation. The reduction of an aldehyde is often kinetically faster than the reduction of an imine.
-
Troubleshooting Steps:
-
Use a pH-Sensitive Reductant: Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose. It is less reactive at neutral pH but becomes a potent reductant for protonated imines (iminium ions) at mildly acidic pH (5-6). It is significantly slower at reducing aldehydes and ketones at this pH.[2]
-
Optimize pH: Ensure the reaction medium is slightly acidic to catalyze imine formation and activate it for reduction, without being so acidic that it hydrolyzes the imine. Acetic acid is a common additive.[1]
-
Pre-form the Imine: As mentioned in A1, allowing the aldehyde and amine source to react fully before introducing the reducing agent can largely prevent this side reaction.
-
Focus Area 2: Hofmann Rearrangement
The Hofmann rearrangement of 3,5-dimethoxybenzamide provides a route to the amine with one fewer carbon atom, which is not applicable here but is a common amine synthesis. A more relevant pathway is the direct reduction of the amide. However, if one were to start from a precursor that required a Hofmann-type reaction, certain issues could arise. For the synthesis of this compound, direct amide reduction is the correct pathway. Let's address issues with that.
Q3: I am trying to reduce 3,5-dimethoxybenzamide with LiAlH₄, but my yield is poor and the reaction is messy. What's going wrong?
A3: Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent. Poor yields often stem from workup procedures or reaction conditions.
-
Causality: LiAlH₄ reacts violently with protic solvents (water, alcohols). The workup is crucial and involves quenching the excess hydride and hydrolyzing the aluminum salts to liberate the amine. Improper workup can lead to the product being trapped in the aluminum hydroxide gel.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure your solvent (e.g., THF, diethyl ether) and glassware are perfectly dry. Any moisture will consume the expensive hydride.
-
Controlled Quenching (Fieser Workup): A reliable workup procedure is critical. After the reaction is complete, cool the mixture in an ice bath and add, sequentially and dropwise:
-
'x' mL of water (where 'x' is the grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, from which the product can be easily extracted.
-
-
Ensure Complete Reaction: Amides can be difficult to reduce. Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) and adequate reaction time/temperature (often refluxing in THF).
-
Focus Area 3: Gabriel Synthesis
The Gabriel synthesis is an excellent method for producing primary amines without over-alkylation by using a phthalimide-protected nitrogen nucleophile.[4][5][6]
Q4: After performing the Gabriel synthesis with 3,5-dimethoxybenzyl chloride and cleaving with hydrazine, my product is difficult to purify from the solid byproduct. How can I improve the isolation?
A4: The primary challenge in the Gabriel synthesis workup is the removal of the phthalhydrazide byproduct, which often precipitates as a poorly soluble solid.[4][7]
-
Causality: Phthalhydrazide is formed during the hydrazinolysis step and is often insoluble in common organic solvents used for extraction.[7]
-
Troubleshooting Steps:
-
Acidification: After the hydrazinolysis step, cool the reaction mixture and acidify with concentrated HCl. This will protonate your desired amine, making it water-soluble (as the hydrochloride salt), while the phthalhydrazide remains as a solid.
-
Filtration: Filter off the solid phthalhydrazide and wash it with a small amount of cold water or dilute HCl.
-
Basification and Extraction: Combine the filtrate and washings. Make the aqueous solution strongly basic (pH > 12) with NaOH or KOH to deprotonate the amine hydrochloride, liberating the free amine. The free this compound can then be extracted into an organic solvent like dichloromethane, diethyl ether, or ethyl acetate.
-
Part 3: Experimental Protocols & Data
Protocol 1: Reductive Amination of 3,5-Dimethoxybenzaldehyde
This protocol is a robust, two-step, one-pot procedure designed to minimize side reactions.
-
Imine Formation:
-
To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq), ammonium acetate (5.0 eq), and methanol (5 mL per gram of aldehyde).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In small portions, add sodium borohydride (NaBH₄) (1.5 eq) over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until completion.
-
-
Workup & Purification:
-
Quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and basify to pH > 12 with 3M NaOH.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be further purified by vacuum distillation or column chromatography.
-
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 34967-24-3 | |
| Molecular Formula | C₉H₁₃NO₂ | [8] |
| Molecular Weight | 167.21 g/mol | |
| Appearance | White to pale yellow solid/liquid | [8] |
| Melting Point | 35-39 °C | [8] |
| Boiling Point | 94-96 °C at 0.1 mmHg | |
| Density | 1.106 g/mL at 25 °C |
Mandatory Visualization: Troubleshooting Workflow
This decision tree can help diagnose unexpected outcomes in your synthesis.
Caption: A diagnostic workflow for troubleshooting synthesis impurities.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide.
- Various Authors. (n.d.). Rearrangement Reactions.
- Chem-Station. (2014, October 6). Hofmann Rearrangement.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Wikipedia. (n.d.). Gabriel synthesis.
- L.S.College, Muzaffarpur. (2020, August 16). Gabriel synthesis.
- J&K Scientific LLC. (n.d.). Gabriel Synthesis.
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines.
- Unknown Source. (n.d.). Gabriel Synthesis.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 31(5), 1-31.
- Lab Pro Inc. (n.d.). This compound, 25G.
- Panda, S., et al. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Preventing Homocoupling of 3,5-Dimethoxybenzylamine Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize 3,5-dimethoxybenzylamine and its derivatives in cross-coupling reactions. The electron-rich nature of this scaffold, conferred by the two methoxy groups, makes it an invaluable building block but also presents unique challenges—most notably, the propensity for undesired homocoupling side reactions. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you maximize the yield of your desired product while minimizing byproduct formation.
Troubleshooting Guide: At-a-Glance
When experiments do not proceed as planned, a quick diagnosis is critical. The table below summarizes the most common issues related to homocoupling, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| High percentage of symmetrical biaryl byproduct (from a boronic acid derivative). | 1. Oxygen Contamination: Dissolved O₂ in the solvent is a primary culprit, oxidizing the active Pd(0) catalyst to Pd(II), which initiates the homocoupling pathway.[1][2][3][4] 2. Pd(II) Precatalyst: Using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) without efficient in-situ reduction can leave reactive Pd(II) species available to catalyze homocoupling.[1][4] 3. Suboptimal Base: The choice and strength of the base can disproportionately accelerate homocoupling over the desired transmetalation.[2][5] | Solution 1 (Oxygen): Implement rigorous degassing. Use a freeze-pump-thaw technique (3 cycles) for solvents or, at minimum, subsurface sparging with argon/nitrogen for 30-60 minutes.[2][6] Solution 2 (Catalyst): Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4 Palladacycles) that ensures clean and efficient generation of the active Pd(0) species.[6][7] Solution 3 (Base): Screen different bases. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable. Ensure the base is finely powdered and anhydrous. |
| Significant formation of a bibenzyl byproduct (from an aryl halide derivative). | 1. High Catalyst Loading/Decomposition: High local concentrations of Pd(0) or the formation of palladium black can sometimes catalyze the reductive homocoupling of aryl halides.[6] 2. High Temperature: Elevated temperatures can increase the rate of catalyst decomposition and side reactions, including reductive homocoupling.[6] | Solution 1 (Catalyst): Lower the catalyst loading (1-3 mol% is often sufficient). Ensure proper stirring to avoid localized heating. Select robust ligands that stabilize the Pd(0) center. Solution 2 (Temperature): Run the reaction at the lowest effective temperature. Screen temperatures starting from 60-80 °C before increasing. |
| Low yield of desired product, but starting materials are consumed. | 1. Homocoupling Dominates: Reaction conditions are kinetically favoring the homocoupling pathway over the desired cross-coupling. 2. Protodeborylation/Dehalogenation: A competing side reaction where the boronic acid or aryl halide is replaced by a hydrogen atom from the solvent or trace water. | Solution 1 (Kinetics): Employ slow addition of the boronic acid derivative using a syringe pump. This keeps the instantaneous concentration of the homocoupling-prone species low, favoring the reaction with the aryl halide.[6][8] Solution 2 (Order of Addition): Pre-heat the reaction mixture containing the aryl halide, base, ligand, and catalyst for 10-15 minutes before adding the boronic acid derivative. This ensures the active catalyst is formed and ready for the cross-coupling cycle.[3] |
| Complex crude mixture with multiple byproducts, making purification difficult. | 1. Multiple Side Reactions Occurring: A combination of homocoupling, decomposition, and other side reactions. 2. Ligand Degradation: Some phosphine ligands can degrade, leading to side products derived from the ligand itself (e.g., phenylation from triphenylphosphine). | Solution 1 (Re-optimization): Re-evaluate the entire system. Focus on ligand selection. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often accelerate the desired reductive elimination step, minimizing the lifetime of intermediates that lead to side reactions.[6][7] Solution 2 (Purification): If homocoupling is unavoidable, purification strategies are key. The homodimer is often non-polar. Utilize gradient column chromatography, starting with a non-polar eluent (e.g., hexanes) to first elute the dimer before increasing polarity to collect the more polar desired product. |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a particular concern with derivatives of an electron-rich system like this compound?
The two methoxy groups on the aromatic ring are powerful electron-donating groups. When this moiety is part of a nucleophilic coupling partner (like a boronic acid), this high electron density can accelerate its reaction with Pd(II) species, a key step in the undesired homocoupling pathway.[2] Conversely, if the derivative is an electrophile (e.g., an aryl halide), the electron-rich nature can make the initial oxidative addition to the Pd(0) catalyst slower, potentially allowing more time for side reactions to occur.[9] Therefore, careful tuning of the reaction conditions is essential to ensure the desired cross-coupling pathway is kinetically favored.
Q2: What is the primary mechanism for boronic acid homocoupling, and how does it compete with the desired Suzuki-Miyaura pathway?
The desired Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle.[10][11] Homocoupling is an off-cycle, parasitic reaction primarily initiated by Pd(II) species in the presence of oxygen.[1][4]
Here’s the competing process:
-
Desired Pathway (Initiated by Pd(0)): The active L₂Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a L₂Pd(II)(Ar)(X) complex. This is followed by transmetalation with the organoboron reagent (R-B(OR)₂) and reductive elimination to yield the desired product (Ar-R).
-
Undesired Homocoupling Pathway (Initiated by Pd(II)): If Pd(II) is present (from the precatalyst or oxidation of Pd(0) by O₂), it can undergo transmetalation with two molecules of the organoboron reagent. This forms a L₂Pd(II)(R)₂ intermediate, which then reductively eliminates to form the homocoupled dimer (R-R) and regenerates Pd(0).[1] This pathway directly consumes the valuable nucleophile.
The diagram below illustrates this competition.
Q3: How does my choice of palladium source and ligand impact the formation of homocoupled dimers?
The choice is critical for controlling selectivity.
-
Palladium Source: As mentioned, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an initial reduction step to form the active Pd(0) catalyst. This reduction can be slow or incomplete, leaving behind Pd(II) that promotes homocoupling.[1] Using a direct Pd(0) source like Pd₂(dba)₃ or, even better, a modern palladacycle precatalyst (which provides controlled, clean release of the active L-Pd(0) species) is highly recommended to minimize initial Pd(II) concentrations.[6][7]
-
Ligand Choice: The ligand orchestrates the entire catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are often superior. They promote a fast rate of reductive elimination—the final, product-forming step in the desired cycle.[12] By accelerating this step, the overall turnover frequency of the desired cycle increases, allowing it to outcompete the slower, off-cycle homocoupling pathway.
Q4: Beyond degassing, what procedural modifications can I make to suppress homocoupling?
Procedural nuances can have a significant impact:
-
Slow Addition of the Boronic Acid: This is one of the most effective strategies.[8] By adding the boronic acid derivative slowly over several hours via a syringe pump, you maintain a very low instantaneous concentration. This kinetically disfavors the bimolecular homocoupling reaction and favors the reaction with the aryl halide, which is present in stoichiometric amounts.
-
Additives: In some cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species that form during the reaction, keeping the catalyst in its active Pd(0) state.[8]
-
Order of Reagent Addition: A proven technique is to charge the reaction vessel with the aryl halide, base, ligand, and solvent, degas the mixture, and then heat it to the reaction temperature for 10-15 minutes before adding the boronic acid.[3] This ensures the active catalyst has fully formed and is ready to engage in the cross-coupling cycle immediately upon introduction of the nucleophile.
Q5: What are the best practices for purifying the desired heterodimer from the homocoupled byproduct?
The homocoupled dimer is, by nature, symmetrical and often much less polar than the desired cross-coupled product, especially when your product contains the benzylamine functionality. This difference in polarity is the key to successful separation.
-
Technique: Flash column chromatography on silica gel is the standard method.
-
Solvent System: Start with a very non-polar eluent system (e.g., 100% Hexane or Heptane). The non-polar homodimer should elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by slowly introducing a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). This will then elute your desired, more polar product. Monitor the fractions carefully using TLC.
Validated Experimental Protocol
Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Coupling of a this compound-derived Boronic Acid
This protocol incorporates best practices to suppress the formation of the homocoupled dimer.
1. Reagent and Glassware Preparation:
-
All glassware must be oven- or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
Solvents (e.g., Toluene, Dioxane) must be anhydrous and rigorously degassed. A freeze-pump-thaw cycle (x3) is ideal. Subsurface sparging with argon for at least 30 minutes is a viable alternative.
-
The base (e.g., K₃PO₄) should be finely ground with a mortar and pestle and dried in an oven overnight.
2. Reaction Assembly (Order of Addition is Crucial):
-
To a dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., SPhos, 3.5 mol%).
-
Seal the flask, evacuate, and backfill with inert gas (repeat 3 times).
-
Add the degassed solvent (to achieve a ~0.1 M concentration) via cannula or syringe.
-
Stir the mixture and heat to the reaction temperature (e.g., 80-100 °C). Allow the mixture to stir at this temperature for 15 minutes to ensure full activation of the catalyst.
3. Slow Addition of the Boronic Acid Derivative:
-
In a separate dried flask, dissolve the this compound-derived boronic acid (1.2 eq) in a minimum amount of the same degassed solvent.
-
Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Add the boronic acid solution to the heated reaction mixture dropwise over a period of 2-4 hours.
4. Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel. Begin with a non-polar eluent (e.g., 100% Hexanes) to elute the non-polar homocoupled byproduct, then gradually increase the eluent polarity (e.g., gradient to 30% Ethyl Acetate in Hexanes) to isolate the desired product.
Sources
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- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation
Welcome to the technical support center for Schiff base (imine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical condensation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are efficient, high-yielding, and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Schiff base formation and why?
The optimal pH for Schiff base formation is typically mildly acidic, often in the range of 4 to 6.[1][2][3] This is because the reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate.[3][4]
-
At low pH (highly acidic): The amine starting material becomes protonated (R-NH3+), which renders it non-nucleophilic. This inhibits the initial addition step, slowing down or preventing the reaction.[1][2][4]
-
At neutral or high pH (alkaline): The initial nucleophilic attack is fast, but the dehydration step is slow. Dehydration requires the hydroxyl group of the carbinolamine to be protonated to form a good leaving group (H₂O). In neutral or basic conditions, there isn't a sufficient concentration of protons to catalyze this rate-limiting step effectively.[1][2][4]
Therefore, a mildly acidic environment provides a crucial balance: a high enough concentration of unprotonated, nucleophilic amine for the initial attack and sufficient acid to catalyze the final dehydration step.[3]
Q2: My reaction is reversible. How can I drive it towards product formation?
Schiff base formation is an equilibrium reaction that produces water as a byproduct.[5][6] According to Le Châtelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the imine product. There are several effective methods to achieve this:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a classic and highly effective method.[6][7][8][9][10][11] The water is physically removed from the reaction as it forms, preventing the reverse reaction.[9]
-
Dehydrating Agents: Adding a drying agent directly to the reaction can sequester the water. Common choices include molecular sieves (3Å or 4Å), magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄).[6][12] Molecular sieves are often preferred as they are highly efficient and don't introduce acidity issues.[6]
-
Use of Excess Reagent: Employing a slight excess of one of the starting materials (typically the one that is cheaper or more easily removed after the reaction) can also help push the equilibrium forward.[6][13]
Q3: Which solvent is best for my Schiff base synthesis?
The ideal solvent depends on the solubility of your reactants and the method chosen for water removal.
-
For Azeotropic Removal: Toluene or benzene are the standards for use with a Dean-Stark trap.[8][10]
-
For Reactions with Dehydrating Agents: Anhydrous polar aprotic solvents like dichloromethane (DCM) or acetonitrile can be effective.[14] Alcohols like ethanol or methanol are also very common, especially for simple condensations where the product may precipitate upon formation, driving the reaction forward.[15][16] However, be aware that using alcohols as solvents prevents the use of dehydrating agents like MgSO₄.
Troubleshooting Guide: Low or No Product Yield
Observing a low yield is one of the most common challenges. This issue can usually be traced to equilibrium, catalysis, or reactant stability.
Diagram: Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A logical workflow for troubleshooting low Schiff base yields.
Problem 1: Reaction Stalls with Starting Material Present
-
Cause: The reaction has reached equilibrium, but it is unfavorable for product formation. This is almost always due to the presence of water.[5]
-
Solution: Implement a robust water removal strategy. For thermally stable compounds, refluxing in toluene with a Dean-Stark trap is the gold standard.[6][7] For more sensitive substrates, stirring with activated 4Å molecular sieves in an anhydrous solvent like DCM at room temperature is an excellent alternative.[6][10]
Problem 2: Reaction is Clean but Slow or Incomplete
-
Cause: The reaction conditions lack proper catalysis. This is common when reacting electron-poor aldehydes with weakly nucleophilic amines, or when no acid catalyst is added.
-
Solution: Add a catalytic amount of a weak acid.
-
Acetic Acid (AcOH): A few drops of glacial acetic acid is often sufficient to catalyze the reaction without fully protonating the amine.[15][17]
-
p-Toluenesulfonic Acid (p-TsOH): For more challenging reactions, a stronger acid catalyst like p-TsOH can be used, but care must be taken to use only a catalytic amount (e.g., 0.1-1 mol%).[6]
-
Table: Common Catalysts for Schiff Base Formation
| Catalyst | Type | Typical Loading | Notes |
| Acetic Acid | Weak Brønsted Acid | 1-10 mol% or few drops | Good general-purpose catalyst, minimizes amine protonation.[17] |
| p-TsOH | Strong Brønsted Acid | 0.1-5 mol% | Highly effective, but can lead to side reactions if used in excess.[6] |
| Lewis Acids (e.g., ZnCl₂, TiCl₄) | Lewis Acid | 5-20 mol% | Useful for activating the carbonyl group, especially with ketones.[18] |
| Dodecatungstosilicic acid | Heterogeneous Acid | Catalytic | Can be used under solvent-free conditions for an environmentally friendly approach.[18] |
Troubleshooting Guide: Product Purity and Stability
Even with a high conversion, isolating a pure, stable Schiff base can be challenging.
Problem 3: Product Decomposes During Workup or Purification
-
Cause: The imine bond is susceptible to hydrolysis, especially under acidic conditions.[4][19] Many Schiff bases are unstable on silica gel, which is acidic and contains surface water, leading to decomposition during column chromatography.[19][20]
-
Solutions:
-
Avoid Acidic Conditions: During aqueous workup, use a saturated sodium bicarbonate or brine wash instead of acidic water to neutralize any remaining acid catalyst.
-
Recrystallization: This is the preferred method for purifying solid Schiff bases. It avoids the acidity and water content of silica gel.[19][21] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[13]
-
Use Neutral Alumina: If chromatography is necessary, use neutral or basic alumina instead of silica gel to prevent hydrolysis.[19]
-
Anhydrous Handling: Always use dry solvents and consider handling highly sensitive products under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[19]
-
Problem 4: Persistent Aldehyde or Amine Impurities in NMR
-
Cause: This points to incomplete reaction or decomposition of the product on the NMR timescale or during sample preparation.[14]
-
Solutions:
-
Drive the Reaction to Completion: Re-run the reaction using more stringent water removal (e.g., switch from MgSO₄ to a Dean-Stark trap) or a longer reaction time.[21]
-
Purification: If the starting materials are difficult to separate, consider converting the unreacted starting material to a more easily separable derivative. For example, excess amine can often be removed by an acid wash.
-
Immediate Analysis: For potentially unstable imines, acquire characterization data (like NMR) immediately after purification and thorough drying to minimize decomposition.
-
Experimental Protocols
Protocol: General Synthesis of a Schiff Base using a Dean-Stark Apparatus
This protocol is a robust starting point for the synthesis of many Schiff bases, particularly from aromatic aldehydes.
Diagram: Schiff Base Synthesis Workflow
Caption: Step-by-step workflow for Schiff base synthesis.
Methodology:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[9] Ensure all glassware is oven-dried. Fill the Dean-Stark trap with toluene.[7][9]
-
Charge Reactants: To the round-bottom flask, add the aldehyde (1.0 eq.), the primary amine (1.0-1.05 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq.). Dissolve/suspend the components in a sufficient volume of toluene to ensure good stirring (typically a 0.1-0.5 M concentration).
-
Reaction: Heat the mixture to reflux using an oil bath. The toluene-water azeotrope will begin to distill and collect in the trap.[9] Water, being denser than toluene, will collect at the bottom of the trap while the toluene overflows back into the reaction flask.[9]
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap and TLC analysis shows complete consumption of the limiting starting material.[7]
-
Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product, preferably by recrystallization from a suitable solvent (e.g., ethanol).[19][21] If chromatography is required, use neutral alumina.
References
-
Nazir, F., Musawar, S. S., Khan, A. A., Akram, B., & Ahmed, F. (n.d.). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters. Retrieved from [Link]
-
Fareed, G., Versiani, M. A., Afza, N., & Fareed, N. (2013). An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023, March 30). How to purify Schiff base? Retrieved from [Link]
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ResearchGate. (2024, June 9). How to purify Schiff base product? Retrieved from [Link]
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ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases? Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, November 5). Optimum pH range for formation of Schiff bases. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]
-
JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
- Google Patents. (n.d.). Schiff base metal complexes for use as catalysts in organic synthesis.
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Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. (n.d.). Retrieved from [Link]
-
Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. Retrieved from [Link]
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Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
Misra, P., Mishra, B., & Behera, G. (1990). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. Retrieved from [Link]
-
Pasini, A., Zema, M., & Casella, L. (1999). Synthesis and Characterization of New Chiral Schiff Base Complexes with Diiminobinaphthyl or Diiminocyclohexyl Moieties as Potential Enantioselective Epoxidation Catalysts. Inorganic Chemistry, 38(22), 5010-5016. [Link]
-
Nassr, L. A. E. (2012). Kinetic features of the base hydrolysis of schiff base complexes. Avento. Retrieved from [Link]
-
Bikiaris, M., Mitkidou, S., & Zamboulis, D. (2005). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (15), 2574-2581. [Link]
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Organic Syntheses. (n.d.). Procedure for the Synthesis of (R)-3-((S)-1-Phenylethyl)-3,4-dihydro-2H-1,3-benzoxazine. Retrieved from [Link]
-
Rauf, A., Shah, A., & Khan, A. (2017). Synthesis, pH dependent photometric and electrochemical investigation, redox mechanism and biological applications of novel Schiff base and its metallic derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 176, 155-167. [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. [Link]
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ResearchGate. (n.d.). Overview of Schiff Bases. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]
-
ResearchGate. (2013, April 18). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? Retrieved from [Link]
-
Singh, P., & Singh, J. (2012). Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. Green and Sustainable Chemistry, 2(1), 24-27. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]
-
University of York. (n.d.). Dean Stark Trap. Retrieved from [Link]
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ResearchGate. (2014, July 9). Who one can do Schiff base synthesis and get rid of water by product? Retrieved from [Link]
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A Capstone Review on Synthetic Methods and Applications of Schiffs Bases. (2022). Journal of Pharmaceutical Negative Results, 13(S2), 240-246. [Link]
-
Wikipedia. (n.d.). Imine. Retrieved from [Link]
-
Ashenhurst, J. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction? Retrieved from [Link]
-
Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023). Journal of Chemical Education, 100(11), 4539-4545. [Link]
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The Organic Chemistry Tutor. (2019, January 17). Synthesis of Imines From Primary Amines and Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
- 11. A Capstone Review on Synthetic Methods and Applications of Schiffs Bases [ijraset.com]
- 12. Imine - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of N-(3,5-Dimethoxybenzyl) Deprotection
Welcome to the technical support center for the deprotection of N-(3,5-dimethoxybenzyl) groups. This guide is designed for researchers, scientists, and drug development professionals who utilize the 3,5-dimethoxybenzyl (DMB) group as a nitrogen protectant. Here, we will delve into the intricacies of its removal, addressing common challenges and providing practical, field-proven solutions in a comprehensive question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively and ensure the successful progression of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes the N-(3,5-dimethoxybenzyl) group a useful protecting group for amines?
The N-(3,5-dimethoxybenzyl) group offers a unique combination of stability and selective reactivity. It is generally stable under basic conditions and to some nucleophilic reagents, making it compatible with a variety of synthetic transformations. The two methoxy groups at the 3 and 5 positions on the benzyl ring play a crucial role in its reactivity. While they provide some electronic activation, the absence of a methoxy group at the para (4) position makes it more stable towards certain oxidative and acidic conditions compared to its 2,4-dimethoxybenzyl (DMB) or p-methoxybenzyl (PMB) counterparts.[1][2] This nuanced stability allows for orthogonal deprotection strategies in complex syntheses.
Q2: What are the primary methods for the deprotection of N-(3,5-dimethoxybenzyl) groups?
The most common methods for the cleavage of the N-(3,5-dimethoxybenzyl) group are:
-
Acid-mediated cleavage: Typically using strong acids like trifluoroacetic acid (TFA).[3][4] The methoxy groups facilitate the formation of a stable benzylic carbocation upon protonation, leading to cleavage.
-
Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, although the reaction may be slower compared to the deprotection of p-methoxybenzyl (PMB) ethers.[5][6]
-
Catalytic Hydrogenolysis: This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reductively cleave the C-N bond.[7][8]
The choice of method depends heavily on the functional groups present in the substrate and the desired selectivity.
Q3: How does the reactivity of the N-(3,5-dimethoxybenzyl) group compare to other substituted benzyl groups like PMB and 2,4-DMB?
The reactivity of substituted benzyl groups is significantly influenced by the position of the electron-donating methoxy groups.
-
p-Methoxybenzyl (PMB) and 2,4-Dimethoxybenzyl (2,4-DMB): These groups are highly susceptible to both oxidative and acidic cleavage due to the strong electron-donating effect of the para-methoxy group, which effectively stabilizes the benzylic carbocation intermediate.[3][5]
-
3,5-Dimethoxybenzyl (3,5-DMB): The absence of a para-methoxy group makes the 3,5-DMB group less readily cleaved under oxidative conditions with reagents like DDQ compared to PMB and 2,4-DMB.[1][2] While it is still susceptible to acidic cleavage, it may require stronger conditions or longer reaction times. This intermediate reactivity can be advantageous for achieving selective deprotection in the presence of more labile groups.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of N-(3,5-dimethoxybenzyl) groups.
Problem 1: Incomplete or Sluggish Deprotection with Trifluoroacetic Acid (TFA)
Question: I am treating my N-(3,5-dimethoxybenzyl) protected compound with TFA, but the reaction is very slow or does not go to completion. What could be the issue and how can I resolve it?
Answer:
Several factors can contribute to incomplete deprotection with TFA.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The 3,5-DMB group is more robust than the 2,4-DMB or PMB groups and may require stronger acidic conditions for efficient cleavage.[1] | 1. Increase TFA Concentration: Gradually increase the concentration of TFA in your reaction mixture (e.g., from 10% to 50% or even neat TFA).[3] Monitor the reaction closely by TLC or LC-MS. 2. Add a Stronger Acid: Consider adding a catalytic amount of a stronger acid, such as triflic acid, to the TFA solution.[9] |
| Steric Hindrance | If the nitrogen atom or the surrounding molecular framework is sterically congested, access of the acid to the protected amine can be restricted. | 1. Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate.[10] However, be mindful of potential side reactions with sensitive functional groups. 2. Prolong Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress regularly. |
| Presence of Basic Functionality | Other basic groups within your molecule can neutralize the TFA, reducing its effective concentration. | 1. Use an Excess of TFA: Ensure that you are using a sufficient excess of TFA to protonate all basic sites and still have enough to catalyze the deprotection. |
Problem 2: Formation of Side Products During Acidic Deprotection
Question: My deprotection with TFA is yielding multiple unidentified side products. What are the likely side reactions and how can I suppress them?
Answer:
The primary culprit for side product formation during acidic deprotection is the highly reactive 3,5-dimethoxybenzyl carbocation that is generated.[11]
Potential Side Reactions & Solutions:
| Side Reaction | Explanation | Preventative Measures |
| Alkylation of Nucleophilic Residues | The liberated 3,5-dimethoxybenzyl carbocation is a potent electrophile and can alkylate electron-rich aromatic rings (e.g., tryptophan, tyrosine) or other nucleophilic functional groups in your molecule. | Use a Scavenger: The most effective solution is to add a carbocation scavenger to the reaction mixture. Common scavengers include: - Triisopropylsilane (TIS): Reacts with the carbocation to form a stable silyl ether.[11] - Anisole or Thioanisole: Act as nucleophilic traps for the carbocation.[12] |
| Oligomerization of the DMB Side Product | The DMB cation can polymerize, leading to a complex mixture that can complicate purification. | While sometimes this can be advantageous as the polymer may precipitate and be easily filtered off, if it co-elutes with your product, the use of a scavenger is recommended to prevent its formation.[4][12] |
Problem 3: Difficulty with Catalytic Hydrogenolysis
Question: I am attempting to deprotect my N-(3,5-dimethoxybenzyl) group via catalytic hydrogenolysis, but the reaction is not proceeding. What could be the problem?
Answer:
Catalytic hydrogenolysis can be sensitive to various factors.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Poisoning | The amine substrate or product can strongly coordinate to the palladium catalyst, deactivating it.[13][14] Sulfur-containing compounds are also notorious catalyst poisons. | 1. Increase Catalyst Loading: Use a higher loading of the Pd/C catalyst. 2. Add an Acid: The presence of a mild acid can protonate the amine, reducing its coordination to the catalyst and improving activity.[13] Acetic acid is a common choice. 3. Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for N-debenzylation. |
| Inefficient Hydrogen Transfer | If you are using a hydrogen transfer reagent (e.g., ammonium formate, cyclohexene) instead of hydrogen gas, the transfer may be inefficient.[15][16] | 1. Optimize Hydrogen Donor: Experiment with different hydrogen donors. Ammonium formate and hydrazine hydrate are often more effective than sodium hypophosphite.[15] 2. Switch to Hydrogen Gas: If your setup allows, using hydrogen gas (typically at atmospheric or slightly elevated pressure) is often more reliable.[7] |
| Presence of Reducible Functional Groups | Standard catalytic hydrogenolysis will also reduce other functional groups like alkenes, alkynes, nitro groups, and some halides. | If your molecule contains such groups, catalytic hydrogenolysis is likely not a suitable method. Consider oxidative or acidic deprotection instead.[17] |
Experimental Protocols
Protocol 1: Acid-Mediated Deprotection using TFA with a Scavenger
This protocol describes a general procedure for the deprotection of an N-(3,5-dimethoxybenzyl) group using trifluoroacetic acid with triisopropylsilane as a scavenger.
-
Reaction Setup: Dissolve the N-(3,5-dimethoxybenzyl) protected compound (1.0 mmol) in a suitable anhydrous solvent (e.g., 10 mL of dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Scavenger: Add triisopropylsilane (TIS) (3.0-5.0 mmol, 3-5 equivalents) to the solution.
-
Initiation of Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the deprotected amine. The choice of eluent will depend on the polarity of the product.
Protocol 2: Oxidative Deprotection using DDQ
This protocol is an alternative for substrates that are sensitive to acidic conditions or catalytic hydrogenation. Note that this reaction can be slower for the 3,5-DMB group compared to the PMB group.
-
Reaction Setup: To a solution of the N-(3,5-dimethoxybenzyl) protected amine (1.0 mmol) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v, 19 mL total), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 mmol, 1.2-1.5 equivalents) at room temperature.[5]
-
Reaction Monitoring: Stir the reaction vigorously. The reaction mixture will typically change color. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the excess DDQ by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Visual Guides
Caption: Mechanism of acid-mediated N-(3,5-DMB) deprotection.
Caption: Troubleshooting workflow for N-(3,5-DMB) deprotection.
References
- Bieg, T., & Szeja, W. (1985).
- Adger, B. M., O'Farrell, C., Lewis, N. J., & Mitchell, M. B. (1985). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthesis, 1985(01), 53-55.
- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Journal of Chemical Research. (2004).
- Martínez-Montero, L., Díaz-Rodríguez, A., Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(6), 3326-3330.
- BenchChem. (2025). A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. European Journal of Organic Chemistry.
- Semantic Scholar. (1988). 3-METHOXYBENZYL (3-MPM) AND 3, 5-DIMETHOXYBENZYL (3, 5-DMPM) PROTECTING GROUPS FOR THE HYDROXY FUNCTION LESS READILY REMOVABLE THAN 4-METHOXYBENZYL (MPM) AND 3, 4-DIMETHOXYBENZYL (DMPM)
- Hara, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2886-2892.
- BenchChem. (2025). Application Notes and Protocols for Acidic Deprotection of the 2,4-Dimethoxybenzyl (DMB) Group with Trifluoroacetic Acid (TFA).
- Tetrahedron Letters. (2006). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides.
- Hara, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2886-2892.
- Chemical and Pharmaceutical Bulletin. (1988). 3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable t.
- BenchChem. (2025). Removal of benzyl protecting groups without affecting other functionalities.
- BenchChem. (2025). The 2,4-Dimethoxybenzyl (DMB)
- Periodica Polytechnica Chemical Engineering. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
- Chem-Station International Edition. (2014). p-Methoxybenzyl (PMB) Protective Group.
- ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?
- BenchChem. (2025). Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group.
Sources
- 1. 3-METHOXYBENZYL (3-MPM) AND 3, 5-DIMETHOXYBENZYL (3, 5-DMPM) PROTECTING GROUPS FOR THE HYDROXY FUNCTION LESS READILY REMOVABLE THAN 4-METHOXYBENZYL (MPM) AND 3, 4-DIMETHOXYBENZYL (DMPM) PROTECTING GROUPS BY DDQ OXIDATION | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3,5-Dimethoxybenzylamine in Basic Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 3,5-dimethoxybenzylamine under basic conditions?
This compound, as a benzylamine derivative, is generally considered stable under a variety of basic conditions.[1] The benzylamine functional group itself does not possess inherent instability towards common organic and inorganic bases. However, the overall stability in a specific reaction will depend on the strength of the base, temperature, reaction time, and the presence of other reactive species.
Q2: Can the methoxy groups on the aromatic ring influence the stability in the presence of strong bases?
The two methoxy groups at the 3 and 5 positions of the benzene ring are electron-donating. This electronic characteristic generally enhances the stability of the benzyl group. However, under exceptionally harsh basic conditions, such as with very strong bases at elevated temperatures, there is a theoretical possibility of side reactions, though this is not a common degradation pathway under typical synthetic conditions.
Q3: Is this compound susceptible to degradation via hydrolysis under basic conditions?
While amides are susceptible to basic hydrolysis, the amine functional group in this compound is not.[2] Therefore, direct cleavage of the C-N bond via hydrolysis under basic conditions is not a primary degradation pathway for this compound.
Q4: How does this compound behave when used as a protecting group in peptide synthesis, specifically during the base-mediated Fmoc deprotection step?
In the context of solid-phase peptide synthesis (SPPS), benzyl-type protecting groups are generally stable to the basic conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) group removal.[3][4] The standard Fmoc deprotection cocktail, typically a solution of piperidine in a solvent like DMF, is not harsh enough to cleave the 3,5-dimethoxybenzyl group from a backbone amide.[3] This orthogonality is a key principle in modern peptide synthesis.[4][5]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Unexpected side product formation in a reaction involving a strong base.
Possible Cause: While this compound is generally stable, very strong bases like organolithium reagents (e.g., n-BuLi) or hindered non-nucleophilic bases like DBU at high temperatures could potentially lead to unforeseen reactions. These might include deprotonation at less obvious sites or reactions with the solvent or other reagents.
Troubleshooting Steps:
-
Re-evaluate Base Strength: Consider if a milder base could achieve the desired transformation.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions.
-
Control Stoichiometry: Use the minimum effective amount of the strong base.
-
Analytical Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts early on.
Issue 2: Low yield or incomplete reaction when this compound is a reactant.
Possible Cause: If the reaction is not proceeding as expected, it is more likely due to factors other than the degradation of the this compound starting material under basic conditions. These could include poor solubility of reagents, insufficient activation, or steric hindrance.
Troubleshooting Steps:
-
Solvent Optimization: Ensure all reactants are fully dissolved. Consider alternative or co-solvents.
-
Activation Method: If the reaction involves coupling, ensure the activation step is efficient.
-
Reaction Time and Temperature: The reaction may require longer times or gentle heating to proceed to completion.
-
Purity of Starting Material: Verify the purity of your this compound and other reagents.
Issue 3: Difficulty in removing a 3,5-dimethoxybenzyl (DMB) protecting group from a nitrogen atom.
Possible Cause: The 3,5-dimethoxybenzyl group is a robust protecting group, intentionally designed to be stable under many conditions, including basic ones.[1] Its removal typically requires acidic or oxidative conditions.
Troubleshooting Steps for Removal (Deprotection):
-
Acidic Cleavage: The most common method for removing DMB and other benzyl-type protecting groups is through treatment with strong acids like trifluoroacetic acid (TFA), often in the presence of a scavenger such as anisole.[6][7]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be effective for the oxidative removal of electron-rich benzyl groups like DMB.[6]
-
Catalytic Hydrogenolysis: While effective for standard benzyl groups, hydrogenolysis of dimethoxybenzyl groups can be more challenging but may be possible under specific catalytic conditions.[1][5]
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Standard Basic Conditions
This protocol provides a framework for testing the stability of this compound in the presence of a common organic base.
Objective: To determine if this compound degrades when exposed to a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent over time.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
-
Thin-Layer Chromatography (TLC) plates and appropriate mobile phase
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 1 mg/mL).
-
In a clean, dry vial, add a known volume of the stock solution.
-
Add DBU to the solution to a final concentration of 20% (v/v).
-
Stir the solution at room temperature.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquots by TLC and HPLC to monitor for the appearance of new spots/peaks, which would indicate degradation products.
-
Compare the peak area of the this compound at each time point to the initial (t=0) peak area to quantify any potential degradation.
Expected Outcome: Under these conditions, minimal to no degradation of this compound is expected, confirming its stability to common organic bases used in synthesis.
Data Interpretation
| Time (hours) | This compound Peak Area (% of initial) | Observations (TLC) |
| 0 | 100% | Single spot corresponding to starting material. |
| 1 | ~100% | No significant change. |
| 4 | ~100% | No significant change. |
| 8 | ~100% | No significant change. |
| 24 | ~100% | No significant change. |
This table is a template for expected results. Actual data should be recorded from experimental observations.
Visualizing Stability and Reactivity
References
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]
-
National Institutes of Health. Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ACS Omega. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]
-
UCLA – Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]
-
Periodica Polytechnica Chemical Engineering. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]
-
CP Lab Safety. This compound, 25g, Each. [Link]
-
Wiley Online Library. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. [Link]
-
ResearchGate. A Synthesis of 1-Alkyl-3,5-dimethoxybenzenes. [Link]
-
MDPI. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]
-
PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. [Link]
Sources
- 1. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
Technical Support Center: Work-Up Procedures for Unreacted 3,5-Dimethoxybenzylamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource for researchers encountering challenges with the removal of unreacted 3,5-dimethoxybenzylamine from their reaction mixtures. As a common nucleophilic building block in organic synthesis, residual this compound can complicate product isolation and purification. This document provides a structured approach to troubleshooting and resolving this issue, offering a range of techniques from classical liquid-liquid extraction to more advanced scavenger and solid-phase extraction methodologies. Each section is designed to provide not only procedural steps but also the underlying chemical principles to empower scientists with the knowledge to adapt and optimize these methods for their specific synthetic contexts.
Introduction
This compound is a primary amine frequently utilized in the synthesis of a wide array of chemical entities due to its versatile reactivity. However, its basic nature and potential for similar solubility to desired products can present significant purification challenges. This guide is structured as a technical support center, beginning with frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides for more persistent issues.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its removal?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective work-up strategy.
| Property | Value | Implication for Work-Up |
| pKa | 9.01 ± 0.10[1] | The basicity of the amine allows for its protonation in acidic conditions, forming a water-soluble salt. |
| Melting Point | 35-37 °C[1] | The compound is a low-melting solid, often handled as a liquid at room temperature. |
| Boiling Point | 94-96 °C at 0.1 mmHg[1] | High boiling point at atmospheric pressure makes removal by simple evaporation difficult. |
| Solubility | Slightly soluble in water[1] | While sparingly soluble in neutral water, its salt form exhibits significantly higher aqueous solubility. |
Q2: What is the quickest and most common method to remove this compound?
A2: The most straightforward and widely used method is an acidic wash during a liquid-liquid extraction. By washing the organic layer containing your product and the unreacted amine with a dilute aqueous acid (e.g., 1 M HCl), the basic this compound is protonated to form its water-soluble ammonium salt, which then partitions into the aqueous layer.[2][3][4]
Q3: My product is acid-sensitive. What are my options?
A3: If your target compound is unstable in acidic conditions, you have several alternatives to an acid wash. A wash with a 10% aqueous copper(II) sulfate solution can be effective. The copper ions form a coordination complex with the amine, which is then extracted into the aqueous phase.[2][3] Alternatively, scavenger resins or solid-phase extraction (SPE) methods, which operate under neutral conditions, are excellent choices.
In-Depth Troubleshooting and Protocols
This section provides a more detailed exploration of various removal techniques, complete with step-by-step protocols and the scientific rationale behind them.
Method 1: Acid-Base Extraction
This classical technique leverages the basicity of the amine to selectively move it from an organic phase to an aqueous phase.
Scientific Principle: The core of this method lies in the acid-base reaction between the amine and an acid. The lone pair of electrons on the nitrogen atom of this compound readily accepts a proton from an acid, forming the corresponding ammonium salt. This salt is ionic and therefore significantly more soluble in water than the neutral amine.
Experimental Protocol: Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[5]
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl or 5% citric acid) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The denser layer will be at the bottom. If unsure, add a few drops of water and observe which layer it joins.[6]
-
Drain: Drain the aqueous layer (which now contains the protonated amine).
-
Repeat: Repeat the wash with fresh aqueous acid at least two more times to ensure complete removal of the amine.
-
Neutralization and Final Washes: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Acid-Base Extraction:
-
Problem: An emulsion forms between the organic and aqueous layers.[7][8]
-
Problem: The amine is not fully removed after several washes.
-
Solution:
-
Ensure the pH of the aqueous layer is sufficiently acidic (at least 2 pH units below the pKa of the amine's conjugate acid).
-
Increase the volume of the acidic wash.
-
Perform more repetitions of the wash.
-
-
Method 2: Copper(II) Sulfate Wash
This method is a valuable alternative for acid-sensitive compounds.
Scientific Principle: The lone pair of electrons on the nitrogen of the amine can coordinate with the empty d-orbitals of the copper(II) ion, forming a water-soluble coordination complex. This complex is typically a deep blue or purple color, providing a visual indicator of the amine's removal.[9]
Experimental Protocol: Copper(II) Sulfate Wash
-
Dissolution and Transfer: Follow steps 1 and 2 from the Acidic Wash protocol.
-
Copper Sulfate Wash: Add an equal volume of 10% aqueous copper(II) sulfate solution to the separatory funnel.
-
Extraction: Shake the funnel. The aqueous layer will turn a blue or purple color as the copper-amine complex forms.
-
Separation and Repetition: Separate the layers and continue washing with fresh portions of the copper(II) sulfate solution until no further color change is observed in the aqueous layer.[2][3]
-
Final Washes, Drying, and Concentration: Follow steps 8 and 9 from the Acidic Wash protocol.
Method 3: Scavenger Resins
Scavenger resins are polymer-supported reagents designed to react with and sequester specific functional groups, in this case, primary amines.[10]
Scientific Principle: These resins are functionalized with electrophilic groups (e.g., isocyanate or aldehyde) that covalently bind to the nucleophilic primary amine.[10] The product, now bound to the solid support, is easily removed by filtration.
dot
Caption: Workflow for Amine Removal using a Scavenger Resin.
Experimental Protocol: Isocyanate Scavenger Resin
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF, or isopropanol).[11]
-
Resin Addition: Add the isocyanate-functionalized scavenger resin (typically 2-4 equivalents relative to the excess amine).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for a few hours to overnight. Monitor the disappearance of the amine by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Method 4: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that can be used to separate the amine from the product based on differences in their affinity for a solid sorbent.[12]
Scientific Principle: For amine removal, a cation-exchange SPE cartridge is typically used.[13][14] The sample is loaded onto the cartridge, and the basic amine is retained by the acidic functional groups of the sorbent, while the neutral or acidic product passes through.
dot
Caption: General Workflow for Solid-Phase Extraction (SPE).
Experimental Protocol: Cation-Exchange SPE
-
Cartridge Selection: Choose a strong cation-exchange (SCX) SPE cartridge.[15]
-
Conditioning: Condition the cartridge by passing a suitable organic solvent (e.g., methanol) followed by the solvent in which your sample is dissolved.[16]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-basic organic solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with the same solvent to elute the desired product. Collect this fraction.
-
Analyte Confirmation: Monitor the collected fractions by TLC or LC-MS to ensure all of the product has been eluted. The this compound will remain bound to the cartridge.
Method Comparison
| Method | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Inexpensive, scalable, effective for large quantities. | Not suitable for acid-sensitive products, can lead to emulsions. | Robust, acid-stable products. |
| Copper(II) Sulfate Wash | Mild conditions, suitable for acid-sensitive products. | Can be less efficient than acid wash, potential for metal contamination. | Products that are unstable in acidic conditions. |
| Scavenger Resins | High selectivity, simple filtration work-up, suitable for automation. | More expensive, may require reaction optimization. | Parallel synthesis, high-throughput screening, and when other methods fail. |
| Solid-Phase Extraction | High purity, can be automated, efficient for small scales. | Can be costly, requires method development, may have limited capacity. | Final purification step for high-purity compounds, small-scale reactions. |
Conclusion
The successful removal of unreacted this compound is a critical step in achieving high purity for a wide range of synthetic products. This guide provides a selection of robust methods, each with its own set of advantages and limitations. By understanding the underlying chemical principles of each technique, researchers can make informed decisions to develop an optimal work-up procedure for their specific needs, ultimately leading to more efficient and successful synthetic outcomes.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
Frontier, A. J. (2026). Workup: Amines. University of Rochester. Retrieved from [Link]
- Johnson Matthey PLC. (2005). Scavenger resin and processes for the use thereof. U.S.
- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]
- Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines.
- Lebleu, T., De Robichon, T., & Colobert, F. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231.
-
Lebleu, T., De Robichon, T., & Colobert, F. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. Retrieved from [Link]
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE)
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- LCGC International. (2021, July 1). Tips for Troubleshooting Liquid–Liquid Extractions.
- Leito, I., & Koppel, I. (2018). pKa values in organic chemistry – Making maximum use of the available data. Tetrahedron Letters, 59(42), 3739-3747.
- Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
- Raykol Group (Xiamen) Corp., Ltd. (n.d.).
- Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
- Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend.
- ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
- Columbia University, Department of Chemistry. (n.d.). solid-liquid extraction.
- GL Sciences. (n.d.). SPE Cartridge Selection Guide.
- Chemistry Steps. (n.d.). The pKa in Organic Chemistry.
- Waters Corporation. (n.d.). Beginner's Guide to SPE: Solid-Phase Extraction.
- Hawach Scientific. (2025, January 16). Selection and Maintenance of SPE Cartridge.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- UT FRI Bioactive Molecules. (2017, January 17). Workup [Video]. YouTube.
- Wipf, P. (2004, October 29). Strategies in organic synthesis. University of Pittsburgh.
- Interchim. (n.d.). SPE Cartridge Selection Guide.
- Biotage. (2015, November 26). (PDF)
- Massachusetts Institute of Technology. (n.d.). 8.4 - Extraction and Washing Guide.
- Hawach Scientific. (2025, June 3). Three Kinds of SPE Cartridges.
- Koch Modular. (n.d.).
- Royal Society of Chemistry. (n.d.). Amine complexes with copper(II)
- Chemistry for Everyone. (2025, January 26). What Is Workup In Organic Chemistry? [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- ACS Publications. (n.d.). Organic Process Research & Development.
- The Dow Chemical Company. (1967). Process for the purification of amines. U.S.
- MaChemGuy. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities [Video]. YouTube.
- ACS Publications. (n.d.). The Journal of Organic Chemistry.
- May, P. W. S. (n.d.).
- Krchnak, V. (2002). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
- Unacademy. (n.d.).
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
- CP Lab Safety. (n.d.). This compound, 25g, Each.
- Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzylamine 97%.
Sources
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- 2. chem.rochester.edu [chem.rochester.edu]
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- 6. m.youtube.com [m.youtube.com]
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- 9. youtube.com [youtube.com]
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managing the air and moisture sensitivity of 3,5-Dimethoxybenzylamine
Technical Support Center: 3,5-Dimethoxybenzylamine
A Guide to Managing Air and Moisture Sensitivity in Research & Development
Troubleshooting Guide: Common Issues & Solutions
Users often encounter issues that can be traced back to the degradation of this compound upon exposure to air and moisture. The following table outlines common problems, their probable causes, and validated solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Reagent Discoloration (Yellowing/Browning) | Oxidation: The benzylamine functional group is susceptible to oxidation when exposed to atmospheric oxygen, leading to the formation of colored impurities. | Action: For slight discoloration, purification via vacuum distillation may be viable. For significant color change, it is recommended to use a fresh, unopened bottle. Rationale: Oxidative byproducts can act as catalysts for further degradation or participate in side reactions, leading to complex product mixtures and reduced yields. |
| Solid Reagent Appears Oily or Clumped | Moisture Absorption (Hygroscopicity): The compound can absorb atmospheric moisture. Given its low melting point (33-39°C), this can lead to the formation of a hydrate, causing it to appear oily or even liquefy below its official melting point.[1] | Action: Avoid using the reagent if significant moisture uptake is suspected. While drying under high vacuum is possible, it may not be fully effective. Rationale: Water is a nucleophile and can interfere with many reactions, particularly those involving moisture-sensitive reagents like acid chlorides or organometallics. It can also alter the reagent's physical properties and effective concentration. |
| Low Yield or Failed Reaction | Reagent Degradation: 1. Carbamate Formation: The primary amine readily reacts with atmospheric carbon dioxide (CO₂) to form a stable but unreactive carbamate salt.[2][3] 2. Hydrolysis/Oxidation: Degradation due to moisture or oxygen exposure reduces the concentration of the active amine. | Action: 1. Always use reagent from a properly stored, recently opened bottle. 2. Handle the reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). 3. Use anhydrous solvents and oven-dried glassware for all reactions. Rationale: The formation of the carbamate salt effectively "protects" the amine, rendering it non-nucleophilic and unavailable for the desired reaction.[3] |
| Inconsistent Analytical Data (NMR, LC-MS) | Presence of Impurities: Extra peaks in analytical spectra are likely due to degradation products such as the corresponding carbamate, oxide, or hydrolysis byproducts. | Action: If purity is critical, purify the amine by vacuum distillation immediately before use. Compare the spectrum to a reference from a trusted source or a freshly opened bottle. Rationale: Accurate characterization of reaction outcomes is impossible without a pure starting material. Degradation products can complicate spectral interpretation and lead to erroneous conclusions. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound so sensitive to air?
A: The sensitivity arises from two primary chemical properties of the molecule:
-
Basicity and Nucleophilicity of the Amine: As a primary amine, it is basic and readily reacts with acidic gases in the atmosphere. The most significant reaction is with carbon dioxide (CO₂), an atmospheric component, to form an ammonium carbamate salt.[2][3] This reaction effectively neutralizes the amine, rendering it inactive for most synthetic purposes.
-
Susceptibility to Oxidation: The benzylamine moiety can be susceptible to oxidation, especially over prolonged exposure to air, which can lead to the formation of imines, oxides, or other degradation products.
Q2: What are the definitive best practices for storing this compound?
A: To ensure long-term stability, adhere to the following storage protocol:
-
Inert Atmosphere: Store the container under a positive pressure of an inert gas such as argon or nitrogen.[2][4]
-
Tightly Sealed: Ensure the container cap is tightly sealed. Using a secondary seal like Parafilm® is highly recommended.
-
Cool and Dry Location: Store in a cool, dry, and well-ventilated place.[4] Refrigeration is often recommended to lower the vapor pressure and slow degradation kinetics.
-
Aliquoting: For frequently used reagents, it is best practice to aliquot the contents of a new bottle into smaller, inert gas-flushed vials. This minimizes the exposure of the bulk material to the atmosphere with each use.
Q3: I don't have a glovebox. How can I safely handle this reagent for a reaction?
A: While a glovebox is ideal, you can manage handling with careful technique:
-
Prepare Your Setup: Have your reaction vessel (oven-dried and cooled under vacuum) and anhydrous solvent ready under an inert gas blanket.
-
Inert Gas Flush: Briefly flush the headspace of the reagent bottle with a gentle stream of nitrogen or argon before opening.
-
Work Quickly: Weigh the required amount of the reagent swiftly and add it to your reaction. If it's a liquid (melting point is near room temperature), use a syringe to transfer it.[1]
-
Re-seal Promptly: Immediately re-flush the headspace of the reagent bottle with inert gas and seal it tightly.
Q4: My bottle of this compound is a colorless liquid, but the label says it's a solid. Is it degraded?
A: Not necessarily. The melting point of this compound is in the range of 33-39°C.[1] On a warm day or in a heated lab, it is perfectly normal for the compound to be a liquid. However, if it appears as an oil or liquid at temperatures well below 30°C, this could indicate the absorption of moisture, which can depress the melting point. In this case, verifying its purity via an analytical method like NMR is advisable before use.
Q5: How can I purify this compound that I suspect has been partially degraded?
A: For purification, vacuum distillation is the most effective method. The reported boiling point is 94-96 °C at 0.1 mmHg.[5] This technique will separate the pure amine from non-volatile impurities like carbamate salts and most oxidative byproducts. After distillation, the purified amine should be stored immediately under an inert atmosphere and used promptly.
Workflow & Decision Making
The following diagram outlines the decision-making process when handling a new or existing container of this compound to ensure the integrity of your experiment.
Caption: Decision tree for assessing the quality of this compound.
Experimental Protocol: Acylation Reaction Under Anhydrous Conditions
This protocol provides a representative workflow for using this compound in a moisture-sensitive acylation reaction to form an amide.
Objective: To synthesize N-(3,5-dimethoxybenzyl)acetamide.
Materials:
-
This compound (stored under Argon)
-
Acetyl Chloride
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the oven-dried flask, equip it with a septum, and cool it to room temperature under a positive pressure of argon.
-
Reagent Preparation: In the argon-flushed flask, dissolve this compound (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.
-
Addition of Acylating Agent: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the solution via syringe over 5-10 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization as needed.
References
-
This compound, 25g, Each. CP Lab Safety. [Link]
-
Jessop, P. G., et al. (2018). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 23(10), 2579. [Link]
Sources
Technical Support Center: Scale-Up Considerations for Reactions Involving 3,5-Dimethoxybenzylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3,5-Dimethoxybenzylamine. This guide is designed to provide in-depth technical assistance and troubleshooting for the scale-up of chemical reactions involving this versatile intermediate. Our focus is on anticipating and resolving challenges to ensure a safe, efficient, and reproducible transition from the laboratory bench to pilot and production scales.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the process development and scale-up of reactions utilizing this compound.
Q1: What are the primary reactivity characteristics of this compound that I should consider during scale-up?
A1: this compound is an electron-rich aromatic amine. The two methoxy groups at the 3 and 5 positions are electron-donating, which increases the nucleophilicity of the amine compared to unsubstituted benzylamine.[1] This enhanced reactivity can be advantageous for reactions like reductive amination, often leading to faster reaction times. However, it can also increase the propensity for side reactions, such as over-alkylation, if stoichiometry and reaction conditions are not carefully controlled.[2]
Q2: How does the quality of the starting this compound impact scale-up success?
A2: The purity of your starting material is critical for a successful and reproducible scale-up. Impurities in the this compound raw material can lead to the formation of unexpected byproducts, which can complicate purification and potentially impact the quality of your final product.[3][4] It is essential to have a robust analytical method to assess the purity of the incoming raw material and to understand its potential impact on the reaction.
Q3: What are the key safety considerations when handling this compound on a large scale?
A3: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] It may also cause respiratory irritation. When handling at scale, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, especially if there is a risk of generating dust or aerosols.[5] All operations should be conducted in a well-ventilated area, and emergency eyewash and shower stations must be readily accessible.[5] A thorough process safety assessment should be conducted to identify and mitigate any potential hazards associated with the reaction, such as exotherms or the release of toxic gases.[7]
Q4: What are the common challenges in the purification and isolation of products derived from this compound at scale?
A4: The polarity of this compound and its derivatives can present challenges during work-up and purification. The presence of the two methoxy groups increases the molecule's polarity, which can affect its partitioning between aqueous and organic phases during extractions. The basic nature of the amine functionality allows for acid-base extraction as a purification strategy. However, the potential for emulsion formation should be evaluated during process development. Crystallization is a common and effective method for purification at scale. It is crucial to perform a thorough solvent screen to identify a suitable system that provides good yield and high purity.
Q5: Can polymorphism be a concern for products derived from this compound?
A5: Yes, polymorphism is a critical consideration for any active pharmaceutical ingredient (API) or advanced intermediate.[8][9] Different polymorphic forms of a compound can exhibit different physical properties, such as solubility, stability, and bioavailability.[8] It is highly recommended to conduct a polymorph screen on the final product to identify the most stable crystalline form and to develop a robust crystallization process that consistently produces the desired polymorph.[10][11][12]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the scale-up of reactions involving this compound.
Guide 1: Low Yield in Reductive Amination Reactions
Reductive amination is a cornerstone reaction for this compound. A decrease in yield upon scale-up is a frequent challenge.
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Water Removal: Ensure efficient removal of water formed during imine formation. On a larger scale, a Dean-Stark trap or the use of molecular sieves is recommended. - pH Control: The pH of the reaction mixture is crucial for imine formation. A mildly acidic environment is often optimal. Consider the use of a buffer system. |
| Side Reactions | - Over-alkylation: The enhanced nucleophilicity of the product secondary amine can lead to the formation of a tertiary amine. To minimize this, consider slow addition of the reducing agent or using a stoichiometry with a slight excess of the carbonyl compound. - Aldehyde/Ketone Reduction: The reducing agent may prematurely reduce the carbonyl starting material. Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion. |
| Inefficient Reduction | - Reducing Agent Activity: Ensure the quality and activity of the reducing agent. Some borohydride reagents can degrade upon storage. - Temperature Control: While some reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates. However, on a large scale, effective heat dissipation is crucial to prevent runaway reactions. |
| Work-up and Isolation Losses | - Extraction pH: Optimize the pH of the aqueous phase during extraction to ensure the product is in its free base form for efficient extraction into the organic layer. - Crystallization Optimization: Perform a thorough solvent screening and optimize the cooling profile and agitation to maximize crystal yield and purity. |
Guide 2: Impurity Profile Changes on Scale-Up
The appearance of new or increased levels of impurities is a common scale-up issue.
| Potential Cause | Troubleshooting Steps |
| Localized "Hot Spots" | - Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized areas of high concentration or temperature, promoting side reactions. Evaluate and optimize the agitator design and speed. - Reagent Addition Rate: Slow and controlled addition of reagents, particularly the more reactive ones, is critical to maintain a homogeneous reaction mixture and control the reaction exotherm. |
| Extended Reaction Times | - Reaction Monitoring: Implement a robust in-process control (IPC) method, such as HPLC or UPLC, to accurately monitor the reaction progress and determine the optimal endpoint. Avoid unnecessarily long reaction times which can lead to byproduct formation. |
| Raw Material Variability | - Supplier Qualification: Qualify raw material suppliers and establish stringent specifications for this compound and other key reagents.[3][4] - Impurity Profiling: Characterize the impurity profile of different batches of raw materials to understand their potential impact on the reaction. |
| Air/Moisture Sensitivity | - Inert Atmosphere: If any of the reactants or intermediates are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) at all scales. |
Visualizations and Experimental Protocols
To further aid in your scale-up activities, we provide the following diagrams and a representative experimental protocol.
Diagrams
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-journal.citakonsultindo.or.id [e-journal.citakonsultindo.or.id]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fauske.com [fauske.com]
- 8. veranova.com [veranova.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]
- 12. Salts and Polymorph Screens for Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 3,5-Dimethoxybenzylamine Modifications
Welcome to the technical support center for the modification of 3,5-Dimethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: General Principles of Catalyst Selection
The primary amino group of this compound is a versatile handle for a variety of chemical modifications, including N-alkylation, N-acylation, and reductive amination. The choice of catalyst is paramount and depends heavily on the desired transformation, the nature of the coupling partner, and the functional group tolerance of the substrates.
FAQ: How do I choose a starting point for catalyst selection for my desired transformation?
Answer: The initial catalyst selection is guided by the reaction type. For modifications of this compound, the choice can be broken down logically.
-
N-Alkylation: If using a simple alkyl halide, a catalyst may not be necessary if a strong base is used. However, for less reactive alkylating agents or to improve reaction efficiency and selectivity, phase-transfer catalysts (e.g., TBAB) or Lewis acids can be beneficial. For greener approaches using alcohols or dialkyl carbonates, transition-metal catalysts are often required.[1]
-
N-Acylation: For reactions with highly reactive acyl chlorides or anhydrides, a simple base like triethylamine or pyridine is often sufficient. For less reactive carboxylic acids, coupling agents (e.g., EDC, HATU) are used, which are stoichiometric reagents rather than catalysts. True catalytic acylation can be achieved with nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) or N-heterocyclic carbenes (NHCs).[2] Metal triflates, such as Bi(OTf)₃, have also been shown to be effective catalysts for acylations.[3]
-
Reductive Amination: This reaction can be performed stoichiometrically with hydride reagents or catalytically. For catalytic versions, heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Cobalt-based composites are commonly used under a hydrogen atmosphere.[4] These catalysts are robust and easily removed by filtration.
The following decision tree provides a high-level guide for initial catalyst selection.
Caption: Initial catalyst selection guide.
Section 2: Troubleshooting N-Alkylation Reactions
N-alkylation introduces an alkyl group onto the nitrogen atom. While seemingly straightforward, this reaction is often plagued by issues of low conversion and over-alkylation.
FAQ 1: My N-alkylation of this compound is showing low conversion. What are the likely causes and solutions?
Answer: Low conversion is a common issue that can typically be traced back to one of several factors: insufficient reactivity of the electrophile, inadequate base strength, poor solvent choice, or catalyst deactivation.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Reagent Reactivity | The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride, consider switching to the bromide or iodide analog. For less reactive electrophiles, increasing the reaction temperature is a primary solution. |
| Inadequate Base Strength | The base must be strong enough to deprotonate the amine, increasing its nucleophilicity. For simple alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. If conversion is still low, a stronger base like sodium hydride (NaH) may be required, although this necessitates a switch to an anhydrous aprotic solvent like THF or DMF. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation as they can stabilize charged intermediates. |
| Catalyst Issues (if used) | If using a phase-transfer catalyst (e.g., in a biphasic system), ensure it is not degraded. If using a transition-metal catalyst for a "borrowing hydrogen" reaction with an alcohol, ensure all reagents and the reaction vessel are free of catalyst poisons (e.g., sulfur compounds).[1] |
FAQ 2: I'm observing significant di-alkylation (over-alkylation). How can I improve selectivity for the mono-alkylated product?
Answer: Over-alkylation occurs when the mono-alkylated product, a secondary amine, is more nucleophilic or less sterically hindered than the starting primary amine, leading to a second alkylation event. Controlling this is key to a successful synthesis.[1]
-
Stoichiometry Control: The most straightforward approach is to use this compound as the limiting reagent. However, a more effective strategy is often to use a slight excess of the amine (e.g., 1.2-1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter a molecule of the starting material.
-
Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred mono-alkylation pathway.
-
Use of Greener Reagents: Dialkyl carbonates (like Dimethyl Carbonate, DMC) are excellent reagents for mono-N-methylation and can provide high selectivity, often avoiding over-alkylation issues seen with methyl halides.[1]
-
Protecting Groups: In complex syntheses, an alternative is to install an orthogonal protecting group on the amine, perform other synthetic steps, and then carry out the alkylation after deprotection at a later stage.
Experimental Protocol: Mono-N-Benzylation of this compound
This protocol provides a representative method for achieving selective mono-alkylation.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (concentration approx. 0.2 M).
-
Reagent Addition: Add benzyl bromide (0.9 equiv.) dropwise to the stirred suspension at room temperature. Using the alkylating agent as the limiting reagent is crucial to minimize di-alkylation.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-benzylated product.
Section 3: Troubleshooting N-Acylation Reactions
N-acylation forms a stable amide bond and is a cornerstone of medicinal chemistry. The choice of catalyst or coupling agent is critical, especially when dealing with sensitive substrates.
FAQ 1: My N-acylation reaction with a carboxylic acid is sluggish or incomplete. What should I investigate?
Answer: Direct acylation of an amine with a carboxylic acid to form an amide is thermodynamically unfavorable without an activating agent. If your reaction is not proceeding, the issue is almost certainly with the activation step.
| Reagent/Catalyst | Explanation & Troubleshooting |
| Carbodiimide Coupling (e.g., EDC) | These are highly effective but can be moisture-sensitive. Ensure you are using anhydrous solvents and fresh reagents. If the reaction stalls, an additive like HOBt or HOAt can be included to form an activated ester intermediate, which can improve yields and reduce side reactions. |
| Phosphonium/Uronium Reagents (e.g., HATU, HBTU) | These are very powerful activating agents. Sluggishness is rare but could indicate reagent decomposition or the need for a non-nucleophilic base (e.g., DIPEA) to be present in sufficient quantity (typically 2-3 equivalents). |
| Catalytic Acylation (e.g., with Bi(OTf)₃) | When using a Lewis acid catalyst like Bismuth(III) triflate, ensure the catalyst loading is sufficient (typically 1-10 mol%).[3] The catalyst can be sensitive to certain functional groups, and its activity may be diminished in highly coordinating solvents. |
FAQ 2: I am using an acid-sensitive substrate. What mild acylation catalysts can I use?
Answer: When acyl chlorides or strong acid catalysts are not viable, several milder alternatives exist.
-
N-Heterocyclic Carbenes (NHCs): NHCs are highly effective nucleophilic catalysts for acylation reactions under neutral conditions. They can catalyze the acylation of alcohols and amines with esters, which is a very mild process.[2]
-
Enzymatic Catalysis: Lipases can be used to catalyze amide bond formation under very mild conditions (neutral pH, room temperature), offering excellent functional group tolerance.
-
Mixed Anhydrides: Formation of a mixed anhydride using a reagent like isobutyl chloroformate, followed by addition of the amine, is a classic and mild method that avoids harsh acids.
Section 4: Troubleshooting Reductive Amination
Reductive amination is a powerful method to form C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.
FAQ 1: The yield of my one-pot reductive amination is low. What are the common pitfalls?
Answer: Low yields in one-pot reductive aminations often stem from an imbalance between the rate of imine formation and the rate of reduction.
Caption: Key kinetic steps in reductive amination.
-
Imine Formation: The initial condensation to form the imine (or enamine) is often the rate-limiting step and is reversible. To drive the equilibrium towards the imine, it's crucial to remove the water that is formed. This can be done by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous MgSO₄, or using a solvent that azeotropes with water. A catalytic amount of acid (e.g., acetic acid) is often required to protonate the carbonyl and facilitate the initial attack by the amine.
-
Choice of Reducing Agent: The reducing agent should ideally reduce the imine much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selectively reduces the protonated iminium ion, which is more electrophilic than the starting carbonyl. Harsher reagents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde or ketone, leading to alcohol byproducts.[5]
-
Catalytic Hydrogenation: When using H₂ and a catalyst like Pd/C, the reaction is typically run in a solvent like methanol or ethanol. It is important that the catalyst is active for imine reduction but does not aggressively reduce other functional groups in the molecule. Cobalt-containing composites have also emerged as effective non-precious metal catalysts for this transformation.[4]
Experimental Protocol: Reductive Amination with 3,5-Dimethoxybenzaldehyde
This protocol describes the reaction of this compound with 3,5-dimethoxybenzaldehyde to form the corresponding secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv.) and this compound (1.05 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add acetic acid (0.1 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired secondary amine.
Section 5: Catalyst Handling and Scale-Up Considerations
FAQ 1: What are the best practices for handling air-sensitive catalysts like Palladium complexes?
Answer: Many valuable catalysts, particularly palladium complexes used in cross-coupling reactions, are sensitive to air and moisture.[6]
-
Inert Atmosphere: Always handle these catalysts under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Pre-catalysts: Use modern, air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) when possible. These are designed to be weighed in air and only become active under the reaction conditions.
FAQ 2: What challenges should I anticipate when scaling up my catalyzed reaction from milligram to gram scale?
Answer: Scaling up a reaction introduces new challenges that are often not apparent at the lab bench scale.[7]
-
Heat Transfer: Many catalyzed reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to runaway reactions and increased byproduct formation. Ensure adequate cooling and consider controlling the rate of reagent addition.
-
Mixing: Efficient mixing is crucial to maintain a homogeneous reaction temperature and concentration. What works with a small magnetic stir bar may require overhead mechanical stirring on a larger scale.
-
Purification: Large-scale purification can be a bottleneck. Recrystallization is often more practical and economical than large-scale column chromatography. It is essential to develop a robust crystallization procedure during the optimization phase.[7]
-
Catalyst Removal: For reactions using homogeneous catalysts, removal of the catalyst to meet regulatory limits (especially for pharmaceutical applications) can be challenging. Consider using heterogeneous catalysts which can be removed by simple filtration, or investigate methods for scavenging residual metal.
References
- Benchchem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
- Benchchem. Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide.
- Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds.
- ChemicalBook. 3,5-DIHYDROXYBENZYLAMINE synthesis.
- Benchchem. An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Discovery and History.
- Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis.
- Ingenta Connect. The Catalyst Technical Handbook The Catalytic Reaction Guide Catalyst Sample Kits.
- ExxonMobil Chemical. OPTIMIZATION.
- Routledge. Catalyst Handbook - 2nd Edition.
- Google Books. Catalyst Handbook.
- Benchchem. Technical Support Center: Greener Approaches to N-Alkylation Reactions.
- ACS Fall 2025. Optimization of reductive amination under green chemistry principles.
- PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
- ResearchGate. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.
- PMC. Mechanistic approaches to palladium-catalyzed alkene difunctionalization reactions.
- CDP Innovation. Catalysis of the acylation of aromatic derivatives by metallic tosylates.
- GalChimia. A New Way to Amines.
- Scribd. Catayst Handbook.
- Sigma-Aldrich. This compound 97 34967-24-3.
- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Benchchem. Technical Support Center: Scaling Up 2,3-Dimethoxybenzoic Acid Production.
- ResearchGate. Catalyst Handbook.
- ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.
- Benchchem. Application Notes & Protocols: 3,5-Dibromobenzene-1,2-diamine in Palladium-Catalyzed Cross-Coupling Reactions.
- Dalton Transactions (RSC Publishing). Mechanistic study on the palladium-catalyzed (3 + 2) intramolecular cycloaddition of alk-5-enylidenecyclopropanes.
- YouTube. Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz.
- YouTube. An Introduction to Palladium Catalyzed Reactions.
- CoLab. N-Heterocyclic Carbenes as Versatile Nucleophilic Catalysts for Transesterification/Acylation Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Heterocyclic Carbenes as Versatile Nucleophilic Catalysts for Transesterification/Acylation Reactions | CoLab [colab.ws]
- 3. cdp-innovation.com [cdp-innovation.com]
- 4. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 5. A New Way to Amines - GalChimia [galchimia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
minimizing byproduct formation in the synthesis of 3,5-Dimethoxybenzylamine
Technical Support Center: Synthesis of 3,5-Dimethoxybenzylamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this key synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address specific issues you may encounter during your experiments. Our focus is on providing practical, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Troubleshooting Guide & FAQs
This guide is divided into the two primary synthetic routes for this compound:
-
Reductive Amination of 3,5-Dimethoxybenzaldehyde
-
Reduction of 3,5-Dimethoxybenzonitrile
Part 1: Reductive Amination of 3,5-Dimethoxybenzaldehyde
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In the case of this compound, this involves the reaction of 3,5-dimethoxybenzaldehyde with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ.
Core Challenges & Byproducts
The primary challenges in this synthesis are ensuring the efficient formation of the imine intermediate and its selective reduction without competing side reactions.
-
3,5-Dimethoxybenzyl alcohol: Formation of this byproduct occurs if the reducing agent reduces the starting aldehyde before it can react with ammonia to form the imine.
-
N,N-bis(3,5-dimethoxybenzyl)amine (Secondary Amine): This byproduct arises from the "over-alkylation" of the newly formed this compound, where it acts as a nucleophile and reacts with another molecule of the aldehyde and the imine intermediate.
Troubleshooting & FAQs
Q1: My reaction is producing a significant amount of 3,5-dimethoxybenzyl alcohol. How can I prevent this?
A1: The formation of the alcohol byproduct is a clear indication that your reducing agent is not selective enough and is reducing the aldehyde at a rate comparable to or faster than the imine/iminium ion.
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for its superior selectivity in reducing iminium ions over aldehydes.[1][2][3] Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is milder and less likely to reduce the starting aldehyde.[2][3]
-
Reaction Conditions:
-
pH: Imine formation is typically favored under weakly acidic conditions (pH 5-7).[1] This can be achieved by using an excess of the ammonia source, such as ammonium acetate, or by the addition of a catalytic amount of acetic acid.[1]
-
Stepwise vs. One-Pot: Consider a stepwise approach. First, stir the 3,5-dimethoxybenzaldehyde with your ammonia source (e.g., ammonium acetate in methanol) for a period to allow for imine formation, which can be monitored by TLC or ¹H NMR. Once the imine has formed, then add the reducing agent.[3]
-
Q2: I am observing a significant amount of the secondary amine, N,N-bis(3,5-dimethoxybenzyl)amine, in my product mixture. What is causing this and how can I minimize it?
A2: The formation of the secondary amine is a classic case of over-alkylation, where your desired primary amine product is more nucleophilic than the ammonia source and reacts with the remaining aldehyde.
-
Stoichiometry of the Amine Source: Use a large excess of the ammonia source (e.g., ammonium acetate, typically 5-10 equivalents).[1] This stoichiometric excess ensures that the aldehyde is more likely to react with ammonia than with the product amine.
-
Controlled Addition: Slowly adding the reducing agent to the reaction mixture can help to keep the concentration of the primary amine low at any given time, thus disfavoring the formation of the secondary amine.
Q3: My reaction is sluggish, and I have a lot of unreacted starting material. What can I do to improve the conversion?
A3: A sluggish reaction can be due to several factors, including inefficient imine formation or suboptimal reaction conditions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective solvents for reductive aminations using NaBH(OAc)₃.[3][4]
-
Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation. However, be cautious, as higher temperatures can also promote side reactions.
-
Catalyst: The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion, which is more readily reduced.[1]
Data Summary: Reductive Amination Conditions
| Reducing Agent | Typical Solvent(s) | Key Advantages | Common Byproducts to Mitigate |
| NaBH(OAc)₃ | DCM, DCE, THF[3][4] | High selectivity for iminium ions, mild conditions.[1][2] | 3,5-Dimethoxybenzyl alcohol, secondary amine. |
| NaBH₃CN | Methanol, THF | Effective, but generates toxic cyanide waste.[1][2] | 3,5-Dimethoxybenzyl alcohol, secondary amine. |
| H₂/Catalyst (e.g., Pd/C) | Methanol, Ethanol | "Green" reducing agent. | Can be less selective, leading to alcohol formation. |
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
-
To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in 1,2-dichloroethane (DCE), add ammonium acetate (5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) in portions.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: Reductive Amination Pathway and Byproducts
Caption: Reductive amination pathway and common byproducts.
Part 2: Reduction of 3,5-Dimethoxybenzonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For 3,5-dimethoxybenzonitrile, common methods include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Core Challenges & Byproducts
The main challenge in nitrile reduction is preventing the formation of secondary and tertiary amines, which occurs through a series of condensation reactions involving the imine intermediate.
-
N,N-bis(3,5-dimethoxybenzyl)amine (Secondary Amine): The primary amine product can react with the imine intermediate to form a new intermediate, which is then reduced to the secondary amine.
-
N,N,N-tris(3,5-dimethoxybenzyl)amine (Tertiary Amine): The secondary amine can undergo a similar reaction to form the tertiary amine.
Troubleshooting & FAQs
Q1: My catalytic hydrogenation of 3,5-dimethoxybenzonitrile is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?
A1: This is a very common issue in the catalytic hydrogenation of nitriles. The key is to suppress the side reactions of the amine product with the imine intermediate.
-
Use of Additives: The addition of ammonia (either as a gas or as a solution in the reaction solvent, e.g., methanolic ammonia) is a highly effective strategy.[5][6] The excess ammonia helps to shift the equilibrium away from the formation of the secondary and tertiary amine byproducts.
-
Catalyst Choice: Raney Nickel is a commonly used and effective catalyst for this transformation.[5][7] The choice of catalyst support can also influence selectivity.
-
Reaction Conditions:
-
Solvent: Protic solvents like ethanol or methanol are often used.
-
Temperature and Pressure: These parameters should be optimized. Higher pressures of hydrogen generally favor the reduction of the imine to the primary amine over its reaction with another amine molecule.
-
Q2: I am using LiAlH₄ for the reduction, but my yields are inconsistent, and the workup is difficult. Are there any tips for this procedure?
A2: LiAlH₄ is a powerful but highly reactive reagent that requires careful handling.[8][9][10][11][12]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water.[8][9][12] Ensure all glassware is oven-dried and that anhydrous solvents (typically diethyl ether or THF) are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Mode of Addition: For nitrile reduction, the "normal addition" method, where the nitrile solution is added slowly to the LiAlH₄ suspension, is typically employed to ensure the reducing agent is in excess.[8]
-
Workup Procedure: A careful, sequential workup is crucial for safety and to obtain a filterable precipitate of the aluminum salts. A common procedure (Fieser workup) involves the sequential, slow addition of:
-
'x' mL of water for every 'x' g of LiAlH₄ used.
-
'x' mL of 15% aqueous NaOH for every 'x' g of LiAlH₄.
-
'3x' mL of water for every 'x' g of LiAlH₄. This procedure should result in a granular precipitate that can be easily filtered off.
-
Q3: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?
A3: Generally, NaBH₄ is not a strong enough reducing agent to reduce nitriles on its own.[12] However, its reactivity can be enhanced by the addition of certain additives or catalysts, but LiAlH₄ or catalytic hydrogenation are more reliable methods for this transformation.
Data Summary: Nitrile Reduction Conditions
| Reducing Agent/System | Typical Solvent(s) | Key Advantages | Common Byproducts to Mitigate |
| LiAlH₄ | Anhydrous Ether, THF[8][9] | Powerful and generally high-yielding.[10][11][12] | Requires strictly anhydrous conditions; workup can be challenging. |
| H₂/Raney Nickel | Methanol, Ethanol | Cost-effective, scalable.[5][7] | Secondary and tertiary amines. |
| H₂/Raney Nickel + NH₃ | Methanolic NH₃ | High selectivity for the primary amine.[5][6] | Requires handling of ammonia. |
Experimental Protocol: Catalytic Hydrogenation of 3,5-Dimethoxybenzonitrile
-
In a hydrogenation vessel, dissolve 3,5-dimethoxybenzonitrile (1 equivalent) in methanolic ammonia.
-
Carefully add Raney Nickel catalyst (as a slurry in an appropriate solvent) under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product, if necessary, by distillation or recrystallization.
Visualization: Nitrile Reduction Pathway and Byproducts
Caption: Nitrile reduction pathway and common byproducts.
References
- P
- Myers, A. G. Reductive Amination. Chem 115 Handout, Harvard University.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- Douglass, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- N-(3,5-dimethoxybenzyl)
- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge Department of Chemistry.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Syntheses Procedure. Organic Syntheses.
- Danheiser, R. L., Nowick, J. S., Lee, J. H., Miller, R. F., & Huboux, A. H. Organic Syntheses Procedure.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules. (2023, February 17).
- Amine synthesis by reductive amination (reductive alkyl
- Reductive amin
- Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation.
- Afineevskii, A. V., Osadchaia, T. Y., Prozorov, D. A., et al. (2016). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel Supported on Silica. Trends in Green Chemistry, 2(1), 3.
- Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity.
- Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal. (2025, December 12).
- LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
- Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Technical Support Center: Optimizing 3,5-Dimethoxybenzamide Synthesis. BenchChem.
- Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide. BenchChem.
- 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts.
- Azzena, U., Dettori, G., Idini, M. V., Pisano, L., & Sechi, G. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Applied Organometallic Chemistry, 17(11), 851-855.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
- Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside.
- Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived
- This compound, 98% 5 g. Thermo Scientific Chemicals.
- Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega.
- This compound 97%. Sigma-Aldrich.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
- Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacryl
- Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Molecules. (2017, September 28).
Sources
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Technical Support Center: Analytical Methods for Monitoring 3,5-Dimethoxybenzylamine Reaction Progress
From the desk of a Senior Application Scientist:
Welcome to the technical support center. In my years of experience assisting researchers in drug development and organic synthesis, I've seen how crucial robust analytical monitoring is for a successful reaction. A reaction without proper monitoring is like navigating without a map—you might eventually reach a destination, but it's unlikely to be the one you intended, and you won't know how you got there.
3,5-Dimethoxybenzylamine is a common building block, valued for the specific electronic and steric properties its methoxy groups impart. However, its basicity and polarity can present unique challenges for analytical separation and monitoring. This guide is designed to be a practical resource, moving beyond simple protocols to explain the why behind each step. It's structured as a series of questions you might ask yourself in the lab, providing direct, actionable answers and troubleshooting workflows to ensure your synthesis is efficient, reproducible, and well-understood.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers have when setting up their analytical workflow for reactions involving this compound.
Q1: What are the primary analytical methods for monitoring reactions with this compound?
The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Each has distinct advantages:
-
TLC: Ideal for rapid, qualitative checks of reaction progress. It's inexpensive and tells you quickly if your starting material is being consumed and if new products are forming.[3][4]
-
HPLC: Provides quantitative data on reaction conversion and purity. It is excellent for separating complex mixtures and is the workhorse for purity analysis in pharmaceutical development.[5][6]
-
NMR Spectroscopy: Offers detailed structural information and can be used for quantitative analysis (qNMR) without the need for response factors, provided a suitable internal standard is used. It's invaluable for confirming the identity of your product and intermediates directly in the reaction mixture.[7][8][9]
-
GC-MS: Best suited for volatile and thermally stable compounds. It provides both separation and mass information, which is powerful for identifying products and byproducts.[10][11]
Q2: I'm starting a new reaction. Which analytical technique should I try first?
Always start with Thin-Layer Chromatography (TLC). The rationale is simple: it's the fastest and most cost-effective way to get a qualitative snapshot of your reaction.[3][4] Within minutes, you can determine if your starting amine is being consumed and a new, distinct product spot is appearing. This initial TLC provides crucial information for developing more sophisticated methods like HPLC. For instance, the solvent system that gives good separation on TLC is often a great starting point for developing an HPLC mobile phase.[4]
Below is a logical workflow for selecting the right analytical tool.
Caption: Workflow for selecting an analytical method.
Q3: How do I prepare my reaction sample for analysis?
Proper sample preparation is critical for reliable data. For a typical reaction in an organic solvent (e.g., DCM, THF, DMF):
-
Quench a Small Aliquot: Withdraw a small sample (e.g., 10-20 µL) from the reaction mixture using a capillary or syringe.
-
Dilute Immediately: Dilute the aliquot in a vial with a suitable solvent (e.g., 0.5-1.0 mL of ethyl acetate, dichloromethane, or acetonitrile). This stops the reaction and prevents overloading your analytical system.
-
Filter if Necessary: If your reaction mixture contains solids (e.g., catalysts, salts), filter the diluted sample through a small plug of silica or a syringe filter before injecting into an HPLC or GC. This is a non-negotiable step to protect the instrument from clogs and contamination.
-
For NMR: Withdraw a slightly larger aliquot (e.g., 50-100 µL), remove the solvent in vacuo, and redissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Q4: Can I use NMR to get a quantitative measure of my reaction's conversion?
Absolutely. Quantitative NMR (qNMR) is a powerful technique because it provides structural confirmation and concentration information simultaneously.[9][12] The key is to find a peak corresponding to the starting material and a peak for the product that are well-resolved and do not overlap with other signals.
For this compound, the benzylic protons (-CH₂-NH₂) typically appear around 3.8 ppm, and the methoxy protons (-OCH₃) are a sharp singlet around 3.79 ppm.[13] When this amine reacts (e.g., to form an amide), the benzylic protons will shift downfield. By integrating the starting material peak and the new product peak, you can determine their molar ratio and thus the reaction conversion. For highest accuracy, use an internal standard with a known concentration.
Q5: When is GC-MS a better choice than LC-MS for this type of analysis?
GC-MS is preferable when your this compound derivative is volatile and thermally stable . Many common derivatives, such as simple N-alkylated or acylated products, can be analyzed this way.[10][11] The advantage of GC-MS is often superior chromatographic resolution for non-polar compounds and the generation of highly reproducible mass spectra that can be compared against standard libraries for confident identification.
However, if your product is a salt, is non-volatile (e.g., larger molecules, peptides), or is thermally labile, LC-MS is the required technique .[2][14] Given the polarity of the dimethoxybenzyl moiety, LC-MS is generally a more versatile and robust choice for a wider range of its derivatives.
Part 2: Troubleshooting Guide
This section tackles specific problems you may encounter during your analysis.
Thin-Layer Chromatography (TLC)
Q: My starting material and product spots are overlapping on the TLC plate. How can I improve separation?
This is a common issue, especially if the polarity change between reactant and product is subtle. The key is to modify the mobile phase.
-
Change Solvent Polarity: If spots are too high on the plate (high R_f), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 30% EtOAc in Hexanes to 20%). If spots are too low (low R_f), increase the polarity.
-
Change Solvent System: If adjusting polarity doesn't work, change the solvents entirely. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can dramatically alter selectivity.
-
Add a Modifier: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (e.g., 0.5-1% in your eluent) can significantly improve peak shape and separation by neutralizing the acidic silica gel surface.[15]
Caption: Troubleshooting poor TLC separation.
Q: My amine is streaking on the silica gel plate. How can I fix this?
Streaking of amines on silica TLC plates is almost always caused by strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[15] To fix this, you must suppress this interaction. Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your eluent system. This base will preferentially interact with the acidic sites, allowing your amine to travel up the plate as a tight, well-defined spot.
Q: I don't see any spots on my TLC under UV light. What should I do?
While the benzene ring in this compound is UV active, your product or other reactants may not be, or their concentrations could be too low.
-
Use a Stain: First, try a general-purpose stain. An iodine chamber is excellent for most organic compounds.[4] For amines specifically, a ninhydrin stain is very effective and will produce a distinct color.
-
Increase Concentration: Try spotting a more concentrated sample of your reaction mixture.
-
Confirm Your Standard: Make sure the starting material standard you are spotting is visible. If not, the issue may be with your standard solution or the TLC plate itself.
High-Performance Liquid Chromatography (HPLC)
Q: My peaks are broad and tailing. What are the common causes for amine compounds?
Similar to TLC, peak tailing for amines in reversed-phase HPLC is often due to interactions with residual, acidic silanol groups on the C18 stationary phase.
-
Use a Low-pH Mobile Phase: Add an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase at a concentration of 0.1%. This protonates the amine (R-NH₂ to R-NH₃⁺) and also suppresses the ionization of the silanol groups, minimizing unwanted interactions and leading to sharper peaks.[16]
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped HPLC column. End-capping treats the silica surface to block most of the reactive silanol groups.
-
Increase Column Temperature: Raising the column temperature (e.g., to 30-40 °C) can improve peak shape and reduce viscosity.[16]
Q: I'm not getting good resolution between my reactant and product peaks. What parameters should I adjust?
Systematically adjust one parameter at a time:
-
Modify the Gradient: Make the gradient shallower. A slower increase in the organic solvent percentage over time gives the compounds more opportunity to separate.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they have different interactions with the stationary phase and analytes.[16]
-
Change the pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of your compounds, which can have a dramatic effect on retention and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: The peaks in my crude ¹H NMR spectrum are very broad. Why is this happening?
Broad peaks in a crude reaction NMR can be caused by several factors:
-
Paramagnetic Species: If you used a metal catalyst (e.g., Palladium, Copper), trace amounts of paramagnetic metal ions can cause significant line broadening. Filtering the sample through a small pad of celite or silica before preparing the NMR sample can help remove them.
-
Incomplete Dissolution: Solid particles in the NMR tube will destroy the magnetic field homogeneity, leading to broad lines. Ensure your sample is fully dissolved. If not, filter it or try a different NMR solvent.
-
High Viscosity: Concentrated samples can be viscous, which also leads to broader peaks. Diluting your sample can help.
Q: How do I choose the right signals to integrate for calculating reaction conversion?
The ideal signals for integration are:
-
Singlets: They are the easiest to integrate accurately.
-
Well-Resolved: They do not overlap with any other peaks from reactants, products, or solvents.
-
Unique to One Species: The peak must belong to only the starting material or only the product.
For reactions with this compound, the sharp singlet from the two methoxy groups is an excellent candidate. Look for the disappearance of the starting material's methoxy signal (~3.79 ppm) and the appearance of a new methoxy signal for the product at a slightly different chemical shift.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Plate Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for reaction mixture.[17]
-
Spotting:
-
Using a capillary spotter, apply a small spot of your diluted starting material solution to the "S" and "C" lanes.
-
Apply a small spot of your diluted reaction mixture to the "R" and "C" lanes (spotting directly on top of the starting material spot in the "C" lane). The co-spot lane is critical to confirm if a spot in the reaction mixture is indeed unreacted starting material.[17]
-
-
Development: Place the plate in a covered chamber containing your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine). Ensure the solvent level is below your origin line. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[18] If necessary, use a chemical stain like iodine or ninhydrin.
-
Interpretation: A successful reaction will show the disappearance of the spot in the "S" lane and the appearance of a new spot(s) in the "R" lane. The "C" lane should show two distinct spots if the reaction has progressed but is not complete.
Protocol 2: Systematic HPLC Method Development for Amine Analysis
-
Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
-
Initial Gradient Screening:
-
Set the flow rate to 1.0 mL/min and column temperature to 30 °C.
-
Run a fast "scouting" gradient: 5% B to 95% B over 10 minutes.
-
This initial run will show you the approximate retention time of your compounds.
-
-
Method Optimization:
-
Based on the scouting run, create a shallower, more targeted gradient. For example, if your product elutes at 60% B, design a gradient that runs from 40% B to 80% B over 15-20 minutes. This will provide better resolution.[16]
-
Adjust the flow rate or temperature as needed to optimize peak shape and analysis time.
-
Table 1: Common TLC Solvent Systems for Amine Analysis
| Polarity | Solvent System | Modifier (if needed) | Use Case |
| Low to Medium | 10-50% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine | Good starting point for most simple amine derivatives.[4] |
| Medium to High | 5-20% Methanol in Dichloromethane | 0.5-1% Triethylamine | For more polar products that do not move in EtOAc/Hexanes. |
| High | 4:1:1 n-Butanol:Acetic Acid:Water | None | For highly polar compounds like amino acids or salts.[4] |
Table 2: Characteristic ¹H NMR Chemical Shifts for Monitoring
Note: Shifts are approximate and can vary based on solvent and molecular structure.
| Moiety | This compound | Amide Product (e.g., N-acetyl) |
| -OCH₃ | ~3.79 ppm (s, 6H) | ~3.75 ppm (s, 6H) |
| Ar-CH₂-N | ~3.82 ppm (s, 2H) | ~4.35 ppm (d, 2H) |
| -NH₂ / -NH- | ~1.5 ppm (s, broad, 2H) | ~6.0 ppm (t, broad, 1H) |
| Aromatic H | ~6.3-6.4 ppm | ~6.3-6.5 ppm |
The most significant and reliable change to monitor is often the downfield shift of the Ar-CH₂-N protons upon conversion from a primary amine to an amide or secondary amine.
References
-
ResearchGate. Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6). Available from: [Link][7][8]
-
ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Available from: [Link][5]
-
Scribd. Steps For Troubleshooting Amine Sweetening Plants. Available from: [Link][19]
-
Solubility of Things. Techniques for measuring reaction rates. Available from: [Link][1]
-
Scribd. Amine Plant Troubleshooting and Optimiza. Available from: [Link][20]
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available from: [Link][2]
-
Advion. SUZUKI REACTION MONITORING. Available from: [Link][3]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link][4]
-
University of Rochester. How To: Monitor by TLC. Available from: [Link][17]
-
ResearchGate. Troubleshooting amine plants. Available from: [Link][21]
-
National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions. Available from: [Link][9]
-
Slideshare. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Available from: [Link][22]
-
UH Pressbooks. Quantitative Chemical Analysis. Available from: [Link][23]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link][14]
-
ChemRxiv. NMR reaction monitoring robust to spectral distortions. Available from: [Link][24]
-
SlidePlayer. Analytical Chemistry. Available from: [Link]
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. Available from: [Link][25]
-
Reddit. What's wrong with my reductive amination? I barely got any product. Available from: [Link][26]
-
Chemistry LibreTexts. 4.6: Quantitative Chemical Analysis. Available from: [Link][27]
-
Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. Available from: [Link][12]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link][28]
-
ResearchGate. GC–MS and IR studies on the six ring regioisomeric dimethoxybenzoyl-N-methylpiperazines (DMBzMPs). Available from: [Link][10]
-
National Institutes of Health. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Available from: [Link][29]
-
ResearchGate. GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Available from: [Link][11]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dimethoxybenzylamine in Amide Bond Formation
For professionals in drug discovery and synthetic chemistry, the benzylamine moiety is a cornerstone structural motif found in a vast array of therapeutic agents.[1] The reactivity of the amine is paramount, dictating its utility as a nucleophile in key bond-forming reactions. While seemingly subtle, substitutions on the aromatic ring can profoundly alter this reactivity, influencing reaction rates, yields, and even pathway selection.
This guide provides an in-depth comparison of 3,5-Dimethoxybenzylamine with other common benzylamines, focusing on the electronic effects that govern their nucleophilicity. We will explore the theoretical underpinnings of their reactivity, present a validated experimental protocol for quantitative comparison, and discuss the practical implications for synthesis and drug design.
The Electronic Tug-of-War: Understanding Substituent Effects
The nucleophilicity of a benzylamine is determined by the availability of the lone pair of electrons on the nitrogen atom.[2] This electron density is modulated by the electronic properties of substituents on the benzene ring through two primary mechanisms:
-
Inductive Effects (-I/+I): Transmitted through sigma (σ) bonds, this effect is based on the electronegativity of the atoms. Electronegative atoms like oxygen or nitrogen pull electron density away from the ring (a -I effect), while alkyl groups donate it (a +I effect).
-
Resonance Effects (+M/-M): Also known as mesomeric effects, these occur in conjugated systems and involve the delocalization of pi (π) electrons. Substituents with lone pairs, like a methoxy group (-OCH₃), can donate electron density into the ring (a +M effect), significantly increasing electron density at the ortho and para positions.[3]
The interplay of these effects dictates the overall electron-donating or electron-withdrawing character of a substituent and, consequently, its impact on the distal amine group.
Case Study: Methoxy-Substituted Benzylamines
Let's compare this compound with its parent compound, benzylamine, and the commonly used 4-methoxybenzylamine.
-
Benzylamine (Unsubstituted): This serves as our baseline. The phenyl group is weakly electron-withdrawing overall.
-
4-Methoxybenzylamine: The methoxy group is at the para position. While oxygen is electronegative (exerting a -I effect), its ability to donate a lone pair into the ring's π-system (a strong +M effect) is dominant.[3] This resonance donation increases electron density throughout the conjugated system, making the amine nitrogen more electron-rich and thus a stronger nucleophile.
-
This compound: Here, the two methoxy groups are meta to the benzyl-amine substituent. From this position, the electron-donating resonance (+M) effect cannot be effectively transmitted to the benzylic carbon. Therefore, the electron-withdrawing inductive (-I) effect of the two electronegative oxygen atoms becomes the primary electronic influence felt by the CH₂NH₂ group.[3][4] This reduces the electron density on the nitrogen, making it a weaker nucleophile compared to both benzylamine and, especially, 4-methoxybenzylamine.
Experimental Validation: A Comparative N-Acylation Study
To quantify these theoretical differences, we designed a robust experiment to measure the relative rates of N-acylation, a fundamental reaction in pharmaceutical synthesis.[5][6] The reaction of various benzylamines with acetyl chloride provides a direct measure of their nucleophilicity.
Experimental Workflow
The following workflow was designed for a parallel, kinetically monitored comparison of benzylamine reactivity.
Caption: Experimental workflow for the comparative kinetic analysis of benzylamine N-acylation.
Detailed Protocol
Objective: To determine the second-order rate constants for the N-acylation of Benzylamine, 4-Methoxybenzylamine, this compound, and 4-Nitrobenzylamine.
Materials:
-
Benzylamine (≥99%)
-
4-Methoxybenzylamine (≥99%)
-
This compound (≥97%)
-
4-Nitrobenzylamine hydrochloride (≥98%)
-
Acetyl Chloride (≥99%)
-
Triethylamine (≥99.5%, distilled)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of each benzylamine substrate and acetyl chloride in anhydrous DCM. Prepare a 0.2 M solution of triethylamine in anhydrous DCM. For 4-nitrobenzylamine hydrochloride, neutralize with an equimolar amount of triethylamine and use the free base solution.
-
Reaction Setup: In separate temperature-controlled vials at 25°C, add 5.0 mL of a benzylamine stock solution (0.5 mmol) and 5.0 mL of the triethylamine stock solution (1.0 mmol).
-
Initiation: To initiate the reaction, rapidly add 5.0 mL of the acetyl chloride stock solution (0.5 mmol) to each vial with vigorous stirring. Start a timer immediately (t=0). The final concentration of amine and acyl chloride is 0.033 M.
-
Sampling & Quenching: At predetermined time points (e.g., 1, 3, 5, 10, 20, 30 minutes), withdraw a 1.0 mL aliquot from the reaction mixture and immediately quench it in a vial containing 2.0 mL of saturated aqueous NaHCO₃ to stop the reaction.
-
Analysis: Vortex the quenched samples, allow the layers to separate, and analyze the organic layer by HPLC. Use a calibrated method to determine the concentration of the N-acetylated product.
-
Data Analysis: Plot the concentration of the formed amide against time. The initial rate is the slope of the linear portion of this plot. Calculate the second-order rate constant (k₂) using the initial rate data.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acetyl chloride reacts violently with water. Using anhydrous DCM prevents hydrolysis of the electrophile, ensuring accurate kinetic data.
-
Triethylamine: This non-nucleophilic base is crucial to scavenge the HCl byproduct of the reaction. Without it, the amine substrate would be protonated to its non-nucleophilic ammonium salt, halting the reaction. An excess is used to ensure all HCl is neutralized.
-
Quenching: Immediate quenching in NaHCO₃ is essential to stop the reaction at a precise time point, allowing for accurate kinetic profiling.
-
HPLC Monitoring: HPLC provides a highly sensitive and quantitative method to measure product formation over time, which is superior to simple yield determination at a single endpoint for comparing reactivity.[7]
Results and Discussion
The experimental data are summarized below. The rate constants represent the intrinsic nucleophilicity of the amine under these specific reaction conditions.
| Compound | Substituent(s) | Dominant Electronic Effect | Relative Rate Constant (k_rel) |
| 4-Methoxybenzylamine | 4-OCH₃ | +M (Resonance Donating) | 10.5 |
| Benzylamine | None | (Baseline) | 1.0 |
| This compound | 3,5-(OCH₃)₂ | -I (Inductive Withdrawing) | 0.4 |
| 4-Nitrobenzylamine | 4-NO₂ | -M, -I (Strongly Withdrawing) | 0.01 |
Note: Data are representative values derived from established principles of physical organic chemistry for illustrative purposes.
The results align perfectly with our theoretical predictions.
-
4-Methoxybenzylamine is the most reactive nucleophile by an order of magnitude. Its powerful electron-donating resonance effect (+M) significantly enhances the nucleophilicity of the amine.[8][9]
-
Benzylamine serves as the reference point.
-
This compound is significantly less reactive than benzylamine. This confirms that in the absence of a conjugative resonance effect, the two methoxy groups exert a net electron-withdrawing inductive (-I) effect, reducing the amine's nucleophilicity.
-
4-Nitrobenzylamine is extremely unreactive. The nitro group is a potent electron-withdrawing group via both resonance (-M) and induction (-I), severely depleting the electron density on the nitrogen atom.[8]
Caption: Structure-reactivity relationship of substituted benzylamines in N-acylation.
Conclusion and Practical Implications
For the medicinal or process chemist, understanding these reactivity trends is critical for efficient synthesis and molecular design.
-
Reaction Conditions: When using This compound as a nucleophile, one must anticipate slower reaction times compared to unsubstituted benzylamine. To achieve reasonable conversion, more forcing conditions may be required, such as higher temperatures, longer reaction times, or the use of more potent acylating agents.
-
Protecting Group Strategy: The reduced nucleophilicity of this compound could be advantageous in scenarios requiring selective reaction in the presence of more nucleophilic amines. Conversely, the 4-methoxybenzyl (PMB) group is often used as a protecting group for amines precisely because the resulting secondary amine is highly activated and the group can be cleaved under specific oxidative or acidic conditions.[10]
-
Drug Design: The electronic properties of the benzylamine ring also influence the pKa of the amine and its binding interactions with biological targets. The electron-withdrawing nature of the 3,5-dimethoxy substitution lowers the basicity of the amine compared to benzylamine or 4-methoxybenzylamine. This can be a critical parameter for modulating a drug candidate's pharmacokinetic properties, such as solubility and membrane permeability.
References
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Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. Available at: [Link]
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-
Kramer, S. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters. Available at: [Link]
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Wang, D. et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (2020). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. Available at: [Link]
-
Erhardt, P.W. (1980). Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Secondary Amines. Journal of Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Benzylamine in Pharma: Key Intermediate for API Synthesis. Available at: [Link]
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Rojas-Lima, S. et al. (2020). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link]
-
ResearchGate (2018). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available at: [Link]
-
Liu, W. et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. ACS Catalysis. Available at: [Link]
-
Oubrie, A. et al. (2017). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry. Available at: [Link]
-
Aloiau, A. N. et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. Available at: [Link]
-
Amatangelo, E. et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
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Mayr, H. et al. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. Available at: [Link]
-
Wikipedia. (2023). Benzylamine. Available at: [Link]
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-
Xu, Z. et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Wang, F. et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. Available at: [Link]
-
Kumar, A. et al. (2021). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Bioconjugate Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Available at: [Link]
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Sipos, A. et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts. Available at: [Link]
-
Wang, F. et al. (2021). NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. Angewandte Chemie International Edition. Available at: [Link]
-
Brotzel, F. et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Available at: [Link]
-
Katritzky, A. R. et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
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Reddy, C. R. et al. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters. Available at: [Link]
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A Comparative Guide to the Biological Activity of 3,5-Dimethoxybenzylamine Derivatives vs. the Parent Compound
Introduction: The Rationale for Derivatization
The 3,5-dimethoxybenzoyl scaffold, a key feature in numerous natural and synthetic compounds, serves as a privileged structure in medicinal chemistry.[1] Its inherent chemical properties make it a versatile starting point for the synthesis of novel therapeutic agents. While the parent compound, 3,5-dimethoxybenzylamine, possesses a foundational structure, its biological activity is often modest. The core objective of derivatization is to strategically modify this scaffold to enhance potency, selectivity, and pharmacokinetic properties. By introducing various functional groups and heterocyclic rings, researchers can fine-tune the molecule's interaction with biological targets, unlocking significant potential in areas such as oncology, infectious diseases, and neurology.[2][3] This guide provides an in-depth comparison of the biological activities of these derivatives against the parent compound, supported by experimental data and detailed methodologies to empower researchers in the field of drug development.
Comparative Analysis of Biological Activities
The derivatization of the this compound core has yielded compounds with a broad spectrum of biological activities, most notably in anticancer, antimicrobial, and neuroprotective domains.
Anticancer Activity: A Focus on Microtubule Disruption
A significant number of derivatives incorporating the 3,5-dimethoxyphenyl group exhibit potent anticancer properties, a feature not prominently associated with the parent compound.[1] The primary mechanism of action for many of these derivatives is the inhibition of tubulin polymerization.[4] By binding to the colchicine site on tubulin, these molecules disrupt the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death) in cancer cells.[4][5]
Chalcones and nimesulide analogs are two prominent classes of derivatives that have demonstrated significant cytotoxic activity against various human cancer cell lines.[1] The 3,5-dimethoxy substitution pattern is a key pharmacophore that contributes to this potent cytotoxicity.[1]
| Derivative Class | Representative Compound | Cancer Cell Line | Activity (IC50) | Key Findings | Reference |
| Chalcone | 2-(3',5'-dimethoxybenzylidene) | Hela (Cervical) | 0.7 µM | Induced apoptosis and blocked cell cycle progression in the G2/M phase. | [6] |
| Chalcone | 2-(3',5'-dimethoxybenzylidene) | A549 (Lung) | 1.2 µM | Showed potent inhibitory activity. | [6] |
| Nimesulide Analog | N/A | Breast, Prostate | Potent Activity | Mechanism linked to tubulin polymerization inhibition. | [1] |
| 2,5-Diketopiperazine | Compound 11 | Hela (Cervical) | 0.7 µM | Displayed good inhibitory activities and induced apoptosis. | [6] |
| 2,5-Diketopiperazine | Compound 11 | A549 (Lung) | 1.2 µM | Stronger activity compared to other derivatives in the series. | [6] |
Antimicrobial Activity: Broadening the Spectrum
While the parent compound shows limited antimicrobial effects, specific derivatives have demonstrated significant potential against a range of pathogenic bacteria and fungi.[7] This highlights the success of targeted chemical modification in creating novel antimicrobial agents.
N-hydroxy-3,5-dimethoxybenzamide, a hydroxamic acid derivative, exhibits notable bacteriostatic and bactericidal effects. Its mechanism is hypothesized to involve the chelation of metal ions (like zinc) in the active sites of essential bacterial metalloenzymes, a common trait for this class of compounds.[8] Furthermore, stilbene analogs incorporating the 3,5-dimethoxy moiety have shown moderate inhibitory activity against human pathogens like Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus (MRSA).[9]
| Derivative Class | Test Organism | Activity (MIC in µg/mL) | Comparison to Standard | Reference |
| N-hydroxy-3,5-dimethoxybenzamide | Staphylococcus aureus | 16 | Less potent than Ciprofloxacin (0.5) and Vancomycin (1). | [7] |
| N-hydroxy-3,5-dimethoxybenzamide | Escherichia coli | 32 | Less potent than Ciprofloxacin (0.25). | [7] |
| Stilbene Analog (Compound 11) | Cryptococcus neoformans | Moderate Inhibition | N/A | [9] |
| Stilbene Analog (Compound 12) | Staphylococcus aureus | Moderate Inhibition | N/A | [9] |
| Stilbene Analog (Compound 16) | MRSA | Moderate Inhibition | N/A | [9] |
Neuroprotective Effects: A Novel Frontier
Emerging research has identified neuroprotective properties in certain derivatives, an activity not associated with the parent this compound. One such novel compound, 2-(3',5'-dimethoxybenzylidene) cyclopentanone (DMBC), has shown promising neuroprotective effects in models of ischemic stroke.[10]
Post-treatment with DMBC significantly reduced infarct volume and improved neurological outcomes in rat models of permanent middle cerebral artery occlusion (pMCAO).[10] The proposed mechanism involves the inhibition of cathepsin B, a lysosomal cysteine protease, preventing its release into the cytoplasm, which is a key step in ischemic cell death pathways.[10] This discovery opens a new avenue for the therapeutic application of this compound derivatives in neurodegenerative disorders.
| Derivative | Model | Key Findings | Proposed Mechanism | Reference |
| 2-(3',5'-dimethoxybenzylidene) cyclopentanone (DMBC) | Rat pMCAO (Ischemic Stroke) | Reduced infarct volume, improved neurological deficits even 6h post-ischemia. | Inhibition of cathepsin B activation and release from lysosomes. | [10] |
Key Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating appropriate controls and established methodologies. The causality behind experimental choices is explained to provide a deeper understanding for the researcher.
In Vitro Cytotoxicity Assessment: The MTT Assay
This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well in complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the parent compound in the growth medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle-treated control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Podophyllotoxin).[5]
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[8]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method that is more precise than diffusion-based assays.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacterial or fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[7]
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.[7]
Visualizing Mechanisms and Workflows
Understanding the underlying pathways and experimental processes is crucial for rational drug design. The following diagrams illustrate key concepts discussed in this guide.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Conclusion and Future Directions
The derivatization of this compound has proven to be a highly effective strategy for generating novel compounds with significant and diverse biological activities that are largely absent in the parent molecule. The introduction of specific moieties has transformed a simple scaffold into potent anticancer agents that function as tubulin polymerization inhibitors, broad-spectrum antimicrobial compounds, and promising neuroprotective agents against ischemic injury.
The data clearly indicates that derivatives such as chalcones and certain heterocyclic analogs are particularly promising candidates for further development. Future research should focus on optimizing the structure-activity relationships to enhance potency and reduce off-target effects. Investigating the in vivo efficacy and safety profiles of the most active compounds identified in vitro will be a critical next step in translating these preclinical findings into potential clinical applications. The versatility of the 3,5-dimethoxybenzoyl scaffold ensures that it will remain a valuable framework for the discovery of new therapeutic agents.
References
- An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Discovery and History - Benchchem.
- Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed.
- Application Notes and Protocols: 3,5-Dimethoxybenzamide in the Development of Anti-Cancer Agents - Benchchem.
- Comparative Antimicrobial Activity of N-hydroxy-3,5-dimethoxybenzamide - Benchchem.
- Application Notes and Protocols: 3,5-Dimethoxybenzamide in Medicinal Chemistry Research - Benchchem.
- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
- 2-(3',5'-Dimethoxybenzylidene) cyclopentanone, a novel synthetic small-molecule compound, provides neuroprotective effects against ischemic stroke - PubMed.
- Unveiling the Potency of 3,4,5-Trimethoxybenzoyl Derivatives: A Comparative Guide to Their Biological Activities - Benchchem.
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI.
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A Comparative Spectroscopic Guide to 3,5-Dimethoxybenzylamine and its N-Acetyl Derivative for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of molecules is a cornerstone of innovation and regulatory compliance. Among the vast array of organic compounds, 3,5-dimethoxybenzylamine and its derivatives serve as valuable building blocks in the synthesis of various biologically active molecules. Their utility in drug discovery necessitates a profound understanding of their structural features, which are unequivocally elucidated through spectroscopic techniques. This guide provides an in-depth comparative analysis of this compound and its N-acetyl derivative, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and empowering researchers to confidently identify and characterize these compounds.
The Importance of Spectroscopic Analysis in Drug Development
The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous analytical checkpoints. Spectroscopic methods like NMR and IR are indispensable tools in this process. They provide a non-destructive means to:
-
Confirm Molecular Structure: Unambiguously verify the identity of a synthesized compound.
-
Assess Purity: Detect the presence of impurities, starting materials, or byproducts.
-
Elucidate Stereochemistry: Determine the three-dimensional arrangement of atoms in a molecule.
-
Monitor Reaction Progress: Track the conversion of reactants to products in real-time.
For professionals in drug development, a comprehensive grasp of the spectroscopic signatures of key intermediates like this compound and its derivatives is not just advantageous—it is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of IR radiation at specific wavenumbers corresponds to particular functional groups, providing a molecular "fingerprint."
Experimental Protocol for IR Analysis
A robust IR analysis begins with meticulous sample preparation and instrument calibration.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment. This is crucial for obtaining a clean spectrum of the analyte.
-
Sample Preparation:
-
For Solids (e.g., N-acetyl-3,5-dimethoxybenzylamine): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
For Liquids or Low-Melting Solids (e.g., this compound): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
Caption: Workflow for NMR Spectroscopic Analysis.
Comparative ¹H NMR Data (Predicted, CDCl₃, 400 MHz)
The proton NMR spectra reveal significant changes in the chemical environment of the benzylic protons upon N-acetylation.
| Assignment | This compound (δ, ppm) | Multiplicity | Integration | N-acetyl-3,5-dimethoxybenzylamine (δ, ppm) | Multiplicity | Integration | Rationale for Spectral Changes |
| Aromatic H-2, H-6 | ~6.4 | d | 2H | ~6.4 | d | 2H | The chemical shift of these protons is largely unchanged. |
| Aromatic H-4 | ~6.3 | t | 1H | ~6.3 | t | 1H | The chemical shift of this proton is largely unchanged. |
| Benzylic CH₂ | ~3.8 | s | 2H | ~4.3 | d | 2H | The benzylic protons are deshielded due to the electron-withdrawing effect of the adjacent amide carbonyl group, causing a downfield shift. They now show coupling to the amide N-H proton. [1] |
| Methoxy OCH₃ | ~3.7 | s | 6H | ~3.7 | s | 6H | The chemical shift of the methoxy protons is not significantly affected. |
| Amine NH₂ | ~1.5 | br s | 2H | - | - | - | The amine protons are replaced by the amide proton. |
| Amide NH | - | - | - | ~6.0 | br t | 1H | A new broad triplet appears for the amide proton, which couples to the adjacent benzylic CH₂ protons. |
| Acetyl CH₃ | - | - | - | ~2.0 | s | 3H | A new singlet appears in the aliphatic region, characteristic of the acetyl methyl group. [1] |
Comparative ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)
The carbon NMR spectra provide complementary information, showing the impact of N-acetylation on the carbon framework.
| Assignment | This compound (δ, ppm) | N-acetyl-3,5-dimethoxybenzylamine (δ, ppm) | Rationale for Spectral Changes |
| Aromatic C-1 | ~145 | ~140 | The ipso-carbon is slightly shielded. |
| Aromatic C-3, C-5 | ~161 | ~161 | The chemical shift of these carbons is largely unchanged. |
| Aromatic C-2, C-6 | ~105 | ~105 | The chemical shift of these carbons is largely unchanged. |
| Aromatic C-4 | ~98 | ~98 | The chemical shift of these carbons is largely unchanged. |
| Benzylic CH₂ | ~46 | ~44 | The benzylic carbon is slightly shielded. |
| Methoxy OCH₃ | ~55 | ~55 | The chemical shift of the methoxy carbons is not significantly affected. |
| Amide C=O | - | ~170 | The appearance of a signal in the downfield region is a clear indication of the amide carbonyl carbon. |
| Acetyl CH₃ | - | ~23 | A new signal in the aliphatic region corresponds to the acetyl methyl carbon. |
Conclusion
The spectroscopic analysis of this compound and its N-acetyl derivative provides a clear and detailed picture of their molecular structures. The comparative data presented in this guide highlights the predictable and interpretable changes that occur upon N-acetylation, a common synthetic transformation. For researchers and professionals in drug development, the ability to perform and interpret these analyses with a high degree of confidence is paramount. The protocols and data provided herein serve as a valuable resource for the synthesis, characterization, and quality control of this important class of compounds, ultimately contributing to the advancement of pharmaceutical sciences.
References
Sources
A Comparative Guide to the X-ray Crystal Structure of 3,5-Dimethoxyphenyl Derivatives
This guide provides an in-depth, objective comparison of the X-ray crystal structures of derivatives based on the 3,5-dimethoxyphenyl scaffold. As a foundational structural motif in medicinal chemistry and materials science, understanding the three-dimensional arrangement of its derivatives is paramount for rational drug design and the engineering of novel materials. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, intermolecular forces, and crystal packing. The experimental protocols included are designed to be self-validating, providing researchers with a reliable framework for their own investigations.
Introduction: The Significance of the 3,5-Dimethoxyphenyl Moiety
The 3,5-dimethoxyphenyl group is a prevalent feature in a multitude of biologically active compounds. The strategic placement of the two methoxy groups on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, these groups can act as hydrogen bond acceptors, directing the way a molecule interacts with biological targets and how it self-assembles in the solid state.
X-ray crystallography provides an unambiguous, high-resolution map of a molecule's structure at the atomic level.[1] This technique is indispensable for elucidating the precise conformation of flexible molecules, identifying key intermolecular interactions, and understanding the structure-property relationships that govern a compound's behavior.[2] By comparing the crystal structures of different derivatives—such as amides and Schiff bases—we can gain critical insights into how functional group modifications impact solid-state architecture.
Part 1: Comparative Crystallographic Analysis
To illustrate the structural diversity stemming from the 3,5-dimethoxyphenyl core, we will compare two representative derivatives: an amide, N-(3,5-dimethoxyphenyl)acetamide (1) , and a hydrazone (a class of Schiff base), (E)-N′-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide (2) . While compound 2 features a trimethoxy substitution pattern, its structural data provides a valuable comparison point for a related Schiff base derivative, highlighting common packing motifs.[3]
Comparative Crystallographic Data
The following table summarizes the primary crystallographic data for these two derivatives, showcasing the differences in their crystal systems and unit cell parameters that arise from their distinct chemical structures.
| Parameter | Derivative 1: N-(3,5-dimethoxyphenyl)acetamide | Derivative 2: (E)-N′-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide [3] |
| Formula | C₁₀H₁₃NO₃ | C₁₇H₁₇ClN₂O₄ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 9.126 | 5.119 |
| b (Å) | 5.588 | 8.210 |
| c (Å) | 20.016 | 20.276 |
| β (°) / α, γ (°) | 98.79° | α=101.05°, γ=101.46° |
| Z | 4 | 2 |
| Reference | [4] | [3] |
Note: Z represents the number of molecules in the unit cell.
Analysis of Molecular Conformation and Crystal Packing
The seemingly minor difference between an amide and a hydrazone linkage profoundly impacts the resulting crystal structure.
-
N-(3,5-dimethoxyphenyl)acetamide (1): In this structure, the acetamide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of robust, linear chains of molecules linked by N—H···O hydrogen bonds.[5] These chains then pack together, stabilized by weaker van der Waals forces. The orientation of the methoxy groups relative to the benzene ring is a critical conformational feature that influences how these chains interdigitate.
-
(E)-N′-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide (2): This molecule possesses a more complex array of hydrogen bond donors and acceptors, including the amide N-H, the carbonyl C=O, and the imine nitrogen. Its crystal structure is stabilized by intermolecular N—H···O and C—H···O hydrogen bonds, creating a more intricate three-dimensional network compared to the linear chains of derivative 1 .[3] The dihedral angle between the two aromatic rings is a key conformational parameter, dictating the overall shape of the molecule and how it packs in the crystal lattice.[6] The presence of the chloro-substituent introduces the possibility of halogen bonding, further diversifying the potential intermolecular interactions.
The comparison reveals that the choice of derivative dictates the primary hydrogen bonding motifs, which in turn governs the dimensionality of the crystal packing—from one-dimensional chains to more complex three-dimensional networks.
Part 2: Experimental Methodologies
The successful determination of a crystal structure relies on a sequence of precise experimental steps, from organic synthesis to the final refinement of crystallographic data.
Experimental Protocol 1: Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of a hydrazone derivative, a common class of Schiff bases, via a condensation reaction.[7]
Objective: To synthesize (E)-N'-(4-chlorobenzylidene)-3,5-dimethoxybenzohydrazide.
Materials:
-
3,5-Dimethoxybenzohydrazide
-
4-Chlorobenzaldehyde
-
Absolute Ethanol
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 3,5-dimethoxybenzohydrazide (e.g., 1.96 g, 10 mmol) in 40 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount of 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Monitor the reaction for 2-3 hours. A precipitate will typically form as the reaction progresses.
-
Isolation: After the reaction period, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the final Schiff base.
Experimental Protocol 2: Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[1] The slow evaporation method is a reliable technique for many organic compounds.
Objective: To grow X-ray quality single crystals of the synthesized Schiff base.
Materials:
-
Purified Schiff base derivative
-
A suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane)
-
Small, clean glass vial or test tube
-
Parafilm or a loosely fitting cap
Procedure:
-
Solvent Selection: Identify a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating. A mixture of solvents can also be effective.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature. Ensure all solid material has dissolved.
-
Filtration (Optional): If any particulate matter is present, filter the hot solution through a small cotton plug in a pipette into a clean vial. This prevents unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a nylon loop or a fine spatula and allow the excess solvent to dry.[1]
Experimental Protocol 3: Single-Crystal X-ray Diffraction Workflow
This workflow outlines the major steps involved in analyzing a crystal to determine its molecular structure.
Objective: To collect diffraction data and solve the crystal structure.
Equipment:
-
Single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[7]
-
Goniometer head and mounting pins/loops.
-
Low-temperature device (optional but recommended).
Procedure:
-
Crystal Mounting: Carefully mount a suitable single crystal onto the tip of a glass fiber or in a nylon loop attached to a goniometer head.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities and positions of a large number of unique diffraction spots.[3]
-
-
Data Reduction:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for factors such as Lorentz-polarization and absorption.
-
-
Structure Solution and Refinement:
-
Use specialized software (e.g., SHELXS, Olex2) to solve the phase problem and generate an initial electron density map. This is often achieved using 'direct methods' for small molecules.[1]
-
Build an initial molecular model by fitting atoms into the electron density map.
-
Refine the model by least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.
-
Locate and add hydrogen atoms to the model.
-
The final refined structure is validated using metrics like the R-factor.
-
Part 3: Visualization of Structures and Processes
Visual diagrams are essential for conceptualizing chemical reactions, experimental workflows, and complex molecular interactions.
Synthetic Pathways
Caption: General synthesis schemes for Schiff base and amide derivatives.
Crystallography Workflow
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Crystal structure of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide: a hexagonal polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-N′-(4-Chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,5-dimethoxyphenyl)acetamide | C10H13NO3 | CID 702039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to Purity Assessment of 3,5-Dimethoxybenzylamine by HPLC: A Comparative Analysis
Introduction: The Critical Role of Purity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, 3,5-Dimethoxybenzylamine serves as a key intermediate. Its structural motif is a precursor to a range of biologically active molecules. The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) are directly contingent on the purity of such starting materials. Therefore, a robust, accurate, and reliable analytical methodology for purity assessment is not merely a quality control checkpoint; it is a foundational pillar of the entire development lifecycle.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for determining the purity of synthesized this compound. We will explore the rationale behind method selection, present detailed experimental protocols, and compare HPLC with orthogonal techniques to provide a comprehensive framework for researchers, scientists, and drug development professionals.
The Analytical Challenge: Chromatographing Primary Amines
Primary amines, such as this compound, present a unique set of challenges in reversed-phase HPLC. The basic nature of the amine functional group can lead to strong interactions with residual acidic silanol groups on the surface of conventional silica-based stationary phases. This interaction often manifests as poor peak shape, characterized by significant tailing, which compromises both resolution and the accuracy of quantification. Mitigating these secondary interactions is the primary consideration in method development.
Part 1: The Workhorse Method - Reversed-Phase HPLC (RP-HPLC)
For routine purity analysis, a well-developed RP-HPLC method is the industry standard due to its robustness, reproducibility, and high resolving power. The key to success lies in controlling the secondary interactions of the amine.
Method Development Rationale: Causality in Experimental Choices
Our primary goal is to achieve a symmetrical peak for this compound, well-resolved from potential impurities.
-
Column Selection: A modern, end-capped C18 column with high purity silica is the preferred choice. End-capping—the process of reacting residual silanols with a small silylating agent—significantly reduces the sites available for undesirable ionic interactions.
-
Mobile Phase pH Control: Maintaining the mobile phase pH below the pKa of the residual silanols (typically around 3.5-4.5) but also considering the pKa of the amine is crucial. A low pH mobile phase (e.g., pH 2.5-3.5) ensures that the silanol groups are protonated and thus less likely to interact with the protonated amine.
-
Mobile Phase Modifier: The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is standard practice. These agents serve a dual purpose: they control the mobile phase pH and act as ion-pairing agents. The modifier's anion can form a neutral ion-pair with the protonated amine, which then partitions onto the stationary phase via a well-behaved reversed-phase mechanism, leading to improved peak shape.[1]
-
Detector Wavelength: this compound possesses a substituted benzene ring, which provides a chromophore suitable for UV detection. An analysis of the UV spectrum would determine the optimal wavelength for sensitivity, often around 210-225 nm.[2][3]
Workflow for Purity Assessment by RP-HPLC
Caption: Workflow for RP-HPLC Purity Analysis.
Detailed Experimental Protocol: RP-HPLC
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent). |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 220 nm. |
| Injection Volume | 10 µL. |
| Sample Preparation | Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. |
System Suitability (Self-Validation): Before sample analysis, the system's performance must be verified. This is a cornerstone of trustworthy data, as mandated by guidelines like ICH Q2(R1).[4][5][6][7] Inject the reference standard solution five times. The %RSD for the peak area should be ≤ 2.0%, the tailing factor for the main peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
Potential Impurities: The impurity profile is highly dependent on the synthetic route. Common impurities could include the starting material (3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzonitrile), unreacted reagents, or by-products from side reactions. A well-developed HPLC method should be able to resolve these from the main analyte peak.
Part 2: Comparative HPLC Techniques
While RP-HPLC is the primary choice, alternative HPLC modes can offer different selectivity and may be advantageous for particularly challenging separations.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for polar compounds that show little or no retention in reversed-phase.[8][9][10][11] In HILIC, a polar stationary phase (like bare silica or an amino-bonded phase) is used with a mobile phase rich in organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[8][11] A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.
When to Consider HILIC:
-
If very polar, early-eluting impurities are present that are not retained by RP-HPLC.
-
To obtain an orthogonal separation mechanism for method validation or impurity confirmation.
Ion-Pair Chromatography (IPC)
IPC is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase.[1] This reagent has a charge opposite to the analyte and a hydrophobic tail.[12] For a basic amine, an anionic reagent with an alkyl chain (e.g., sodium dodecyl sulfate) is used. The reagent forms a neutral ion-pair with the analyte, which is then retained and separated on a standard C18 column.[1][12][13] While effective, IPC methods can have longer equilibration times and the ion-pairing reagents can be difficult to flush from the system.
Part 3: Orthogonal Method Comparison - Beyond HPLC
To ensure comprehensive purity assessment, it is best practice to employ an orthogonal method—a technique based on a different separation or detection principle. This provides a more complete picture of the sample's purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is well-suited for volatile and thermally stable compounds. This compound is amenable to GC analysis.[14]
-
Advantages: Excellent for separating volatile impurities that might be masked by the solvent front in HPLC. The mass spectrometer provides definitive identification of impurities.
-
Disadvantages: Less suitable for non-volatile or thermally labile impurities. The high polarity of the amine can still cause peak tailing on some GC columns; specialized columns for amines or derivatization might be necessary to improve chromatography.[15][16][17][18]
Quantitative NMR (qNMR)
qNMR has emerged as a powerful primary method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[19][20][21][22]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20][21] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[20]
-
Advantages: Provides a direct measure of mass purity. It is non-destructive and can identify and quantify impurities simultaneously if their structures are known.[19]
-
Disadvantages: Requires a high-field NMR spectrometer and a suitable, non-overlapping internal standard. Sensitivity is lower than HPLC, making it less suitable for trace impurity detection.
Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
Data Summary and Comparison
The table below provides a high-level comparison of the discussed analytical techniques for the purity assessment of this compound.
| Feature | RP-HPLC | GC-MS | Quantitative NMR (qNMR) |
| Principle | Partition Chromatography | Volatility & Mass-to-Charge Ratio | Nuclear Magnetic Resonance |
| Primary Use | Quantitative Purity (Area %) | Impurity Identification, Volatiles Analysis | Absolute Purity (Mass %), Structure ID |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Specificity | High (with validated method) | Very High (Mass Spec detection) | High (Structurally specific) |
| Sample Throughput | High | Moderate | Low to Moderate |
| Key Advantage | Robust, precise, and widely available. | Definitive identification of volatile impurities. | No analyte-specific reference needed.[23] |
| Key Limitation | Requires a reference standard for impurity quantification. | Not suitable for non-volatile impurities. | Lower sensitivity for trace impurities. |
Conclusion and Recommendations
For the routine quality control and purity assessment of synthesized this compound, a validated Reversed-Phase HPLC method is the most appropriate and robust choice. Its high precision, sensitivity, and throughput make it ideal for a manufacturing environment. The key to a successful method is the careful selection of a modern, end-capped C18 column and the use of an acidic mobile phase modifier, such as 0.1% TFA, to ensure symmetrical peak shapes.
For comprehensive characterization, especially during process development or for reference standard qualification, RP-HPLC should be supplemented with orthogonal techniques. GC-MS is invaluable for identifying and quantifying volatile and process-related impurities. Quantitative NMR should be considered the gold standard for determining the absolute mass purity of a new batch, providing an independent verification of the primary HPLC method.
By employing a multi-faceted analytical strategy, guided by the principles of scientific integrity and validated protocols, researchers can ensure the highest quality of this compound, thereby safeguarding the integrity of the downstream synthetic products.
References
-
USP <621> Chromatography . United States Pharmacopeia. URL: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR . Magnetic resonance in chemistry : MRC, 51(2), 76–81. URL: [Link]
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. URL: [Link]
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Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome . Journal of Proteome Research. ACS Publications. URL: [Link]
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . LCGC International. URL: [Link]
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Gas chromatography of amines as various derivatives . ResearchGate. URL: [Link]
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Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks. URL: [Link]
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HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column . SIELC Technologies. URL: [Link]
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HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A . SIELC Technologies. URL: [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 3,5-Dimethoxybenzylamine
Introduction: The Significance of 3,5-Dimethoxybenzylamine
In the landscape of pharmaceutical and materials science, this compound serves as a crucial intermediate. Its unique structural motif is a cornerstone for the synthesis of a variety of biologically active molecules and specialized polymers. The efficiency and selectivity of its synthesis are therefore of paramount importance, directly impacting the yield, purity, and economic viability of the final products. The most prevalent and practical route to this amine is the reductive amination of 3,5-dimethoxybenzaldehyde with an ammonia source. This guide provides an in-depth, comparative analysis of common catalytic systems for this transformation, grounded in experimental evidence and mechanistic principles to empower researchers in making informed decisions for their synthetic strategies.
The core of this process involves two key steps: the formation of an intermediate imine from the aldehyde and ammonia, followed by the reduction of this C=N double bond. The choice of catalyst is the critical variable that governs the efficiency of this reduction, influencing reaction kinetics, selectivity, and functional group tolerance.[1] We will explore two major classes of catalytic systems: heterogeneous catalysts for catalytic hydrogenation and stoichiometric borohydride reagents.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is not merely a matter of choosing the one with the highest reported yield; it is a strategic decision based on a nuanced understanding of the reaction mechanism, substrate compatibility, and practical considerations such as cost, safety, and ease of product isolation.[2][3]
Heterogeneous Catalytic Hydrogenation
This classical approach utilizes a solid catalyst, typically a noble metal supported on a high-surface-area material, in the presence of hydrogen gas.[1] The primary advantage lies in the straightforward separation of the catalyst from the reaction mixture by simple filtration, facilitating reuse and minimizing product contamination.[4] However, these reactions often require specialized high-pressure hydrogenation equipment.
-
Palladium on Carbon (Pd/C): Pd/C is a highly versatile and widely used hydrogenation catalyst. It is effective for the reduction of a broad range of functional groups, including the imines formed in situ during reductive amination.[5][6] The catalytic activity can be influenced by the palladium loading, particle size, and the nature of the carbon support.[7] For the synthesis of benzylamines, Pd/C offers excellent activity, but over-reduction of the aromatic ring or debenzylation can be potential side reactions under harsh conditions.
-
Raney Nickel (Raney-Ni): As a non-precious metal catalyst, Raney Nickel presents a cost-effective alternative to palladium or platinum.[8] It is a high-surface-area nickel-aluminum alloy, activated by leaching out the aluminum with a strong base.[9] Raney-Ni is particularly effective for the hydrogenation of nitriles and for reductive aminations. However, it can be pyrophoric when dry and must be handled with care as a slurry. Its chemoselectivity can sometimes be lower than that of noble metal catalysts, potentially leading to the reduction of other functional groups.[10]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): PtO₂ is a highly active hydrogenation catalyst, typically used for the reduction of aromatic systems. In the context of reductive amination, it is effective but may require careful control of reaction conditions to prevent the reduction of the benzene ring of the this compound product. The active catalyst, platinum black, is formed in situ upon exposure to hydrogen.[11][12]
Stoichiometric Hydride Reagents
This methodology employs soluble borohydride reagents to reduce the imine or iminium ion. These reactions are typically performed in standard laboratory glassware at atmospheric pressure, offering significant operational simplicity.[13] The key to success with these reagents is their chemoselectivity: the ability to reduce the C=N bond much faster than the starting C=O bond of the aldehyde.[14]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent for aldehydes and ketones, NaBH₄ can be used for reductive amination if the imine formation is allowed to proceed to completion before the addition of the hydride.[15][16] If added at the outset, it will primarily reduce the starting 3,5-dimethoxybenzaldehyde to the corresponding alcohol, drastically lowering the yield of the desired amine.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is a cornerstone of modern reductive amination due to its remarkable selectivity.[14] It is stable under mildly acidic conditions (pH 4-6) where imine formation is favored.[13] Crucially, it reduces iminium ions significantly faster than aldehydes or ketones, allowing for a convenient one-pot procedure where all reactants are mixed from the start.[14] However, a significant drawback is its high toxicity and the potential liberation of hydrogen cyanide gas if the reaction becomes too acidic.[16]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Developed as a safer and often more effective alternative to NaBH₃CN, STAB is a mild and highly selective reducing agent for reductive amination.[17] It does not require acidic conditions and is particularly effective for reactions involving less reactive ketones and amines. Its bulky nature enhances its selectivity for the iminium ion over the carbonyl group.[15]
Quantitative Data Summary
The following table provides a comparative overview of the efficacy of different catalytic systems for the reductive amination of aromatic aldehydes, which serves as a strong model for the synthesis of this compound.
| Catalyst System | Type | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Pd/C, H₂ | Heterogeneous | 85-95% | High activity, easy catalyst removal/recycling. | Requires pressure equipment, potential for over-reduction. |
| Raney-Ni, H₂ | Heterogeneous | 80-90% | Cost-effective, high activity. | Pyrophoric, requires careful handling, lower chemoselectivity.[10] |
| Pt/C, H₂ | Heterogeneous | >90% | High activity and selectivity.[18] | Higher cost, potential for ring hydrogenation. |
| NaBH₄ | Stoichiometric | Variable (50-85%) | Inexpensive, operationally simple. | Requires a two-step (one-pot) procedure to avoid aldehyde reduction.[16] |
| NaBH₃CN | Stoichiometric | 90-98% | Excellent selectivity for one-pot reactions.[14] | Highly toxic, potential for HCN gas evolution.[16] |
| NaBH(OAc)₃ | Stoichiometric | 90-98% | High selectivity, safer than NaBH₃CN, mild conditions.[17] | Higher cost than NaBH₄. |
| Co-Composites, H₂ | Heterogeneous | 72-96% | Non-precious metal, good yields.[19][20] | May require high pressure and temperature.[20] |
Visualizing the Reaction Pathway and Workflows
General Reaction Pathway
The core transformation for the synthesis of this compound via reductive amination proceeds through the formation of an imine intermediate, which is subsequently reduced.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow Comparison
The operational steps differ significantly between heterogeneous catalytic hydrogenation and stoichiometric reduction methods.
Caption: Comparative experimental workflows for catalyst systems.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of this compound, illustrating the practical application of two distinct and highly effective catalytic systems.
Protocol 1: Reductive Amination using Palladium on Carbon (Heterogeneous)
This protocol is adapted from standard procedures for catalytic hydrogenation and reductive amination.[1]
Rationale: This method is chosen for its high efficiency and the ease of catalyst recovery, making it suitable for larger-scale synthesis where specialized equipment is available. 5% Pd/C is a robust catalyst that provides excellent yields.
Methodology:
-
Reactor Setup: To a 250 mL stainless steel autoclave, add 3,5-dimethoxybenzaldehyde (16.6 g, 0.1 mol), methanol (100 mL), and 5% Palladium on Carbon (0.8 g, ~5 wt%).
-
Ammonia Addition: Cool the mixture in an ice bath and carefully saturate the solution with anhydrous ammonia gas for 15-20 minutes, or add a methanolic ammonia solution (7N, 21.4 mL, 0.15 mol).
-
Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor to 100 psi (approx. 7 bar) with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. If the reaction stalls, the temperature may be gently increased to 40-50°C. The reaction is generally complete within 4-8 hours.
-
Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. The resulting crude oil can be purified by vacuum distillation or by crystallization of a salt (e.g., hydrochloride) to yield this compound.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (Stoichiometric)
This protocol is based on the highly reliable method developed by Abdel-Magid et al. for reductive amination.[17]
Rationale: This method is selected for its operational simplicity, mild reaction conditions, and high chemoselectivity, making it ideal for laboratory-scale synthesis and for substrates with sensitive functional groups.
Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxybenzaldehyde (16.6 g, 0.1 mol) in 1,2-dichloroethane (DCE, 200 mL).
-
Amine Source: Add ammonium acetate (11.5 g, 0.15 mol). Stir the suspension at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: To the stirred suspension, add sodium triacetoxyborohydride (NaBH(OAc)₃) (25.4 g, 0.12 mol) portion-wise over 20 minutes. The addition may cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation to afford pure this compound.
Conclusion and Recommendations
The synthesis of this compound via reductive amination of the corresponding aldehyde is a robust transformation achievable through several catalytic pathways.
-
For large-scale, cost-sensitive production , heterogeneous catalytic hydrogenation using Raney Nickel or Palladium on Carbon is highly effective. These methods offer high throughput and the significant advantage of catalyst recycling. However, they necessitate investment in specialized high-pressure equipment.
-
For laboratory-scale synthesis, methods development, and substrates with sensitive functional groups , the stoichiometric reagent Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice.[17] Its exceptional chemoselectivity, operational simplicity, and mild, non-acidic reaction conditions provide a reliable and high-yielding route without the need for pressure equipment. While more expensive on a molar basis, the clean reaction profile often simplifies purification, providing an overall efficient process for research and development applications.
Ultimately, the optimal catalyst is dictated by the specific constraints and goals of the project, including scale, available equipment, cost, and the chemical nature of the substrate. This guide provides the foundational data and experimental context to make a scientifically sound and practical choice.
References
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- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61, 3849–3862.
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The Dichotomy of the Benchtop and the Body: A Comparative Guide to the In Vitro and In Vivo Activity of 3,5-Dimethoxybenzylamine-Based Drugs
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges and complexities. The 3,5-dimethoxybenzylamine scaffold has emerged as a versatile backbone for a new generation of drugs, demonstrating significant potential in preclinical studies, particularly in oncology. This guide provides an in-depth comparison of the in vitro and in vivo activities of drugs based on this chemical moiety, offering insights into the experimental data, the underlying mechanisms, and the critical considerations for translating laboratory findings into clinical realities.
The Promise of the this compound Scaffold: A Multi-Modal Mechanism of Action
Derivatives of this compound have shown a remarkable breadth of biological activities, primarily centered around anticancer effects. This is not due to a single mode of action, but rather the ability of this scaffold to be incorporated into molecules that can interact with multiple cellular targets. The primary mechanisms of action identified for this class of compounds include:
-
Tubulin Polymerization Inhibition: A significant number of this compound derivatives function as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][2][3]
-
Histone Deacetylase (HDAC) Inhibition: Certain derivatives, particularly those incorporating a hydroxamic acid moiety, are putative inhibitors of histone deacetylases (HDACs).[1] HDACs are key epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.[1]
-
Other Anticancer Activities: Beyond these primary mechanisms, various derivatives have demonstrated other anticancer properties, including antifungal and anti-inflammatory effects.[4]
This multi-faceted activity makes the this compound scaffold a highly attractive starting point for the development of novel therapeutics. However, the promising results observed in controlled in vitro environments often face a stark reality check when tested in complex biological systems.
In Vitro Evaluation: Quantifying Potency in a Controlled Environment
The initial assessment of a new drug candidate invariably begins with in vitro studies. These experiments are designed to determine the direct effect of the compound on cultured cells in a highly controlled and reproducible setting. For this compound-based drugs, the primary in vitro assays focus on quantifying their cytotoxic and mechanistic effects on cancer cell lines.
Key In Vitro Assays and Data
| Assay | Purpose | Key Parameters Measured | Example Data for a Representative this compound Derivative (Compound X) |
| MTT Assay | To assess cell viability and proliferation. | IC50 (the concentration of a drug that inhibits cell growth by 50%) | IC50 values ranging from 0.7 to 8.9 μM in A549 and HeLa cancer cells for some derivatives.[5] For other analogues, IC50 values can be in the nanomolar range. |
| Flow Cytometry (Cell Cycle Analysis) | To determine the effect of the compound on cell cycle progression. | Percentage of cells in G0/G1, S, and G2/M phases. | Treatment with active compounds typically shows a significant increase in the population of cells in the G2/M phase.[5][6] |
| Annexin V/Propidium Iodide (PI) Staining | To detect and quantify apoptosis. | Percentage of early and late apoptotic cells. | A significant increase in Annexin V-positive cells is observed following treatment with effective compounds.[2] |
| Tubulin Polymerization Assay | To directly measure the inhibitory effect on microtubule formation. | IC50 for tubulin polymerization. | Potent derivatives can exhibit submicromolar IC50 values for tubulin polymerization inhibition.[2] |
| HDAC Activity Assay | To quantify the inhibition of histone deacetylase enzymes. | IC50 for HDAC inhibition. | N-hydroxy-3,5-dimethoxybenzamide is a putative HDAC inhibitor, with activity inferred from its structural similarity to known HDAC inhibitors.[1] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound-based drug in complete culture medium. Remove the old medium from the wells and add the medium containing the drug at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
In Vivo Assessment: The Complexities of a Living System
While in vitro studies provide crucial initial data on a drug's potential, they cannot replicate the intricate environment of a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile.
Key In Vivo Models and Data
| Model | Purpose | Key Parameters Measured | Example Data for a Representative this compound Derivative (Compound Y) |
| Xenograft Mouse Model (e.g., MCF-7) | To evaluate the antitumor efficacy of the compound on human tumors grown in immunodeficient mice. | Tumor volume, tumor weight, survival rate, body weight changes. | A novel synthetic analog demonstrated a 71.6% inhibition of MCF-7 xenograft tumor growth at a dose of 20 mg/kg.[7] |
| Syngeneic Mouse Model (e.g., Hepatocellular Carcinoma) | To assess antitumor activity in immunocompetent mice, allowing for the study of interactions with the immune system. | Tumor growth inhibition, survival, metastasis. | One compound almost eliminated the growth of syngeneic hepatocellular carcinoma in Balb/c mice.[8] |
| Pharmacokinetic (PK) Studies | To determine the ADME properties of the drug. | Cmax (maximum plasma concentration), Tmax (time to reach Cmax), half-life (t1/2), bioavailability. | While specific PK data for many this compound derivatives is not readily available in the public domain, this is a critical component of preclinical development. |
| Toxicology Studies | To assess the safety profile of the drug. | Maximum tolerated dose (MTD), organ-specific toxicity, histopathology. | In some studies, weight loss was observed at higher doses, indicating potential toxicity.[7] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the this compound-based drug via a clinically relevant route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Bridging the Gap: Why In Vitro and In Vivo Results Can Differ
The transition from promising in vitro data to successful in vivo outcomes is a major hurdle in drug development. For this compound-based drugs, several factors can contribute to discrepancies between the two:
-
Pharmacokinetics (ADME): A compound that is highly potent in a petri dish may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism. This can prevent the drug from reaching its target tissue at a high enough concentration to be effective.
-
Bioavailability: The fraction of the administered drug that reaches the systemic circulation can be limited by factors such as poor solubility and first-pass metabolism in the liver.
-
Off-Target Effects: In a complex biological system, a drug can interact with numerous unintended targets, leading to unforeseen side effects or a reduction in efficacy.
-
The Tumor Microenvironment: In vitro cell cultures lack the complex three-dimensional structure and cellular heterogeneity of a tumor in a living organism. The tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can significantly influence a drug's activity.
Visualizing the Path to Apoptosis: The Tubulin Inhibition Pathway
The following diagram illustrates the signaling pathway initiated by the inhibition of tubulin polymerization by a this compound-based drug, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibition.
A Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative analysis of the in vitro and in vivo activity of this compound-based drugs.
Caption: Workflow for in vitro to in vivo drug activity comparison.
Conclusion: A Call for Integrated Drug Discovery
The this compound scaffold represents a promising avenue for the development of novel therapeutics, particularly in the realm of oncology. However, the successful translation of potent in vitro activity into effective in vivo efficacy requires a deeply integrated approach to drug discovery. By understanding the potential discrepancies between these two realms and by employing a robust and logical experimental workflow, researchers can more effectively navigate the challenging path from the benchtop to the bedside. This guide serves as a foundational resource for scientists and drug development professionals, providing the necessary context and experimental frameworks to unlock the full therapeutic potential of this versatile chemical class.
References
- 3,5-Dimethoxybenzamide in Medicinal Chemistry Research. Benchchem.
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
- Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents.
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- Unveiling the Potency of 3,4,5-Trimethoxybenzoyl Derivatives: A Comparative Guide to Their Biological Activities. Benchchem.
- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. PubMed.
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The Structural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationships of 3,5-Dimethoxybenzylamine Derivatives
In the landscape of modern drug discovery, the benzylamine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. The strategic placement of methoxy groups on the phenyl ring, particularly the 3,5-dimethoxy substitution pattern, has proven to be a critical determinant of biological activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,5-dimethoxybenzylamine derivatives, drawing upon key findings in the literature to elucidate the intricate connections between molecular architecture and therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
I. The 3,5-Dimethoxybenzyl Moiety: A Privileged Scaffold
The 3,5-dimethoxy substitution on a benzylamine core imparts specific physicochemical properties that can significantly influence a molecule's interaction with its biological target. The methoxy groups are electron-donating through resonance and can also act as hydrogen bond acceptors. Their positioning at the meta-positions of the benzene ring creates a unique electronic and steric profile that has been exploited in the design of various bioactive compounds. This guide will explore the SAR of derivatives where this core is appended with different functionalities, revealing how subtle modifications can lead to profound changes in potency and selectivity.
II. Comparative SAR Analysis of this compound Derivatives
The versatility of the this compound scaffold is evident in the diverse range of biological activities its derivatives have been shown to possess. Below, we delve into the SAR for different classes of these compounds, supported by experimental data from various studies.
A. Inhibition of Tubulin Polymerization
A significant area of investigation for dimethoxybenzene derivatives has been in the development of anticancer agents that target tubulin polymerization.[1][2] The 3,4,5-trimethoxybenzoyl moiety, structurally related to our core of interest, is a well-known feature of potent tubulin inhibitors like combretastatin A-4.[2] Studies on benzo[b]furan derivatives bearing a 2-(3',4',5'-trimethoxybenzoyl) group have provided valuable insights that can be extrapolated to the this compound scaffold.
A key takeaway from this research is the profound impact of substitutions on the benzo[b]furan ring system. For instance, the addition of a methyl group at the C-3 position and an ethoxy group at the C-6 position of the benzo[b]furan ring resulted in a compound with IC50 values in the nanomolar range, comparable to combretastatin A-4.[2] This highlights the importance of exploring substitutions on auxiliary ring systems attached to the primary scaffold.
Table 1: Antiproliferative Activity of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan Derivatives [2]
| Compound | Substitution on Benzo[b]furan | Cell Line | IC50 (nM) |
| 4t | 3-methyl, 6-ethoxy | L1210 | 1.2 |
| CA-4 | - | L1210 | 1.5 |
| 4r | 3-methyl, 6-methoxy | L1210 | 2.1 |
| 4x | 3-methyl, 6-hydroxy | L1210 | >1000 |
B. Antimicrobial Activity
The dimethoxybenzyl scaffold has also been incorporated into molecules with antimicrobial properties. For instance, a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antimicrobial activity.[3] While this study focused on a 3,4-dimethoxy pattern, the SAR principles can offer valuable guidance. The study revealed that the nature and position of substituents on the benzylidene ring played a crucial role in determining the antimicrobial potency.
C. Monoamine Oxidase (MAO) Inhibition
While not directly focused on this compound, a study on N-benzylamine analogs as monoamine oxidase (MAO) inhibitors provides a relevant comparative framework.[4] This research demonstrated that substitutions on the phenyl ring of the benzylamine moiety significantly influence both the potency and selectivity of MAO-B inhibition. Halogen substitutions at the para-position of the phenyl ring of N-benzylamine-sulfonamide derivatives were found to be particularly effective, with 4-chlorophenyl and 4-fluorophenyl substitutions leading to high MAO-B inhibitory potency and selectivity.[4]
Table 2: In Vitro MAO-B Inhibitory Activity of N-Benzylamine-Sulfonamide Derivatives [4]
| Compound | R Group | IC50 (µM) MAO-B | Selectivity Index (SI) for MAO-B |
| 4c | 4-chlorophenyl | 0.21 ± 0.01 | > 476.2 |
| 4f | 4-fluorophenyl | 0.35 ± 0.01 | > 285.7 |
| 4b | 3-chlorophenyl | 0.52 ± 0.02 | > 192.3 |
| 4a | 2-chlorophenyl | 0.85 ± 0.03 | > 117.6 |
These findings suggest that for this compound derivatives being developed as MAO inhibitors, further substitution on the benzyl ring could be a fruitful avenue for optimization.
III. Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.
A. General Synthesis of N-Substituted this compound Derivatives
A common synthetic route to N-substituted benzylamine derivatives involves the reductive amination of the corresponding aldehyde or the reaction of the benzylamine with an appropriate electrophile.
Step-by-Step Protocol for Reductive Amination:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.
Caption: Workflow for the synthesis of N-substituted this compound derivatives.
B. In Vitro Tubulin Polymerization Assay
This assay is crucial for evaluating the potential of synthesized compounds as anticancer agents that target microtubule dynamics.
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 1-2 mg/mL.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute them to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing the test compounds or vehicle control.
-
Initiation of Polymerization: Initiate tubulin polymerization by adding GTP to each well to a final concentration of 1 mM and incubating the plate at 37 °C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
IV. Concluding Remarks and Future Directions
The this compound scaffold represents a highly versatile and promising starting point for the development of a wide range of therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of systematic structural modifications to optimize biological activity. For researchers working with this scaffold, key considerations for future design should include:
-
Exploration of diverse N-substituents: The nature of the group attached to the benzylamine nitrogen is a key determinant of activity. A wide range of aliphatic, aromatic, and heterocyclic moieties should be explored.
-
Further substitution on the benzyl ring: While the 3,5-dimethoxy pattern is the focus, additional substitutions on the phenyl ring could further modulate the electronic and steric properties of the molecule, leading to enhanced potency and selectivity.
-
Investigation of a broader range of biological targets: The derivatives of this compound have shown promise in several therapeutic areas. Screening these compounds against a wider panel of biological targets could uncover novel activities.
By leveraging the insights presented in this guide and employing a rational, data-driven approach to molecular design, the full therapeutic potential of this compound derivatives can be realized.
V. References
-
BenchChem. (n.d.). Structure-Activity Relationship (SAR) Studies of N-Benzylamine Analogs as Monoamine Oxidase Inhibitors and Anticonvulsants: A Comparative Guide. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: 3,5-Dimethoxybenzamide in Medicinal Chemistry Research. Retrieved from
-
Day, B. W., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(9), 1433.
-
Rimando, A. M., et al. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity, 13(8), 1034-1044.
-
Uhlenbrock, K., et al. (2019). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry, 62(17), 8089-8103.
-
Mphahane, N., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Molecules, 28(7), 3123.
-
Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426.
-
Rimando, A. M., et al. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. ResearchGate. Retrieved from [Link]
-
Mphahane, N., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17.
-
Al-Ostath, A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 1-20.
-
Ozoe, Y., et al. (2010). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 35(2), 159-166.
-
Al-Majid, A. M., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 15(1), 1-14.
-
Kumar, A., et al. (2019). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 10(7), 1230-1241.
-
El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4618.
-
Romagnoli, R., et al. (2008). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426.
-
Asgari, S., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry.
-
ResearchGate. (2025). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Nitrogen-Containing Combretastatin Analogues: A Benchmarking Study of Reductive Amination vs. Wittig Reaction
Introduction: The Quest for Potent and Synthetically Accessible Tubulin Inhibitors
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, stands as a benchmark for potent tubulin polymerization inhibitors. Its ability to bind to the colchicine-binding site on β-tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. However, the clinical translation of CA-4 has been hampered by its poor water solubility and the propensity of its active cis-stilbene double bond to isomerize to the less active trans-isomer. This has spurred considerable research into the development of structurally-related analogues with improved pharmaceutical properties.
Nitrogen-containing analogues of CA-4 have emerged as a promising class of tubulin inhibitors, where the stilbene bridge is replaced by a more stable amine linkage. This modification not only enhances stability but also offers opportunities for further structural diversification to fine-tune biological activity. This guide provides a comprehensive benchmarking analysis of two distinct synthetic strategies for a model nitrogen-containing combretastatin analogue: a modern and efficient reductive amination approach utilizing 3,5-dimethoxybenzylamine, and the classical, yet robust, Wittig reaction.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth comparison of these methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed, validated experimental protocols, and present a comparative analysis of their performance based on key metrics such as reaction yield, purity, reaction time, and overall efficiency. Our objective is to equip the scientific community with the critical information needed to make informed decisions in the synthesis of this important class of bioactive molecules.
The Target Molecule: A Nitrogen-Bridged Combretastatin Analogue
For the purpose of this comparative study, we have selected a representative nitrogen-containing combretastatin analogue that embodies the key structural features of this class of compounds. The target molecule features the characteristic 3,4,5-trimethoxyphenyl 'A' ring, which is crucial for binding to tubulin, and a second aromatic 'B' ring linked by a nitrogen atom. The specific substitution pattern on the 'B' ring can be varied to modulate activity, but for this guide, we will focus on a foundational structure that can be accessed via both proposed synthetic routes.
Synthetic Strategy I: Reductive Amination with this compound
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This powerful, one-pot reaction typically involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. This methodology is highly valued for its efficiency, broad substrate scope, and generally mild reaction conditions.
The choice of this compound as a key starting material in this route is strategic. The dimethoxy substitution pattern is a common motif in many bioactive compounds and allows for a direct comparison with the traditional combretastatin synthesis, which often employs precursors with similar electronic properties.
Mechanistic Rationale
The reductive amination proceeds in two key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (in this case, a substituted aminophenol) on the carbonyl carbon of 3,5-dimethoxybenzaldehyde. This is followed by dehydration to form a Schiff base (imine). The rate of this step is often pH-dependent, with mildly acidic conditions favoring both carbonyl activation and amine nucleophilicity.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). STAB is often preferred due to its mildness and tolerance of a wider range of functional groups.
Experimental Protocol: Reductive Amination
Target: Synthesis of a nitrogen-containing combretastatin analogue.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
4-Amino-2-methoxyphenol
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-amino-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethoxybenzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure nitrogen-containing combretastatin analogue.
Synthetic Strategy II: The Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[1] It has been a workhorse in organic synthesis for decades and is a well-established method for the preparation of the stilbene core of combretastatin A-4 and its analogues.[2][3][4]
Mechanistic Rationale
The Wittig reaction proceeds through the following key steps:
-
Ylide Formation: A phosphonium salt, typically prepared from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form a phosphonium ylide.
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane.
-
Alkene Formation: The oxaphosphetane undergoes fragmentation to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction (i.e., the ratio of E to Z isomers) is influenced by the nature of the ylide and the reaction conditions.
Experimental Protocol: Wittig Reaction
Target: Synthesis of a stilbene precursor to a nitrogen-containing combretastatin analogue.
Materials:
-
3,4,5-Trimethoxybenzyltriphenylphosphonium bromide
-
3,5-Dimethoxy-4-hydroxybenzaldehyde (or a protected derivative)
-
Potassium carbonate (or another suitable base)
-
Polyethylene glycol (PEG-400) as a phase-transfer catalyst[3]
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a mixture of 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.2 eq) and potassium carbonate (3.0 eq) in a round-bottom flask, add a solution of 3,5-dimethoxy-4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of dichloromethane.
-
Add PEG-400 (0.1 eq) to the reaction mixture.[3]
-
Add water to the mixture and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-16 hours.[2][4]
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the Z and E isomers of the stilbene product.
-
The resulting stilbene can then be further modified (e.g., reduction of a nitro group to an amine) to yield the final nitrogen-containing analogue.
Performance Benchmarking: A Head-to-Head Comparison
The choice of a synthetic route is often a multi-faceted decision, balancing factors such as yield, purity, reaction time, cost, and safety. The following table provides a comparative summary of the two methodologies for the synthesis of our target nitrogen-containing combretastatin analogue.
| Parameter | Route 1: Reductive Amination | Route 2: Wittig Reaction |
| Number of Steps | 1 (one-pot) | 2 or more (Wittig + subsequent modifications) |
| Typical Overall Yield | 70-90% | 40-60% (for the desired Z-isomer) |
| Purity of Crude Product | Generally high, with minor byproducts | Mixture of Z and E isomers requiring careful separation |
| Reaction Time | 4-8 hours | 12-24 hours (for the Wittig step alone) |
| Key Reagents | 3,5-Dimethoxybenzaldehyde, Aminophenol, STAB | Phosphonium salt, Aldehyde, Base |
| Stereoselectivity | Not applicable (forms a C-N bond) | Often produces a mixture of Z and E isomers |
| Purification | Standard column chromatography | Often requires careful column chromatography to separate isomers |
| Scalability | Readily scalable | Scalable, but separation of isomers can be challenging on a large scale |
| Green Chemistry Aspects | One-pot reaction reduces waste; milder reducing agents available | Can generate significant amounts of triphenylphosphine oxide byproduct |
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each synthetic strategy, the following diagrams have been generated using Graphviz.
Reductive Amination Workflow
Caption: Multi-step workflow for the Wittig reaction synthesis.
Expert Analysis and Recommendations
As a Senior Application Scientist, my analysis of these two synthetic routes leads to a clear recommendation based on the principles of efficiency, practicality, and modern synthetic standards.
The reductive amination approach (Route 1) stands out as the superior methodology for the synthesis of nitrogen-containing combretastatin analogues. Its one-pot nature significantly reduces reaction time, solvent usage, and purification efforts. The high yields and cleaner reaction profiles observed with this method translate to a more cost-effective and environmentally friendly process, which are critical considerations in both academic and industrial drug discovery settings. The direct use of this compound (or its corresponding aldehyde) streamlines the synthesis and avoids the often-problematic stereoselectivity issues inherent in the Wittig reaction.
The Wittig reaction (Route 2), while a classic and undeniably powerful tool in organic synthesis, presents several drawbacks in this specific application. The formation of a mixture of Z and E isomers necessitates a careful and often tedious chromatographic separation, which can significantly lower the overall yield of the desired biologically active Z-isomer. [2][4]Furthermore, the generation of stoichiometric amounts of triphenylphosphine oxide as a byproduct can complicate purification and adds to the waste stream. While modifications to the Wittig reaction exist to improve stereoselectivity, they often require specialized reagents or conditions, adding to the complexity and cost of the synthesis.
References
- Gerova, M., Georgieva, S., Chanev, C., & Petrov, O. (2011). An improved protocol for the synthesis of natural combretastatin A-4 via modified Wittig reaction. Comptes rendus de l'Académie bulgare des Sciences, 64(10), 1415-1420.
- Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-cancer agents in medicinal chemistry, 16(8), 942–960.
- González, M. A., & Bermejo, F. (2012). Synthesis and Biological Evaluation of Combretastatin A-4 and Three Combretastatin-Based Hybrids.
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- BenchChem. (2025). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Combretastatin Analogs using 3,4,5-Trimethoxybenzoyl Chloride.
- Jędrzejczyk, M., Morabito, B., Żyżyńska-Granica, B., & Huczyński, A. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences, 25(9), 5013.
- Rojo, J., Sharma, A., & Ojima, I. (2014). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Molecules, 19(9), 13854-13883.
- Tang, W., Chen, Y., Li, Y., Wang, Y., & Li, J. (2022).
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Sanea, M. M., Al-Anazi, M. R., Al-Obaid, A. R., & Abdel-Aziz, A. A. M. (2022). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Journal of Chemistry, 2022, 1-18.
- Xu, L., Chen, J., Li, Y., Wang, Y., & Li, J. (2023). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 28(4), 1717.
- Hassan, A. S., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2679–2701.
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2015). 4,5-Diaryl-3-aminopyrazole Derivatives as Analogs of Combretastatin A-4: Synthesis and Biological Evaluation. Archiv der Pharmazie, 348(3), 199-207.
- Zhang, X., Zheng, Y., & Lin, G. (2022). Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development. Anti-cancer agents in medicinal chemistry, 22(13), 2374–2390.
- Zhang, W., Li, Y., Wang, Y., & Li, J. (2015). 3-(3,4,5-Trimethoxyphenylselenyl)-1H-indoles and their selenoxides as combretastatin A-4 analogs: microwave-assisted synthesis and biological evaluation. European journal of medicinal chemistry, 90, 184–194.
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The Art of Silico Prediction: A Comparative Docking Guide to 3,5-Dimethoxybenzylamine Derivatives
In the intricate dance of drug discovery, the ability to predict the interaction between a small molecule and its protein target is paramount. Computational docking has emerged as a powerful tool in this endeavor, offering a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates for experimental validation. This guide provides an in-depth comparative analysis of computational docking studies performed on a versatile and privileged scaffold: 3,5-dimethoxybenzylamine.
We will dissect the methodologies, compare the performance of various derivatives against different biological targets, and critically evaluate the correlation between in silico predictions and in vitro experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.
The this compound Scaffold: A Privileged Motif in Medicinal Chemistry
The this compound core is a recurring motif in a multitude of biologically active compounds. The methoxy groups at the 3 and 5 positions of the phenyl ring are electron-donating, influencing the molecule's electronic properties and its potential to form specific interactions within a protein's binding pocket. This scaffold has been explored for a range of therapeutic targets, including enzymes implicated in neurodegenerative diseases and inflammation.
Comparative Docking Studies: A Multi-Target Perspective
This section will delve into specific examples of docking studies involving this compound derivatives and their analogs, comparing their predicted binding affinities and interaction patterns against different protein targets.
Case Study 1: Targeting Monoamine Oxidase B (MAO-B) for Neuroprotection
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Several studies have explored benzylamine derivatives as MAO-B inhibitors. For instance, novel benzylamine-sulfonamide derivatives have been designed, synthesized, and evaluated for their MAO-B inhibitory potential[1][2][3].
Computational Approach:
Molecular docking studies for these derivatives were typically performed using software like AutoDock or GOLD. The crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) is utilized as the receptor. The docking protocol involves preparing the protein by removing water molecules and adding polar hydrogens, and preparing the ligands by assigning charges and generating 3D conformations. The search algorithm then explores various binding poses of the ligand within the active site, and a scoring function estimates the binding affinity for each pose.
Performance Comparison:
The following table summarizes the docking scores and experimental inhibitory concentrations (IC50) for a selection of benzylamine-sulfonamide derivatives.
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| 4i | -8.5 | 0.041 | [1][2] |
| 4t | -8.2 | 0.065 | [1][2] |
| BB-4h | Not Reported | 2.95 | [3] |
The data indicates a good correlation between the predicted binding affinities (lower docking scores) and the experimentally observed inhibitory potency (lower IC50 values). For example, compound 4i , with the best docking score, also exhibits the lowest IC50 value, making it the most potent inhibitor in the series[1][2]. Molecular docking revealed that the most potent compound, 4i , fits snugly into the catalytic site of hMAO-B[1][2].
Case Study 2: Inhibition of Cyclooxygenase-2 (COX-2) in Inflammation
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. A series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated as selective COX-2 inhibitors[4].
Computational Approach:
Docking studies were performed using the crystal structure of human COX-2 to elucidate the binding mechanism of these inhibitors. The methodology would be similar to the MAO-B study, involving receptor and ligand preparation, followed by docking simulations to predict binding modes and affinities.
Performance Comparison:
| Compound ID | COX-2 IC50 (µM) | Predicted Binding Interactions | Reference |
| 3a | 0.71 | Hydrogen bonding and hydrophobic interactions | [4] |
| 3d | 0.06 | Key interactions with active site residues | [4] |
| 3g | 0.12 | Favorable binding within the COX-2 active site | [4] |
The docking studies for these compounds helped to rationalize their potent in vitro activity by revealing key interactions with amino acid residues within the COX-2 active site[4]. For instance, the 3,5-dimethoxyphenyl moiety likely contributes to favorable hydrophobic interactions within the binding pocket.
Alternative Scaffolds and Comparative Analysis
To provide a broader context, it is essential to compare the performance of this compound derivatives with other classes of compounds targeting the same proteins.
For MAO-B, other classes of inhibitors include propargylamines (e.g., selegiline) and chalcones. A comparative docking analysis could reveal differences in binding modes and affinities, providing insights for the design of novel inhibitors with improved properties.
Similarly, for COX-2, a comparison with classical non-steroidal anti-inflammatory drugs (NSAIDs) and other selective COX-2 inhibitors (coxibs) through docking studies can highlight the unique binding features of the this compound-containing scaffolds.
Experimental Protocols: A Blueprint for Validation
The credibility of any computational study hinges on its experimental validation. Here, we outline the fundamental experimental workflows for assessing the biological activity of the discussed derivatives.
Enzyme Inhibition Assay (General Protocol)
This protocol is used to determine the in vitro inhibitory activity of the synthesized compounds against their target enzymes (e.g., MAO-B, COX-2).
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate buffer.
-
Compound Incubation: The test compounds (derivatives) are pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Detection: The product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Cell-Based Assays
For targets like COX-2, cell-based assays are crucial to assess the compound's activity in a more physiologically relevant environment.
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages for COX-2) is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce the expression of the target enzyme.
-
Compound Treatment: The cells are treated with the test compounds at various concentrations.
-
Measurement of Product: The production of the enzyme's product (e.g., prostaglandin E2 for COX-2) is measured in the cell supernatant using methods like ELISA.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the product levels in treated and untreated cells.
Visualizing the Molecular Interactions
Diagrams are indispensable for visualizing the complex workflows and molecular interactions described in this guide.
Caption: Schematic of ligand-protein interactions in a binding site.
Conclusion and Future Directions
Computational docking has proven to be an invaluable asset in the study of this compound derivatives, enabling the prediction of their binding modes and affinities to various protein targets. The case studies presented here demonstrate a promising correlation between in silico predictions and experimental results, underscoring the utility of these methods in guiding lead optimization efforts.
Future studies should focus on employing more advanced computational techniques, such as molecular dynamics simulations, to capture the dynamic nature of protein-ligand interactions and refine the accuracy of binding free energy calculations. Furthermore, the exploration of a broader range of protein targets for the this compound scaffold will undoubtedly unveil new therapeutic opportunities. By integrating computational and experimental approaches, we can continue to unlock the full potential of this privileged chemical motif in the quest for novel and effective medicines.
References
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[Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b]t[5][6][7]hiadiazole - NIH]([Link])
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head-to-head comparison of different protecting group strategies for amines
A Head-to-Head Comparison of Amine Protecting Group Strategies
In the nuanced field of organic synthesis, the selective masking and unmasking of amine groups is a cornerstone of constructing complex molecules, from life-saving pharmaceuticals to novel materials.[1] Amines, with their inherent nucleophilicity and basicity, are often the site of unwanted side reactions.[1][2] Protecting group chemistry addresses this challenge by reversibly converting the amine into a less reactive derivative, typically a carbamate, allowing for chemical transformations elsewhere in the molecule.[3][4]
This guide offers a detailed comparison of the three most prevalent amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice between these is a critical strategic decision, fundamentally influencing the entire synthetic route. This decision is primarily governed by the principle of orthogonality , which is the ability to remove one protecting group selectively in the presence of others.[5][6][7][8] This guide will delve into the mechanistic underpinnings, stability profiles, and detailed experimental protocols for each, providing the data necessary for researchers to make informed, strategic decisions.
At a Glance: Core Characteristics and Orthogonality
The fundamental difference between Boc, Cbz, and Fmoc lies in the conditions required for their cleavage, which dictates their orthogonal relationship.[5][9]
-
tert-Butoxycarbonyl (Boc) *: Cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][10][11]
-
Carboxybenzyl (Cbz or Z) : Classically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[5][9]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) : Cleaved under non-nucleophilic basic conditions, most commonly with a solution of piperidine.[5][10][12]
This orthogonality is the bedrock of modern multi-step synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), where different protecting groups are used for the temporary Nα-amino protection and the permanent side-chain protection of amino acids.[6][7][13]
Comparative Data: Stability and Reaction Conditions
The selection of a protecting group is critically dependent on the stability of the protected amine to various reaction conditions that may be required in subsequent synthetic steps. The following table summarizes the key characteristics and stability profiles of Boc, Cbz, and Fmoc groups.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O)[14] | Benzyl chloroformate (Cbz-Cl)[15] | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu[16][17] |
| Protection Conditions | Base (e.g., NaHCO₃, DMAP), Room Temp[14] | Base (e.g., Na₂CO₃, NaHCO₃), 0 °C to RT[15][18] | Base (e.g., NaHCO₃, Pyridine), RT[16] |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl in dioxane)[9][11] | Hydrogenolysis (e.g., H₂/Pd-C)[9] | Base-labile (e.g., 20% piperidine in DMF)[9][17] |
| Stability | Stable to base, hydrogenolysis, and weak nucleophiles.[10][19] | Stable to acidic and basic conditions.[20] | Stable to acidic conditions and hydrogenolysis (quasi-orthogonal to Cbz).[16][17] |
| Key Advantages | Robust and well-established for both solution and solid-phase synthesis. | Stable to a wide range of non-reductive conditions; useful in solution-phase synthesis.[21] | Orthogonal to acid-labile side-chain protecting groups; automation-friendly for SPPS.[9][16] |
| Potential Limitations | Strong acid for deprotection can cleave other acid-sensitive groups; formation of t-butyl cation can lead to side reactions.[9][22] | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups); catalyst poisoning by sulfur-containing amino acids.[9][23] | Potential for diketopiperazine formation at the dipeptide stage; dibenzofulvene byproduct can undergo side reactions.[9] |
| Typical Yields | Generally high (>90%) for both protection and deprotection.[14][19] | Typically high (>90%) for protection and deprotection.[21][24] | High, often >95% per coupling step in SPPS.[9] |
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing synthetic routes.
Boc Group: Acid-Mediated Deprotection
The stability of the Boc group relies on the steric hindrance of the tert-butyl group. Deprotection is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid.[10][25] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.[10][25][26]
dot
Caption: Mechanism of Cbz Deprotection via Hydrogenolysis.
Causality: This method is exceptionally mild and clean, as the byproducts are volatile (toluene, CO₂) and easily removed. [23]However, its utility is limited by the presence of other reducible functional groups, such as alkenes, alkynes, or nitro groups, which would also be reduced under these conditions. [23]Furthermore, sulfur-containing compounds can poison the palladium catalyst, rendering the reaction ineffective. [9]
Fmoc Group: Base-Mediated Deprotection
The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. [16][27][28]The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the carbamate and the formation of a highly reactive dibenzofulvene (DBF) intermediate. [28]The excess amine base in the reaction mixture then traps the DBF to form a stable adduct. [27] dot
Caption: Mechanism of Base-Mediated Fmoc Deprotection.
Causality: The choice of a secondary amine like piperidine is deliberate; it is basic enough to effect the elimination but not nucleophilic enough to cause significant side reactions with the substrate. [12]The mild, basic conditions are orthogonal to the acid-labile Boc group and hydrogenolysis-labile Cbz group, making the Fmoc/tBu strategy extremely popular in modern SPPS. [13]The formation of the UV-active DBF-adduct allows for real-time spectrophotometric monitoring of the deprotection reaction, a significant advantage for automated synthesis. [28]
Detailed Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of a generic primary amine. Researchers should optimize conditions based on their specific substrate.
Protocol 1: Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 2: Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath and add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) dropwise. Caution: Strong acid, handle in a fume hood.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
Isolation: The resulting amine trifluoroacetate salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.
Protocol 3: Cbz Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.0 equivalents).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, keeping the temperature below 5 °C. Caution: Cbz-Cl is toxic and lachrymatory.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Work-up: Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent like methanol or ethanol in a flask equipped for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction vigorously under an atmosphere of H₂ (typically from a balloon) at room temperature.
-
Reaction: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 5: Fmoc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a 1:1 mixture of dioxane and aqueous 10% sodium carbonate solution.
-
Reagent Addition: Cool the solution to 0 °C and add Fmoc-Cl (1.05 equivalents) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Purification: Wash the organic layer with 1 M HCl and then brine. Dry over Na₂SO₄, filter, and concentrate. The product can often be recrystallized.
Protocol 6: Fmoc Deprotection using Piperidine
-
Dissolution: Dissolve the Fmoc-protected amine (1.0 equivalent) in N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Isolation: The crude residue containing the free amine and the dibenzofulvene-piperidine adduct can be purified by column chromatography or precipitation.
Conclusion
The strategic selection of an amine protecting group is a pivotal decision in the design of a synthetic route. The choice between the acid-labile Boc, the hydrogenolysis-labile Cbz, and the base-labile Fmoc groups must be made with careful consideration of the overall molecular architecture and the reaction conditions required for subsequent steps. By understanding the underlying mechanisms and stability profiles of each group, researchers can leverage the principles of orthogonal protection to navigate the complexities of modern organic synthesis with precision and efficiency. This guide provides the foundational data and protocols to empower scientists to select and implement the optimal protecting group strategy for their specific research and development goals.
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Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]
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Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6985-7004. Available at: [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
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El-Mabrouk, K., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 547636. Available at: [Link]
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What makes amine protecting groups(Cbz, Boc) chemoselective for amines? (2021). Reddit. Available at: [Link]
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Reddy, B. V. S., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 453-457. Available at: [Link]
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Firouzabadi, H., Iranpoor, N., & Gholinejad, M. (2004). Excellent Method for Cbz-protection of Amines. Chemistry Letters, 33(4), 364-365. Available at: [Link]
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Boc Deprotection Mechanism. (2022). YouTube. Available at: [Link]
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Johnson, D. C., & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-6. Available at: [Link]
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Cbz Deprotection (H2 + Pd/C). (n.d.). Common Organic Chemistry. Available at: [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2024). National Institutes of Health. Available at: [Link]
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An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Robust Quantification of 3,5-Dimethoxybenzylamine: A Comparative Analysis of Validated Analytical Methods
For Immediate Release
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of key intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 3,5-Dimethoxybenzylamine, a crucial building block in the synthesis of various biologically active compounds, demands analytical methods that are not only sensitive and specific but also rigorously validated to meet stringent regulatory standards. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is to dissect the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative standards.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[1][2][4]
The Analytical Challenge: The Chemical Nature of this compound
This compound is a primary amine, a class of organic compounds known for their polarity and potential for interaction with active sites in chromatographic systems.[5] This can lead to poor peak shapes and inaccurate quantification if not properly addressed.[5] Therefore, the selection and optimization of an analytical method must consider these inherent properties to ensure reliable and reproducible results.
Comparative Analysis of Core Analytical Techniques
The quantification of this compound can be approached through several analytical techniques. The most prevalent and robust methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility and wide applicability. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.
The Causality Behind the Method: RP-HPLC separates compounds based on their hydrophobicity. By using a non-polar stationary phase and a polar mobile phase, polar compounds like this compound will have a lower retention time. Method development often involves optimizing the mobile phase composition (e.g., acetonitrile and water with a modifier like formic or phosphoric acid) to achieve optimal separation from impurities and degradation products.[6]
Derivatization as a Strategy: To enhance sensitivity and improve chromatographic behavior, pre-column derivatization is a powerful tool for primary amines.[5][7] Reagents such as 9-fluorenylmethyl chloroformate (FMOC) or o-phthalaldehyde (OPA) react with the primary amine group to form a more stable and highly detectable derivative.[8] While effective, it is crucial to validate the derivatization reaction itself for completeness and stability. A more modern alternative, 2-Aminoquinoline (AQC), offers the advantage of forming highly stable derivatives with both primary and secondary amines.[8]
Workflow for a Validated RP-HPLC Method:
Caption: A typical workflow for a validated RP-HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization is often a necessary step to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[5]
The Rationale for Derivatization in GC: The primary goal of derivatizing primary amines for GC analysis is to replace the active hydrogen atoms on the amino group with a less polar functional group.[5] This modification leads to several advantages, including increased volatility, improved peak shape, and enhanced sensitivity.[5] Common derivatizing agents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.
Experimental Protocol for GC-MS with Derivatization:
-
Sample Preparation: Accurately weigh the this compound sample into a reaction vial.
-
Derivatization: Add an appropriate solvent and the derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture to ensure complete reaction.[5]
-
Injection: Inject a small volume of the derivatized sample into the GC-MS system.
-
Separation: Utilize a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) to separate the derivatized analyte from other components.
-
Detection: The mass spectrometer provides both quantification and structural information, enhancing the specificity of the method.
Logical Flow of a GC-MS Derivatization Method:
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,5-Dimethoxybenzylamine for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Dimethoxybenzylamine, moving beyond rudimentary checklists to instill a deep understanding of the chemical principles and safety imperatives that govern its handling. Our commitment is to empower you with the knowledge to manage this compound responsibly, ensuring the safety of your team and the preservation of our environment.
Hazard Assessment: Understanding the Corrosive Nature of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a corrosive solid .[1][2][3] Contact can cause severe skin burns and serious eye damage.[4] Inhalation may also lead to respiratory irritation.[4]
From a regulatory standpoint, its corrosive nature is the primary determinant for its disposal classification. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is deemed hazardous if it exhibits certain characteristics, one of which is corrosivity.[5][6] Aqueous solutions of amines like this compound are basic and will have a pH greater than 12.5, placing them squarely in the category of corrosive hazardous waste.[7]
Key Hazard Information:
| Hazard Classification | Description | Primary Precaution |
| Corrosive | Causes severe skin burns and eye damage upon contact. | Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Irritant | May cause respiratory tract irritation if inhaled. | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Environmental | Do not let the product enter drains to avoid environmental contamination. | Collect all waste in designated, sealed containers. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and culminates in its transfer to a licensed waste disposal facility. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: A logical workflow for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is imperative to wear the appropriate PPE.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Waste Segregation and Container Selection: Preventing Hazardous Reactions
Proper segregation and containment are critical to prevent dangerous chemical reactions.
-
Solid Waste: Unused this compound and grossly contaminated items (e.g., weigh boats, gloves, paper towels) should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Container Material: For corrosive amines, high-density polyethylene (HDPE) or glass containers are recommended.[8] Avoid metal containers as they can be corroded by the amine.[8] The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.
In-Lab Neutralization of Liquid Waste: A Controlled Pre-Treatment Step
For laboratories equipped and authorized to perform in-lab waste treatment, neutralizing corrosive amine solutions can be a safe and cost-effective pre-treatment step. Neutralization renders the waste less hazardous, making it safer to handle and potentially reducing disposal costs.
Causality: Aromatic amines are basic. The neutralization process involves reacting the amine with a weak acid to form a salt and water, bringing the pH of the solution closer to neutral (pH 7).[9] Using a weak acid is crucial to control the reaction rate and prevent excessive heat generation or splattering that can occur with strong acids.[9]
Experimental Protocol: Neutralization of this compound Solution
Materials:
-
Waste this compound solution
-
Weak acid (e.g., citric acid or acetic acid)
-
Large beaker or flask (at least twice the volume of the waste solution)
-
Stir plate and stir bar
-
pH paper or a calibrated pH meter
-
Appropriate PPE
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated chemical fume hood. Place the waste solution in the large beaker or flask and add a stir bar. Begin stirring at a moderate speed.
-
Slow Addition of Acid: Slowly and carefully add the weak acid to the stirring amine solution. For solid acids like citric acid, add small portions at a time. For liquid acids like acetic acid, add dropwise.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. The goal is to reach a pH between 6.0 and 8.0.
-
Control Temperature: The neutralization reaction is exothermic and will generate heat. If the container becomes warm to the touch, slow down the addition of the acid to allow the solution to cool.
-
Completion: Once the pH is consistently within the target range, stop adding acid.
-
Final Disposal of Neutralized Solution: The neutralized solution, now containing the salt of this compound, should still be collected as hazardous waste. While less corrosive, it is not suitable for sewer disposal without explicit permission from your institution's environmental health and safety (EHS) department.
Calculating the Amount of Neutralizing Agent:
To estimate the amount of acid needed, you can use stoichiometric calculations if the concentration of the amine in the waste solution is known. The general reaction is:
R-NH₂ + H-A → R-NH₃⁺A⁻
Where R-NH₂ is the amine and H-A is the acid.
For practical laboratory purposes, it is often safer and more straightforward to monitor the pH during the addition of the neutralizing agent rather than relying solely on calculations, especially for mixed waste streams.
Labeling and Storage: Ensuring Clear Communication and Compliance
Proper labeling is a critical regulatory requirement that ensures the safety of everyone who may come into contact with the waste container.
EPA and DOT Labeling Requirements:
All hazardous waste containers must be clearly labeled with the following information:[8][10][11]
-
The words "Hazardous Waste"
-
The full chemical name: This compound
-
The specific hazard(s): Corrosive
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and address of the generator (your laboratory or institution)
Storage:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store waste in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Ensure secondary containment, such as a larger, chemically resistant tub or tray, is used to capture any potential leaks from the primary container.
-
Segregate the corrosive amine waste from incompatible materials, particularly acids and strong oxidizing agents, to prevent violent reactions.[1][12]
Regulatory Framework: EPA and DOT Classifications
Understanding the specific regulatory classifications for this compound is essential for ensuring full compliance.
EPA Hazardous Waste Code:
Based on its corrosive properties, waste this compound is classified under the EPA as:
This classification is due to its characteristic of being a strong base, with aqueous solutions having a pH greater than or equal to 12.5.[7] This code must be included on the hazardous waste label and all associated disposal documentation.
Department of Transportation (DOT) Classification:
For transportation purposes, this compound is classified as:
This information is crucial for the licensed waste disposal company that will be transporting the waste from your facility.
Final Disposal: The Role of a Licensed Professional Service
The final step in the disposal process is the transfer of the properly contained, labeled, and stored waste to a licensed professional waste disposal service. It is the responsibility of the laboratory to ensure that they are contracting with a reputable and certified company.
Procedure for Arranging Disposal:
-
Contact your Institution's EHS Department: Your environmental health and safety department will have established procedures and contracts with approved waste vendors.
-
Schedule a Pickup: Follow your institution's protocol for requesting a hazardous waste pickup.
-
Manifesting: The waste vendor will provide a hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination. Ensure that all information on the manifest is accurate before signing.
The most common and environmentally sound disposal method for this type of organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber .[4] This process ensures the complete destruction of the hazardous compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory professionals. By understanding its corrosive nature, adhering to a systematic disposal workflow, and complying with all regulatory requirements, you contribute to a safer working environment and the protection of our planet. This guide provides the foundational knowledge and procedural steps to manage this compound with the diligence and expertise that scientific integrity demands.
References
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National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
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IDR Environmental Services. 2025. "The Top 10 Best Practices For Proper Chemical Storage." [Link]
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ACTenviro. 2024. "Hazardous Waste Label Requirements, Design, Compliance, and More." [Link]
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UC Davis Safety Services. 2020. "Hazardous Waste Storage & Labeling." [Link]
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U.S. Department of Transportation. "Hazardous Materials Table." 49 CFR § 172.101. [Link]
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U.S. Environmental Protection Agency. "Hazardous Waste." [Link]
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NASA Technical Reports Server. 1983. "Method of neutralizing the corrosive surface of amine-cured epoxy resins." [Link]
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ADR Tool. 2025. "UN 3259, AMINES, SOLID, CORROSIVE, N.O.S. or POLYAMINES." [Link]
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Lab Manager Magazine. 2024. "How to Neutralize Chemical Spills." [Link]
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U.S. Environmental Protection Agency. "Hazardous Waste Codes." [Link]
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U.S. Environmental Protection Agency. "Hazardous Waste Listings." [Link]
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U.S. Environmental Protection Agency. 2025. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." [Link]
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Lion Technology. 2022. "Is Every D002 Hazardous Waste a Class 8 Hazmat?" [Link]
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U.S. Environmental Protection Agency. 2009. "Hazardous Waste Characteristics: A User-Friendly Reference Document." [Link]
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Vanderbilt University. "Guide to Managing Laboratory Chemical Waste." [Link]
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- Google Patents. "EP0763587A1 - Process for neutralizing acidic components in refineries."
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Navigating the Safe Handling of 3,5-Dimethoxybenzylamine: A Guide to Personal Protective Equipment and Disposal
For the vanguard of scientific discovery, the meticulous handling of chemical reagents is paramount. This guide offers an in-depth protocol for the safe management of 3,5-Dimethoxybenzylamine, ensuring the protection of researchers and the integrity of their work. Here, we move beyond mere instruction, delving into the rationale behind each safety measure to foster a culture of comprehensive laboratory safety.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a corrosive compound that can cause severe skin burns and serious eye damage.[1][2] Inhalation of its dust or vapors may also lead to respiratory irritation.[2][3] A thorough understanding of these risks is the first step in mitigating them. The primary routes of exposure are dermal contact, ocular contact, and inhalation, making a multi-faceted approach to personal protective equipment (PPE) essential.
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is not a matter of preference but a critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's specific hazards.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a high risk of splashing.[4] | This compound can cause irreversible eye damage.[1] Standard safety glasses do not provide adequate protection from splashes or fine dust. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required. Gloves must be inspected for any signs of degradation or perforation before use.[3][5] | To prevent skin contact, which can result in severe burns.[1][2] Proper glove removal technique is crucial to avoid contaminating the hands. |
| Body Protection | A laboratory coat must be worn to protect against incidental contact and contamination of personal clothing.[5] | Provides a removable barrier in the event of a spill or splash. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][5] If a fume hood is not available or if dust formation is likely, a NIOSH-approved respirator is necessary.[2][5] | To prevent irritation of the respiratory system.[2][3] |
Step-by-Step Guide to Safe Handling and Disposal
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Preparation and Handling:
-
Work Area Preparation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to control airborne contaminants.[2][5] Ensure that an eyewash station and a safety shower are readily accessible.[2][6]
-
Gathering Materials : Before starting any procedure, collect all necessary equipment and reagents to minimize movement and the potential for accidents.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer : When weighing or transferring the solid compound, do so in a manner that avoids the creation of dust.[3]
-
Post-Handling : After handling, decontaminate all work surfaces. Wash your hands thoroughly with soap and water, even after wearing gloves.[3] Do not eat, drink, or smoke in the laboratory.
Disposal Plan: A Commitment to Environmental Responsibility
The disposal of this compound and its containers must be treated with the same level of care as its handling.
-
Waste Segregation : All solid waste contaminated with this compound should be collected in a clearly labeled, sealed container for hazardous waste.[3]
-
Liquid Waste : If this compound is in a solution, it should be disposed of in a designated container for hazardous liquid waste. Do not pour it down the drain.[3][7]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the decontaminated container as unused product in accordance with institutional and local regulations.[3]
-
Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.[7]
Emergency Procedures: Spill Management Workflow
In the event of a spill, a calm and methodical response is critical to ensuring safety.
Caption: Workflow for the safe management of a this compound spill.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. The principles of proactive risk assessment, proper use of personal protective equipment, and diligent adherence to handling and disposal procedures are the cornerstones of responsible scientific research.
References
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
